molecular formula C11H9N B1294476 2-Vinylquinoline CAS No. 772-03-2

2-Vinylquinoline

Cat. No.: B1294476
CAS No.: 772-03-2
M. Wt: 155.2 g/mol
InChI Key: XUGNJOCQALIQFG-UHFFFAOYSA-N
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Description

2-Vinylquinoline is a versatile quinoline derivative that serves as a key synthetic intermediate and bioactive scaffold in modern scientific research. Its core research value lies in its significant demonstrated biological activity, particularly in the fields of infectious disease and oncology. Studies have shown that specific this compound derivatives exhibit excellent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum (Dd2), with certain compounds reporting IC50 values below 100 nM, outperforming standard controls like chloroquine . Furthermore, this compound class shows promise in anticancer research. The derivative 2-[2-(5-nitro-2-thienyl)vinyl]quinoline (C150) has been identified as a novel inhibitor of pancreatic cancer cell epithelial-to-mesenchymal transition (EMT), effectively reducing cell proliferation, migration, and invasion in vitro, and inhibiting tumor growth in vivo . The synthesis of this compound can be efficiently achieved via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline with aldehydes, a reaction that is rapidly completed under microwave irradiation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans. Researchers can leverage this compound to explore new antimalarial agents, investigate mechanisms against cancer metastasis, and develop novel chemical probes.

Properties

IUPAC Name

2-ethenylquinoline
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InChI

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUGNJOCQALIQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9N
Source PubChem
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Related CAS

33638-30-1
Record name Quinoline, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4061123
Record name Quinoline, 2-ethenyl-
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Molecular Weight

155.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

772-03-2
Record name 2-Ethenylquinoline
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Record name 2-Vinylquinoline
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Record name 2-Vinylquinoline
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Record name Quinoline, 2-ethenyl-
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Record name 2-vinylquinoline
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Record name 2-VINYLQUINOLINE
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Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Vinylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Vinylquinoline: Synthesis, Properties, and Applications

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic bioactive molecules.[1][2] Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. When this potent scaffold is functionalized at the 2-position with a vinyl (-CH=CH₂) group, the resulting molecule, this compound, becomes a highly versatile building block for both drug discovery and materials science.[3]

The vinyl group is not merely a passive substituent; its conjugated double bond is a reactive handle amenable to a plethora of chemical transformations. This reactivity allows for its incorporation into polymers and for the synthesis of complex molecular architectures, making this compound a key intermediate in the development of novel therapeutic agents, including anticancer, antimalarial, and antimetastatic compounds.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, primary synthetic routes, and significant applications for researchers in chemistry and drug development.

Core Chemical Structure and Physicochemical Properties

This compound, also known as 2-ethenylquinoline, is a heterocyclic aromatic compound.[6] Its structure consists of a quinoline core with a vinyl group attached at the C2 position. This arrangement allows for electronic communication between the vinyl group and the electron-deficient pyridine ring of the quinoline system, influencing its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-ethenylquinoline[7][8]
CAS Number 772-03-2[6][9]
Molecular Formula C₁₁H₉N[6][7][9]
Molecular Weight 155.20 g/mol [7][8][9]
Appearance Dark orange-brown liquid or solid[9]
Melting Point 284-285 °C[9][10]
Boiling Point 120-125 °C at 7 Torr[10]
Density ~1.03 - 1.07 g/cm³[7][10]
Flash Point 111.9 °C[9]
Storage Temperature 2-8°C[9]
InChI Key XUGNJOCQALIQFG-UHFFFAOYSA-N[7]

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound has attracted significant attention, leading to the development of several effective methodologies. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired yield, reaction time, and scalability.

Condensation of 2-Methylquinoline with Aldehydes

From a practical and economic standpoint, the most effective methodology involves the direct condensation of 2-methylquinolines (quinaldines) with an appropriate aldehyde, most commonly formaldehyde.[4][11] This approach is advantageous due to the commercial availability and low cost of the starting materials. The reaction is typically catalyzed by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a weak organic base like triethylamine.[11]

  • Causality: The methyl group at the C2 position of quinoline is sufficiently acidic to be deprotonated, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting alcohol intermediate yields the vinyl group. The secondary amine salt and base facilitate the initial deprotonation and the final elimination step. This method's simplicity and high yield make it a preferred route for many applications, including the synthesis of intermediates for drugs like Montelukast.[11]

Microwave-Assisted Olefination

To overcome the challenges of long reaction times and high temperatures associated with traditional condensation methods, microwave-assisted synthesis has emerged as a powerful alternative. A rapid and efficient synthesis can be achieved via a trifluoromethanesulfonamide (TfNH₂)-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation.[4]

  • Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate. The additive, TfNH₂, plays a crucial role in activating the aldehyde and facilitating the olefination process, leading to excellent yields in a much shorter time frame (e.g., 20 minutes).[4] This technique is highly desirable for rapid library synthesis and process optimization.

The Wittig Reaction

The Wittig reaction provides a reliable, albeit more complex, route to 2-vinylquinolines. This method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide (e.g., methylenetriphenylphosphorane).[4]

  • Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which then collapses to form the alkene and a stoichiometric amount of triphenylphosphine oxide. While effective, this approach is often limited by the availability and stability of 2-quinolinecarboxaldehyde. Furthermore, the removal of the phosphine oxide byproduct can complicate purification, making it less ideal for large-scale synthesis compared to the condensation method.[4]

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable monomer in polymer chemistry and a versatile precursor in the synthesis of pharmaceuticals.

Polymer Chemistry

The vinyl group of this compound allows it to undergo polymerization through various mechanisms, including free-radical and controlled-radical pathways, to form poly(this compound).[12][13]

  • Functional Polymers: The resulting polymers possess a nitrogen-containing heterocyclic group in each repeating unit. This feature imparts unique properties and functionalities.[12]

  • Catalysis: The pyridine nitrogen in the polymer backbone can act as a ligand to chelate metal ions. This allows the polymer to be used as a recoverable and reusable support for catalysts.[12]

  • Coatings and Adhesives: Polymers containing pyridine moieties are known for their excellent adhesive properties on various surfaces, making them suitable for creating functional coatings that can enhance adhesion or provide corrosion resistance.[12]

  • pH-Responsive Materials: The nitrogen atom can be protonated at low pH, making the polymer pH-sensitive. This property is exploited in the development of "smart" materials for applications like drug delivery.[12]

Drug Development and Medicinal Chemistry

The this compound scaffold is a key component in a wide range of pharmacologically active compounds. The quinoline core itself is found in numerous approved drugs, and the vinyl group provides a reactive site for further molecular elaboration.[1][3]

  • Antimalarial Agents: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment. Novel this compound derivatives have been synthesized and shown to possess excellent antimalarial activities, even against chloroquine-resistant strains of Plasmodium falciparum.[4]

  • Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[4][14] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as a novel class of antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.[3]

  • Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of LTD4 antagonists, such as the asthma medication Montelukast.[11]

Visualizing a Key Synthetic Pathway

The following diagram illustrates the common and efficient synthesis of a substituted this compound from its corresponding 2-methylquinoline precursor.

G cluster_start Starting Materials cluster_catalysts Catalysts/Reagents start1 2-Methylquinoline Derivative (I) process Condensation Reaction (Heated to Reflux) start1->process start2 Formaldehyde (CH₂O) start2->process cat1 Diethylamine Hydrochloride cat1->process cat2 Triethylamine (Organic Base) cat2->process solvent Ethanol/Water (Solvent) solvent->process product This compound Derivative (II) process->product

Caption: Synthesis of this compound via Condensation.

Experimental Protocol: Synthesis from 2-Methylquinoline

This protocol describes a representative procedure for synthesizing a this compound derivative from a 2-methylquinoline derivative and formaldehyde, adapted from established methodologies.[11]

Objective: To synthesize 2-vinyl-6-methylquinoline from 2,6-dimethylquinoline.

Materials:

  • 2,6-dimethylquinoline (7.9 g, 0.05 mol)

  • Formaldehyde (37% aqueous solution, 5.27 mL, 0.065 mol)

  • Triethylamine (0.4 mL)

  • 95% Ethanol (8 mL for initial mixture, 3 mL for catalyst solution)

  • Diethylamine hydrochloride (6.175 g, 0.065 mol)

  • Deionized Water (3 mL)

  • Ethyl acetate (for extraction)

  • Petroleum ether (for recrystallization)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dimethylquinoline (7.9 g), 37% formaldehyde solution (5.27 mL), triethylamine (0.4 mL), and 95% ethanol (8 mL).

  • Initial Heating: Stir the mixture and heat to approximately 60°C until all solids have completely dissolved.

  • Catalyst Preparation: In a separate beaker, prepare a solution of diethylamine hydrochloride (6.175 g) in a mixture of 95% ethanol (3 mL) and water (3 mL).

  • Catalyst Addition: Slowly add the diethylamine hydrochloride solution dropwise to the main reaction mixture.

  • Reflux: Heat the complete reaction mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup - Solvent Removal: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product, 2-vinyl-6-methylquinoline, as a crystalline solid.[11]

Conclusion

This compound stands out as a molecule of significant strategic value. Its straightforward and efficient synthesis, combined with the versatile reactivity of its vinyl group, provides chemists with a powerful tool for innovation. For drug development professionals, it is a proven precursor to potent therapeutic agents targeting a range of diseases from cancer to malaria. For materials scientists, it is a functional monomer capable of imparting desirable properties such as thermal stability, pH-responsiveness, and catalytic activity to advanced polymers. The continued exploration of this compound and its derivatives promises to yield further breakthroughs across the scientific landscape.

References

2-Vinylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Vinylquinoline for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, featuring a quinoline core appended with a reactive vinyl group at the 2-position, offers a unique combination of properties that make it a versatile precursor for a wide array of functional molecules. The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] The addition of the vinyl moiety provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, tailored for professionals in research and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueReferences
CAS Number 772-03-2[2][3][4][5][6][7]
Molecular Formula C₁₁H₉N[2][4][5]
Molecular Weight 155.20 g/mol [2][3][4]
IUPAC Name 2-ethenylquinoline[4][6]
Synonyms 2-Ethenylquinoline, Vinyl quinoline[2][4][5][6][7]
Appearance Dark orange-brown liquid or solid[2][4][8]
Melting Point 284-285 °C[2][7][8]
Boiling Point 120-125 °C at 7 Torr[8]
Density ~1.03 g/cm³[2][4][8]
Solubility Soluble in DMSO and acetic acid[9]
Stabilizer Often supplied with a stabilizer like hydroquinone[4]

Synthesis of this compound: A Comparative Overview

The synthesis of 2-vinylquinolines has attracted significant attention due to their biological importance.[10] Several methodologies have been developed, each with its own advantages and limitations. The choice of a synthetic route often depends on factors such as substrate availability, desired scale, and reaction conditions.

Key Synthetic Strategies
  • Wittig Reaction : This classic method involves the reaction of 2-quinolinecarboxaldehydes with appropriate ylides. While effective, the limited availability of the aldehyde starting material can narrow the scope of this approach.[10]

  • Reductive Olefination : Quinoline N-oxides can be treated with styrenes to selectively produce trans-2-vinylquinolines.[10]

  • Condensation Reactions : From a practical standpoint, the most effective method is the direct condensation of 2-methylquinolines with aldehydes.[10] This aldol-type condensation, however, can require high temperatures and long reaction times.[10] To overcome these challenges, variations such as microwave-assisted synthesis and the use of mediators like trifluoromethanesulfonamide (TfNH₂) have been developed to improve reaction kinetics and yields.[10]

  • Catalyst-Free Deamination : A facile, catalyst-free synthesis has been reported via a direct deamination reaction occurring during a Mannich synthesis.[11]

  • Reaction with Formaldehyde : A straightforward method involves heating 2-methylquinoline compounds with formaldehyde, often in the presence of a secondary amine hydrochloride and a small amount of an organic base, which can simplify the synthesis of intermediates for drugs like Montelukast.[12]

Synthesis_of_2_Vinylquinoline cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methylquinoline 2-Methylquinoline Condensation Condensation Reaction 2-Methylquinoline->Condensation Aldehyde Aldehyde Aldehyde->Condensation Mediator Mediator (e.g., TfNH₂) Mediator->Condensation Energy_Source Energy Source (Microwave or Heat) Energy_Source->Condensation This compound This compound Condensation->this compound Olefination

Caption: Microwave-assisted synthesis of this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported efficient synthesis of 2-vinylquinolines.[10]

  • Reaction Setup : To a microwave vial, add 2-methylquinoline (1 mmol), the desired aldehyde (1.2 mmol), and trifluoromethanesulfonamide (TfNH₂) (0.2 mmol) in a suitable solvent like toluene.

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the vinyl group, which readily participates in a variety of transformations, including polymerization, addition reactions, and cross-coupling reactions. This makes it a valuable intermediate for introducing the quinoline moiety into larger, more complex molecules. The nitrogen atom in the quinoline ring can also act as a ligand for metal ions, a property that is exploited in the development of polymer-supported catalysts.[13]

Applications in Research and Drug Development

The versatile nature of this compound has led to its use in several key areas of research and development.

Anticancer and Antimalarial Agents

Substituted 2-vinylquinolines, particularly 2-styrylquinolines, have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve inducing apoptosis and cell cycle arrest.[1] Furthermore, the quinoline core is a well-established pharmacophore in antimalarial drugs, and derivatives of this compound have shown excellent activity against chloroquine-resistant strains of Plasmodium falciparum.[10]

Drug_Development_Workflow This compound This compound Chemical_Modification Chemical Modification (e.g., Cross-Coupling, Addition) This compound->Chemical_Modification Compound_Library Diverse Compound Library Chemical_Modification->Compound_Library Biological_Screening Biological Screening (Anticancer, Antimalarial assays) Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Preclinical Drug Candidate Optimization->Drug_Candidate

Caption: Drug development workflow using this compound.

Polymer Synthesis

This compound is a functional monomer that can be polymerized through various methods, including free-radical and controlled-radical polymerizations.[13] The resulting polymers have potential applications in:

  • Catalysis : The pyridine nitrogen in the polymer backbone can chelate metal ions, creating polymer-supported catalysts that are stable and reusable.[13]

  • Drug Delivery : The nitrogen atom can be protonated at low pH, leading to pH-responsive behavior that can be exploited for smart drug delivery systems.[13]

  • Coatings : Polymers containing pyridine moieties often exhibit good adhesion to various substrates, making them suitable for functional coatings.[13]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety.

  • Hazards : this compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Precautions : Always work in a well-ventilated area and avoid inhaling dust or fumes.[14] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when handling this chemical.[14]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14] It is recommended to store under an inert atmosphere, such as argon, as the compound can be air-sensitive.[14] Keep away from incompatible materials and sources of ignition.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique chemical structure allows for a wide range of synthetic modifications, leading to the creation of novel compounds with potent biological activities and advanced materials with unique properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists looking to harness the full potential of this versatile molecule.

References

reactivity of the vinyl group in 2-vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Vinylquinoline

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The vinyl group at the C2 position is not merely a passive substituent; it is a highly versatile and reactive handle that dictates the molecule's synthetic utility. The electron-withdrawing nature of the quinoline nitrogen atom polarizes the vinyl group, rendering it susceptible to a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a focus on nucleophilic additions, cycloaddition reactions, and polymerization. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight the scaffold's application in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

Quinoline derivatives are classified as "privileged scaffolds" in drug discovery, forming the structural core of numerous approved pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[1][2] The introduction of a vinyl group (an ethenyl substituent) at the 2-position dramatically expands the synthetic possibilities of this scaffold.[2] This modification creates an electron-deficient π-system, transforming the vinyl group into a competent Michael acceptor and a reactive partner in cycloaddition and polymerization reactions.[3][4]

This unique electronic profile makes this compound a valuable precursor for generating diverse molecular libraries with significant biological potential. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and enzyme inhibitory effects.[1][5] This guide serves as a technical resource for researchers aiming to leverage the distinct reactivity of this compound in their synthetic and drug development endeavors.

Synthesis of the this compound Core

The accessibility of the this compound scaffold is crucial for its widespread application. Several synthetic strategies have been developed, with the most efficient methods involving direct condensation reactions.

Key Synthetic Methodologies

The primary methods for synthesizing 2-vinylquinolines involve either building the vinyl group onto a pre-existing quinoline or constructing the quinoline ring with the vinyl group already incorporated. The former is more common.

  • Condensation with Aldehydes: The most direct and cost-effective method is the condensation of a 2-methylquinoline (quinaldine) derivative with an aldehyde, typically formaldehyde.[1][6][7] This reaction is often mediated by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a catalytic amount of an organic base like triethylamine.[6]

  • Wittig Reaction: This classic olefination method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide.[1] While effective, its scope can be limited by the commercial availability of the requisite aldehyde starting materials and the need to remove stoichiometric phosphine oxide byproducts.[1]

  • Mannich Reaction & Elimination: This multi-step process involves reacting a 2-methylquinoline with formaldehyde and a secondary amine to form a Mannich base, which is subsequently quaternized and eliminated to yield the vinyl group.[6][7] This route is generally less efficient than direct condensation.

The direct condensation approach offers the best balance of simplicity, yield, and cost-effectiveness for most applications.

Table 1: Comparison of Primary Synthetic Routes to 2-Vinylquinolines
MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesReference(s)
Direct Condensation 2-Methylquinoline, FormaldehydeDiethylamine HCl, TriethylamineHigh yield, simple operation, cost-effectiveRequires heating[6][7][8]
Wittig Reaction 2-Quinolinecarboxaldehyde, YlidePhosphonium salt, Strong baseGood yields, well-establishedLimited aldehyde availability, byproduct removal[1]
Microwave-Assisted Olefination 2-Methylquinoline, AldehydeTfNH₂, Microwave irradiationRapid reaction times, efficientRequires specialized equipment[1]
Experimental Protocol: Synthesis of this compound via Direct Condensation

This protocol is adapted from established methodologies for the vinylation of 2-methyl-azaheterocycles.[6][8] The causality behind this procedure lies in the in-situ formation of an electrophilic iminium species from formaldehyde and diethylamine, which then reacts with the nucleophilic enamine equivalent of 2-methylquinoline. The subsequent elimination of the amine affords the vinyl product.

Materials:

  • 2-Methylquinoline (1 eq.)

  • Formaldehyde (37% aqueous solution, 1.3 eq.)

  • Diethylamine hydrochloride (1.3 eq.)

  • Triethylamine (catalytic amount, ~0.08 ml per 0.01 mol of substrate)

  • Ethanol (95%)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 2-methylquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (catalytic amount), and 95% ethanol.

  • Stir and heat the mixture to approximately 60°C until all solids dissolve.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water.

  • Add the diethylamine hydrochloride solution dropwise to the reaction mixture.

  • Heat the complete reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-methylquinoline) is consumed (typically 5-6 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_reagents Reagents & Solvents cluster_process Process Steps r1 2-Methylquinoline p1 1. Mix & Heat (60°C) r1->p1 r2 Formaldehyde r2->p1 r3 Diethylamine HCl p2 2. Add Amine Salt r3->p2 r4 Triethylamine r4->p1 r5 Ethanol/Water r5->p1 p1->p2 p3 3. Reflux (5-6h) p2->p3 p4 4. Workup & Extraction p3->p4 p5 5. Purification p4->p5 product Pure this compound p5->product

Caption: Workflow for the direct condensation synthesis of this compound.

Core Reactivity of the Vinyl Group

The vinyl group in this compound is the focal point of its chemical versatility. Its reactivity is dominated by its electrophilic character, making it a prime substrate for addition and cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing effect of the quinoline ring system makes the β-carbon of the vinyl group electrophilic and highly susceptible to attack by a wide range of nucleophiles.[9] This 1,4-conjugate addition, or Michael addition, is a powerful tool for C-C and C-heteroatom bond formation.[10]

Mechanism: The reaction proceeds via the attack of a nucleophile (Nu⁻) on the terminal carbon of the vinyl group. This breaks the C=C π-bond, and the resulting electron density is delocalized into the quinoline ring, forming a stabilized aza-enolate intermediate. Subsequent protonation yields the final addition product. This two-step process allows for the selective functionalization of the vinyl side chain.[9][10]

Scope of Nucleophiles:

  • N-Nucleophiles: Amines, azides

  • O-Nucleophiles: Alcohols, phenols (as alkoxides/phenoxides)

  • S-Nucleophiles: Thiols (as thiolates)

  • C-Nucleophiles: Grignard reagents, organolithiums, enolates

This reactivity is foundational for elaborating the this compound core into more complex drug-like molecules.[9]

Diagram 2: Mechanism of Michael Addition

G cluster_structures Reaction Structures This compound Quinoline-CH=CH₂ Aza-enolate Intermediate [Quinoline-CH⁻-CH₂-Nu] This compound->Aza-enolate Intermediate 1. Nu⁻ Attack Addition Product Quinoline-CH₂-CH₂-Nu Aza-enolate Intermediate->Addition Product 2. H⁺ Quench

Caption: General mechanism for nucleophilic conjugate addition.

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic systems in a single, often stereospecific, step.[11] this compound, acting as an electron-poor dienophile, is an excellent substrate for [4+2] cycloadditions (Diels-Alder reactions).

Organocatalytic [4+2] Cycloaddition: An important advancement is the use of synergistic organocatalysis to achieve highly enantioselective [4+2] cycloadditions.[4][12] In this approach, a Brønsted acid (like CH₃SO₃H) protonates the quinoline nitrogen. This protonation significantly increases the electron-withdrawing capacity of the quinoline ring, further activating the vinyl group as a dienophile. Simultaneously, a chiral secondary amine catalyst reacts with a dienal to form a reactive trienamine intermediate. The subsequent cycloaddition between the activated vinylquinolinium species and the trienamine proceeds with high efficiency and stereocontrol.[4][12]

This strategy provides an elegant and atom-economical route to complex, chiral quinoline-containing scaffolds that are of high value in medicinal chemistry.[4]

Experimental Protocol: Enantioselective [4+2] Cycloaddition of a Vinylquinoline

This protocol is a conceptual representation based on the work of Lu and co-workers.[4] It demonstrates the principles of synergistic activation.

Materials:

  • This compound derivative (1 eq.)

  • Dienal (e.g., (2E,4E)-hexa-2,4-dienal) (1.2 eq.)

  • Chiral aminocatalyst (e.g., a diarylprolinol silyl ether) (20 mol%)

  • Brønsted acid (e.g., CH₃SO₃H) (20 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (1 eq.), the chiral aminocatalyst (0.2 eq.), and the Brønsted acid (0.2 eq.).

  • Add anhydrous toluene via syringe and stir the mixture at the specified temperature (e.g., room temperature).

  • Add the dienal (1.2 eq.) dropwise to the solution.

  • Allow the reaction to stir for the required time (e.g., 24-48 hours), monitoring by TLC or HPLC for consumption of the limiting reagent.

  • Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the chiral cycloaddition product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Polymerization of the Vinyl Group

The vinyl group enables this compound to act as a monomer in the synthesis of advanced polymers.[3] Poly(this compound) has unique properties stemming from the nitrogen-containing aromatic rings, making it a candidate for applications in catalysis and pH-responsive drug delivery systems.[3][13]

Polymerization Methods:

  • Free-Radical Polymerization: Initiated by agents like 2,2'-Azobis(2-methylpropionitrile) (AIBN), this is a common method for producing polymers.[3]

  • Anionic Polymerization: This method can produce "living polymers" with well-defined molecular weights and low polydispersity.[14] The living nature of the polymer allows for the subsequent synthesis of block copolymers.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This is a general protocol for the AIBN-initiated polymerization of a vinyl monomer.[3] The exclusion of oxygen is critical, as oxygen can act as a radical scavenger and inhibit polymerization.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous DMF.

  • Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed with stirring for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Diagram 3: Polymerization Workflow

G Monomer This compound + AIBN in DMF Degas Freeze-Pump-Thaw Cycles (Remove O₂) Monomer->Degas Polymerize Heat under N₂ (e.g., 70°C, 24h) Degas->Polymerize Precipitate Pour into Methanol Polymerize->Precipitate Isolate Filter & Dry Precipitate->Isolate Polymer Poly(this compound) Isolate->Polymer

Caption: Key steps in the free-radical polymerization of this compound.

Applications in Drug Discovery and Development

The versatile reactivity of the vinyl group is directly translatable to the synthesis of potent, biologically active molecules. The vinyl moiety acts as a key linker or reactive pharmacophore that can be elaborated to optimize drug properties.

  • Antimalarial Agents: 2-Vinylquinolines are important precursors for antimalarial compounds.[1] Their synthesis is often a key step in the development of new agents to combat chloroquine-resistant strains of Plasmodium falciparum.[1]

  • Anticancer Agents: Derivatives of this compound, especially 2-styrylquinolines, have shown significant promise as anticancer agents.[2] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as novel antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] Their mechanisms often involve the inhibition of critical signaling pathways (e.g., Akt and ERK) and the reduction of matrix metalloproteinase (MMP) activity.[5]

  • Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of Montelukast, a widely used drug for the treatment of asthma.[6]

Table 2: Selected Bioactive this compound Derivatives
Compound ClassExample StructureBiological ActivityTherapeutic AreaReference
Antimalarials UCF 501Potent against CQ-resistant P. falciparumInfectious Disease[1]
Anticancer Agents FZ41Integrase InhibitorOncology/Virology[1]
Antimetastatic Agents (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinolineInhibits cancer cell migration and invasionOncology[5]
LTD4 Antagonists Montelukast PrecursorIntermediate for asthma medicationInflammation[6]

Conclusion and Future Outlook

The vinyl group in this compound is a powerful and versatile functional group whose reactivity is expertly modulated by the electronic properties of the quinoline ring. Its capacity to undergo nucleophilic conjugate addition, participate in stereocontrolled cycloaddition reactions, and form functional polymers makes it an invaluable building block for both medicinal chemists and materials scientists. The straightforward synthesis of the this compound core further enhances its appeal.

Future research will likely focus on developing novel catalytic systems to further expand the scope and stereocontrol of its reactions. The application of these advanced synthetic methods will undoubtedly lead to the discovery of new therapeutic agents and innovative materials built upon this remarkable scaffold. The strategic functionalization of the vinyl group will continue to be a key approach in the quest for molecules with precisely tailored biological and physical properties.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-vinylquinoline, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of novel chemical entities. By synthesizing available data with established principles of physical organic chemistry and analytical science, this guide offers field-proven insights into experimental design and interpretation. We will explore the fundamental principles governing the dissolution and degradation of this compound, present methodologies for their empirical determination, and provide a framework for the development of robust and reliable analytical protocols.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a quinoline core fused with a reactive vinyl group, makes it a versatile precursor for a wide array of complex molecules. The quinoline moiety is a common scaffold in numerous biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[4] The vinyl group, on the other hand, serves as a reactive handle for various chemical transformations, such as polymerization and addition reactions.

The successful application of this compound in any synthetic or formulation endeavor is critically dependent on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Stability, or the lack thereof, can impact product yield, purity, and shelf-life, and may lead to the formation of undesirable and potentially toxic degradation products. This guide aims to provide a detailed exploration of these two crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₉N[5]
Molecular Weight 155.20 g/mol [5]
Appearance Dark orange-brown liquid[1]
Boiling Point ~238 °C (for quinoline)[2][3]
pKa (Predicted) 4.88 ± 0.40[1]
Storage Store at 2-8°C[6]

The quinoline ring system is aromatic and weakly basic, with the nitrogen atom's lone pair of electrons contributing to its basicity. The predicted pKa of approximately 4.9 suggests that this compound will be protonated in acidic solutions, a factor that significantly influences its solubility.

Solubility Profile of this compound

The solubility of a compound is a thermodynamic equilibrium between the solid state and a solution. For a liquid like this compound, it refers to its miscibility with a given solvent. The general principle of "like dissolves like" provides a preliminary guide to its solubility.

Qualitative Solubility Analysis

Based on its chemical structure, a bicyclic aromatic system with a polar nitrogen atom, this compound is expected to exhibit the following solubility characteristics:

  • Water: Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water.[1] The presence of the hydrophobic vinyl group in this compound likely further reduces its aqueous solubility at neutral pH.

  • Organic Solvents: Quinoline and its derivatives are generally soluble in a wide range of organic solvents.[1][2][3][7][8] This is attributed to the ability of the aromatic rings to engage in van der Waals interactions with organic solvent molecules.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the quinoline nitrogen.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to dipole-dipole interactions.

    • Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents, although some dissolution may occur due to the aromatic nature of the molecule.

Quantitative Solubility Insights

While specific quantitative solubility data for this compound is scarce in the public domain, data for a structurally similar compound, (E)-2-styrylquinoline, provides a valuable reference point. The solubility of (E)-2-styrylquinoline at pH 7.4 has been reported to be 0.5 µg/mL.[9] This low value in an aqueous buffer highlights the hydrophobic nature of the extended aromatic system.

Table of Inferred and Analog-Based Solubility:

SolventExpected Solubility of this compoundRationale/Analog Data
Water (pH 7)Very LowBased on quinoline's slight solubility and the hydrophobicity of the vinyl group.[1] (E)-2-styrylquinoline solubility is 0.5 µg/mL at pH 7.4.[9]
EthanolSolubleQuinoline derivatives generally show good solubility in ethanol.[8]
MethanolSolubleSimilar to ethanol, expected to be a good solvent.
AcetoneSolubleA polar aprotic solvent capable of dissolving quinoline derivatives.
DMSOSolubleA powerful polar aprotic solvent, expected to readily dissolve this compound.[8]
TolueneLikely SolubleThe aromatic nature of both solute and solvent should facilitate dissolution.
Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is based on the principle of generating a saturated solution and quantifying the dissolved solute concentration, typically by High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:

G A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Dilute the filtered solution with a suitable mobile phase D->E F Quantify concentration using a validated HPLC method against a calibration curve E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: A generalized workflow for the experimental determination of compound solubility.

Step-by-Step Methodology:

  • Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.

Stability of this compound: A Forced Degradation Approach

Understanding the stability of this compound is paramount for ensuring its quality and for the development of stable formulations. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.

Key Factors Influencing Stability

The stability of this compound can be influenced by several factors:

  • pH: The quinoline ring's basicity makes it susceptible to pH-dependent degradation.

  • Light (Photostability): Aromatic compounds, especially those with conjugated double bonds, are often susceptible to photodegradation.[11]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The electron-rich aromatic system and the vinyl group can be susceptible to oxidation.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation of related compounds like quinoline, several degradation pathways can be postulated.

Potential Degradation Pathways of this compound:

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid Acidic Hydrolysis VQ This compound Acid->VQ Base Basic Hydrolysis Base->VQ Oxidation Oxidation (e.g., H₂O₂) Oxidation->VQ Light Photodegradation (UV/Vis) Light->VQ Heat Thermal Stress Heat->VQ P1 Hydroxylated Quinolines VQ->P1 Hydrolysis/Oxidation P2 Quinolinones VQ->P2 Hydrolysis/Oxidation P3 Oxidative Cleavage Products VQ->P3 Oxidation P4 Photocyclization Products VQ->P4 Photodegradation P5 Polymers/Oligomers VQ->P5 Thermal/Photochemical

Caption: Postulated degradation pathways of this compound under various stress conditions.

  • Hydrolysis: Under acidic or basic conditions, the vinyl group could potentially undergo hydration. The quinoline ring itself is generally stable to hydrolysis, but extreme pH and temperature could lead to ring opening.

  • Oxidation: The vinyl group is susceptible to oxidative cleavage. The electron-rich quinoline ring can also be oxidized, potentially forming N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to UV light can lead to various photochemical reactions, including cis-trans isomerization of the vinyl group, photocyclization, and photooxidation.[12][13][14]

  • Thermal Degradation: At elevated temperatures, polymerization of the vinyl group is a likely degradation pathway. Fragmentation of the quinoline ring could also occur at very high temperatures.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A stability-indicating HPLC method capable of separating the parent compound from its degradation products is essential for this analysis.

Workflow for Forced Degradation Studies:

G A Prepare a stock solution of this compound B Subject aliquots to stress conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis light) A->B C Include control samples (unstressed and blank) A->C D Sample at various time points B->D E Neutralize acidic/basic samples before analysis F Analyze all samples using a stability-indicating HPLC method C->F D->E E->F G Identify and quantify degradation products F->G H Elucidate degradation pathways G->H

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C). For the solid compound, place the powder directly in the oven.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples, including unstressed controls, by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Quantify the amount of this compound remaining and the amount of each degradation product formed.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for accurately assessing the solubility and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying this compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where this compound has strong absorbance is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

  • UV/Vis Spectroscopy: This can be a simple and rapid method for preliminary solubility screening and for monitoring the overall degradation process.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and established analytical methodologies. While specific quantitative data for this compound remains an area for further investigation, the information and protocols presented here offer a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and characterization of the solubility and stability of this compound will undoubtedly facilitate its successful application in the development of novel pharmaceuticals, advanced materials, and innovative chemical processes. Future work should focus on generating and publishing quantitative solubility data in a range of pharmaceutically and industrially relevant solvents, as well as detailed structural elucidation of its degradation products under various stress conditions.

References

2-Vinylquinoline: A Comprehensive Technical Guide to Precursors and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of a vast array of pharmacologically active compounds and functional materials.[1][2] Among these, 2-vinylquinoline stands out as a particularly valuable intermediate, offering a reactive vinyl group that serves as a versatile handle for further molecular elaboration.[3] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of precursors, the rationale behind various synthetic strategies, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis of this important building block.[1][3]

The quinoline core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous approved drugs with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] The introduction of a vinyl group at the 2-position of the quinoline ring system opens up a wealth of synthetic possibilities for creating diverse molecular architectures with significant biological potential.[3] This guide will delve into the classical and modern methodologies for the synthesis of this compound, providing the necessary technical insights for its efficient preparation in a laboratory setting.

I. Synthesis of the Quinoline Core: Foundational Strategies

The journey to this compound often begins with the construction of a substituted quinoline precursor, typically 2-methylquinoline (quinaldine). Several named reactions are cornerstones of quinoline synthesis, each with its own set of advantages and substrate scope.

The Skraup Synthesis

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[5] In its archetypal form, it involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[5][6]

Mechanism Insight: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein, and subsequent cyclization and oxidation to furnish the quinoline ring.[7]

Application to 2-Methylquinoline: To synthesize 2-methylquinoline, crotonaldehyde is used in place of glycerol.[8][9] The reaction of aniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent yields the desired 2-methylquinoline.[8]

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[10] This method is particularly relevant for the synthesis of 2-methylquinoline and its derivatives.[3]

Causality in Precursor Choice: The reaction of an aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of a strong acid like hydrochloric acid, directly leads to the formation of a 2-substituted quinoline.[3][10] The choice of the α,β-unsaturated carbonyl compound dictates the substitution pattern of the resulting quinoline.

The Friedländer Synthesis

The Friedländer synthesis offers a convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][11] This method is highly versatile and can be catalyzed by either acids or bases.[1][12]

Expertise in Application: While not the most direct route to 2-methylquinoline itself, the Friedländer synthesis is invaluable for constructing more complex, substituted quinoline cores that can later be functionalized to introduce a vinyl group.[1] For instance, the reaction of 2-aminobenzaldehyde with acetone would yield 2-methylquinoline.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[2][13] This reaction proceeds through the formation of an enamine intermediate, followed by cyclization.[6][14]

Strategic Advantage: This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[2][10] By selecting the appropriate β-diketone, one can readily introduce substituents at both the 2- and 4-positions of the quinoline ring.

II. Direct Routes to this compound from 2-Methylquinoline

Once 2-methylquinoline (quinaldine) is obtained, several methods can be employed to introduce the vinyl group at the 2-position. The reactivity of the methyl group at this position is key to these transformations.

Condensation with Aldehydes

The most direct and atom-economical approach for the synthesis of 2-vinylquinolines is the condensation of 2-methylquinolines with aldehydes.[15]

2.1.1 Base-Catalyzed Aldol-Type Condensation

This method involves the reaction of 2-methylquinoline with an aldehyde, typically formaldehyde or a higher aliphatic or aromatic aldehyde, in the presence of a base. The reaction proceeds via an aldol-type condensation followed by dehydration.

Protocol Trustworthiness: While seemingly straightforward, this reaction often requires harsh conditions, such as high temperatures and long reaction times, and can result in modest yields.[15]

2.1.2 Microwave-Assisted, Trifluoromethanesulfonamide-Mediated Olefination

A significant advancement in the condensation of 2-methylquinolines with aldehydes involves the use of microwave irradiation in the presence of trifluoromethanesulfonamide (TfNH₂).[15] This method offers rapid reaction times, mild conditions, and a broad substrate scope.[15]

Causality of Improvement: The microwave energy accelerates the reaction, while TfNH₂ facilitates the in situ formation of an aldimine, which then undergoes a more facile elimination to form the vinyl group.[15]

Experimental Protocol: Microwave-Assisted Synthesis of this compound Derivatives [15]

  • Combine 2-methylquinoline (1.0 mmol), the desired aldehyde (1.2 mmol), and TfNH₂ (1.2 mmol) in dimethylformamide (DMF) in a microwave vial.

  • Seal the vial and irradiate the mixture in a microwave reactor at 140-160°C for 10-20 minutes.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

EntryAldehydeTemperature (°C)Time (min)Yield (%)
1Benzaldehyde1402083
24-Methoxybenzaldehyde1602091
3Butyraldehyde1602065
4Pyridine-4-carboxaldehyde1602078
Table adapted from data presented in a study on microwave-assisted synthesis of 2-vinylquinolines.[15]
Wittig Reaction Approach

An alternative, though less direct, route involves the Wittig reaction.[15] This method requires the synthesis of 2-quinolinecarboxaldehyde (2-formylquinoline) as a precursor.

Workflow Logic:

  • Oxidation of 2-Methylquinoline: 2-Methylquinoline can be oxidized to 2-quinolinecarboxaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂).[16]

  • Wittig Reaction: The resulting 2-quinolinecarboxaldehyde is then reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the this compound.

Authoritative Grounding: While effective, this approach is often limited by the availability and preparation of 2-quinolinecarboxaldehyde and the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can complicate purification.[15]

Elimination Reactions

Elimination reactions provide another synthetic avenue to this compound, typically starting from a 2-(1-hydroxyethyl)quinoline or a 2-(1-haloethyl)quinoline precursor. These reactions generally proceed via E1 or E2 mechanisms.[17][18]

Mechanism Selection:

  • E1 Mechanism: This two-step process involves the formation of a carbocation intermediate followed by deprotonation. It is favored by good leaving groups and polar protic solvents.

  • E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton simultaneously as the leaving group departs. It requires a strong base and an anti-periplanar arrangement of the proton and the leaving group.[17]

Zaitsev's Rule: In cases where multiple β-hydrogens are available for elimination, the reaction generally follows Zaitsev's rule, leading to the formation of the more substituted (and thus more stable) alkene.[19]

III. Precursor Synthesis: A Deeper Dive

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

Synthesis of 2-Methylquinoline (Quinaldine)

As previously mentioned, the Skraup and Doebner-von Miller reactions are workhorse methods for the industrial-scale production of quinaldine.[8][9] Quinaldine is also recoverable from coal tar.[9]

Key Properties of Quinaldine: [8][9]

  • Appearance: Colorless to light yellow oily liquid

  • Molecular Formula: C₁₀H₉N

  • Molar Mass: 143.19 g/mol

  • Boiling Point: ~248 °C

Synthesis of 2-Formylquinoline (2-Quinolinecarboxaldehyde)

The synthesis of 2-formylquinoline is a crucial step for the Wittig-based approach.

Experimental Protocol: Oxidation of 2-Methylquinoline [16]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent such as dioxane or ethanol.

  • Add a stoichiometric amount of selenium dioxide (SeO₂).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate is concentrated, and the crude 2-formylquinoline is purified, typically by recrystallization or column chromatography.

Synthesis of 2-Chloro-3-formylquinolines

For the synthesis of more complex vinylquinoline derivatives, 2-chloro-3-formylquinolines are valuable intermediates. These can be synthesized via the Vilsmeier-Haack reaction of acetanilides.[20][21] This reaction uses a formylating agent generated from DMF and phosphorus oxychloride (POCl₃).[20]

IV. Visualization of Synthetic Pathways

To better illustrate the relationships between precursors and the final product, the following diagrams are provided.

Workflow for this compound Synthesis

G cluster_precursors Quinoline Core Synthesis cluster_intermediate Key Intermediate cluster_final_product Synthesis of this compound Aniline Aniline Skraup_Doebner Reaction Aniline->Skraup_Doebner Skraup/ Doebner-von Miller Combes Reaction Aniline->Combes Combes Crotonaldehyde Crotonaldehyde Crotonaldehyde->Skraup_Doebner Two_Amino_Benz 2-Aminoaryl Aldehyde/Ketone Friedlander Reaction Two_Amino_Benz->Friedlander Friedländer Alpha_Methylene α-Methylene Compound Alpha_Methylene->Friedlander Beta_Diketone β-Diketone Beta_Diketone->Combes Quinaldine 2-Methylquinoline (Quinaldine) Skraup_Doebner->Quinaldine Friedlander->Quinaldine Combes->Quinaldine Condensation Condensation Quinaldine->Condensation Condensation (e.g., with HCHO) Oxidation Oxidation (e.g., SeO₂) Quinaldine->Oxidation Oxidation Vinylquinoline This compound Condensation->Vinylquinoline Formylquinoline 2-Formylquinoline Oxidation->Formylquinoline Wittig Wittig Reaction Formylquinoline->Wittig Wittig->Vinylquinoline

Caption: Key synthetic pathways to this compound.

Microwave-Assisted Olefination Mechanism

G Quinaldine 2-Methylquinoline Aldimine_Formation In situ Aldimine Formation Quinaldine->Aldimine_Formation Aldehyde R-CHO Aldehyde->Aldimine_Formation TfNH2 TfNH₂ TfNH2->Aldimine_Formation Microwave Microwave Irradiation Microwave->Aldimine_Formation Aldimine_Intermediate Aldimine Intermediate Aldimine_Formation->Aldimine_Intermediate Elimination Elimination Aldimine_Intermediate->Elimination Vinylquinoline This compound Elimination->Vinylquinoline

Caption: Plausible mechanism for microwave-assisted olefination.

V. Conclusion

The synthesis of this compound is a topic of significant interest in organic and medicinal chemistry, owing to its utility as a versatile building block for the development of novel therapeutic agents and functional materials.[3][15] This guide has provided a comprehensive overview of the principal synthetic strategies, from the foundational construction of the quinoline core using classic named reactions to the direct conversion of 2-methylquinoline to the desired vinyl derivative.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways, including the rationale behind the choice of precursors and reaction conditions, is paramount. The advent of modern techniques, such as microwave-assisted synthesis, has significantly improved the efficiency and accessibility of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.[15] The protocols and data presented herein serve as a robust foundation for the practical application of these synthetic methods in a research and development setting.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Vinylquinoline

This compound is a heterocyclic compound of considerable interest in medicinal chemistry, materials science, and organic synthesis.[1] Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active molecules, including antimalarial agents like chloroquine and anticancer compounds.[1][2] The vinyl substituent at the 2-position serves as a versatile synthetic handle, enabling further molecular elaborations through various chemical transformations such as polymerization, cycloaddition, and cross-coupling reactions. This makes this compound a valuable building block for the synthesis of complex molecules, including drug candidates and functional polymers.[3]

This guide provides detailed experimental protocols for the synthesis of this compound, focusing on practical and accessible laboratory methods. We will delve into the underlying chemical principles of each synthetic strategy, offering insights into the rationale behind procedural steps to ensure both successful execution and a deeper understanding of the chemistry involved.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most common approaches include:

  • Condensation of 2-Methylquinoline with Aldehydes: This is a direct and frequently employed method, particularly using formaldehyde, to introduce the vinyl group. It represents a cost-effective and straightforward approach.[4]

  • Microwave-Assisted Olefination: A modern and efficient method that significantly reduces reaction times and can improve yields through the use of microwave irradiation.[1]

  • Wittig Reaction: A classic and reliable method for olefination, involving the reaction of quinoline-2-carbaldehyde with a phosphonium ylide. Its primary limitation is the accessibility of the starting aldehyde.[1][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: State-of-the-art methods, such as the Heck or Suzuki coupling, that offer high efficiency and functional group tolerance for the synthesis of vinylquinolines from haloquinoline precursors.[6][7]

This document will provide detailed protocols for the first two methods, as they offer a good balance of accessibility, efficiency, and educational value for researchers.

Protocol 1: Synthesis of this compound via Condensation with Formaldehyde

This method is based on the reaction of 2-methylquinoline with formaldehyde, facilitated by a secondary amine salt and an organic base.[4] The reaction proceeds through a Mannich-type intermediate, which then undergoes elimination to form the desired vinyl group.

Reaction Mechanism Overview

The reaction is thought to proceed via the formation of an electrophilic iminium ion from formaldehyde and diethylamine. The methyl group of 2-methylquinoline, being weakly acidic, is deprotonated by triethylamine to form a nucleophilic enamine-like species. This nucleophile then attacks the iminium ion. The resulting Mannich base intermediate undergoes subsequent elimination of the amine to yield the final this compound product.

Diagram of the Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophile Formation & Attack cluster_2 Elimination Formaldehyde H₂C=O Iminium_Ion [H₂C=N⁺(CH₂CH₃)₂] Formaldehyde->Iminium_Ion + Diethylamine - H₂O Diethylamine (CH₃CH₂)₂NH Enamine_Intermediate Quinoline-CH₂⁻ 2-Methylquinoline Quinoline-CH₃ 2-Methylquinoline->Enamine_Intermediate + TEA - TEA-H⁺ Mannich_Base_Precursor Quinoline-CH₂-CH₂-N(CH₂CH₃)₂ Enamine_Intermediate->Mannich_Base_Precursor + Iminium Ion Product This compound Mannich_Base_Precursor->Product - (CH₃CH₂)₂NH Microwave_Synthesis_Workflow A 1. Combine Reactants (2-Methylquinoline, Aldehyde, TfNH₂, Dioxane) B 2. Seal Microwave Vial A->B C 3. Microwave Irradiation (e.g., 150°C, 20 min) B->C D 4. Cool to Room Temperature C->D E 5. Work-up (Solvent removal, Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product (this compound) F->G

References

Catalyst-Free Pathways for the Synthesis of 2-Vinylquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Vinylquinolines and the Drive Towards Catalyst-Free Synthesis

The 2-vinylquinoline scaffold is a privileged structural motif found in a diverse array of biologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antileishmanial properties. The vinyl group at the C2 position serves as a versatile synthetic handle for further molecular elaborations, making 2-vinylquinolines valuable building blocks in medicinal chemistry and materials science.

Traditionally, the synthesis of 2-vinylquinolines has often relied on metal-catalyzed cross-coupling reactions or harsh condensation conditions, which can present challenges related to cost, catalyst toxicity, and product purification. The development of catalyst-free synthetic methods is a paramount objective in modern organic chemistry, aligning with the principles of green chemistry by minimizing waste, avoiding toxic metals, and simplifying reaction procedures. This application note provides a detailed overview and practical protocols for established and emerging catalyst-free methods for the synthesis of 2-vinylquinolines, aimed at researchers and professionals in drug development and chemical synthesis.

Methodology 1: Direct Deamination of Mannich Bases

A particularly elegant and efficient catalyst-free approach to 2-vinylquinolines involves the direct deamination of an in-situ generated Mannich base. This method leverages a spontaneous elimination reaction under thermal conditions, avoiding the need for any external catalyst.

Mechanism and Rationale

The reaction proceeds through an initial Mannich-type condensation of a 2-methylquinoline, an aldehyde, and a secondary amine to form a Mannich base intermediate. Upon heating, this intermediate undergoes a concerted syn-elimination through a six-membered ring transition state, leading to the formation of the desired this compound, the secondary amine, and water. The driving force for this elimination is the formation of a stable conjugated system and the release of a small molecule.

A facile catalyst-free method for the synthesis of 2-vinylquinolines via a direct deamination reaction during Mannich synthesis has been developed.[1] An instantaneous hydrogen transfer via a six-membered ring intermediate is proposed as a key step for the direct deamination reaction.[1] This reaction strategy tolerates a broad substrate scope and provides a highly efficient way to synthesize 2-vinylquinolines with adequate yields.[1]

Experimental Protocol: Catalyst-Free Synthesis of this compound via Direct Deamination

This protocol is adapted from the work of Xiao et al.[2]

Materials:

  • 2-Methylquinoline

  • Formaldehyde (37% solution in water)

  • Diethylamine hydrochloride

  • Triethylamine

  • Ethanol (95%)

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-methylquinoline (10 mmol), formaldehyde (13 mmol, 1.0 mL of 37% solution), triethylamine (0.08 mL), and 95% ethanol (1.6 mL).

  • Stir the mixture at 60°C until all solids are dissolved.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride (13 mmol, 1.23 g) in ethanol (1 mL) and water (1 mL).

  • Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 5-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the this compound product.

Data Summary: Yields of Substituted 2-Vinylquinolines
EntrySubstituent on QuinolineProductYield (%)
1HThis compound73
25-Chloro5-chloro-2-vinylquinoline73
38-Chloro8-chloro-2-vinylquinoline85
46-Bromo6-bromo-2-vinylquinoline85
56-Methyl6-methyl-2-vinylquinoline92

Data sourced from Xiao et al.[2]

Methodology 2: Reductive Olefination of Quinoline N-Oxides

Another powerful catalyst-free strategy involves the reductive olefination of quinoline N-oxides with activated alkenes. This method offers a distinct synthetic route starting from readily available quinolines.

Mechanism and Rationale

This reaction is proposed to proceed through a sequential 1,3-dipolar cycloaddition and an acid-assisted ring-opening followed by dehydration.[3] The quinoline N-oxide acts as a 1,3-dipole, reacting with the alkene to form a cycloadduct. Subsequent rearrangement and elimination of water lead to the formation of the C-C double bond at the C2 position. This metal-free process can be performed in a one-pot, two-step manner starting from the parent quinoline.[3]

Experimental Protocol: One-Pot Synthesis of 2-Alkenylquinolines from Quinolines

This protocol is based on the metal-free reductive olefination of quinoline N-oxides.

Materials:

  • Substituted Quinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Activated Alkene (e.g., methyl acrylate)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: In-situ formation of Quinoline N-oxide

  • Dissolve the substituted quinoline (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting quinoline.

Step 2: Reductive Olefination

  • To the reaction mixture containing the in-situ generated quinoline N-oxide, add the activated alkene (2 mmol).

  • Add trifluoroacetic acid (2 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkenylquinoline.

Methodology 3: Microwave-Assisted Catalyst-Free Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often enabling catalyst-free transformations that would otherwise require harsh conditions or catalysts.

Rationale and Advantages

Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can promote reactions that have high activation energies without the need for a catalyst.[4] In the context of this compound synthesis, microwave-assisted methods can significantly reduce reaction times and improve yields compared to conventional heating.[5][6] While some microwave-assisted methods for this compound synthesis employ mediators like trifluoromethanesulfonamide, there are instances where catalyst- and solvent-free conditions are achievable, particularly in Aza-Diels-Alder type reactions.[7]

Experimental Protocol: Microwave-Assisted Catalyst- and Solvent-Free Synthesis

This is a general protocol for a three-component, one-pot Aza-Diels-Alder reaction under microwave irradiation.

Materials:

  • Naphthylamine (or a suitable aniline derivative)

  • An aromatic aldehyde

  • A dienophile (e.g., diethyl-2-benzylidenemalonate)

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of the naphthylamine, the aromatic aldehyde, and the dienophile.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-140°C) for a short duration (e.g., 10-20 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Purify the resulting product, often by direct crystallization or column chromatography.

Visualizing the Reaction Pathways

Workflow for Catalyst-Free Synthesis via Deamination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Mix 2-Methylquinoline, Formaldehyde, Triethylamine, and Ethanol add_reagents Add Diethylamine HCl Solution to Mixture start->add_reagents reagents Prepare Diethylamine Hydrochloride Solution reagents->add_reagents reflux Heat to Reflux (5-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate extract Aqueous Work-up and Extraction with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Recrystallize from EtOAc/Petroleum Ether dry->purify product This compound Product purify->product

Caption: Experimental workflow for the catalyst-free synthesis of this compound via direct deamination.

Proposed Mechanism: Direct Deamination of Mannich Base

G 2-Methylquinoline 2-Methylquinoline Mannich_Base Mannich Base Intermediate 2-Methylquinoline->Mannich_Base Aldehyde Aldehyde Aldehyde->Mannich_Base Secondary_Amine R2NH Secondary_Amine->Mannich_Base Transition_State Six-Membered Ring Transition State Mannich_Base->Transition_State Heat (Δ) Transition_State->Secondary_Amine Elimination This compound This compound Transition_State->this compound H2O Water Transition_State->H2O Elimination

References

Application Notes & Protocols: 2-Vinylquinoline in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis and polymerization of 2-vinylquinoline. It explores the monomer's unique properties and the resulting polymer's potential in sophisticated applications, including drug delivery and catalysis. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles.

Introduction: The Strategic Value of the Quinoline Moiety in Polymers

Quinoline and its derivatives are privileged heterocyclic scaffolds, renowned for their broad pharmacological activities, including antimalarial, anticancer, and antileishmanial properties.[1] Incorporating this functionality into a polymer backbone via the versatile vinyl group opens a gateway to materials with tailored properties. Poly(this compound) (P2VQ) combines the processability of a vinyl polymer with the intrinsic bio- and chemo-active nature of the quinoline ring.

The nitrogen atom within the quinoline ring is a key feature, capable of acting as a hydrogen bond acceptor, a ligand for metal coordination, and a protonatable site, imparting pH-responsiveness.[2] This makes P2VQ and its copolymers highly attractive for "smart" materials that can respond to environmental stimuli, a critical feature for applications like targeted drug delivery and recoverable catalyst systems.[2][3] This guide will detail the synthesis of the this compound monomer and its subsequent polymerization via both free-radical and living anionic methods, providing the foundational knowledge for its exploitation in advanced research.

Monomer Synthesis: From Precursor to Polymerizable Unit

The most direct and efficient synthesis of this compound involves the condensation of 2-methylquinoline with formaldehyde.[1][4] This method is advantageous due to the availability of the starting materials and its operational simplicity, offering high yields.[4] Alternative methods, such as the Wittig reaction, are often hampered by the limited availability of 2-quinolinecarboxaldehyde and stoichiometric byproducts that complicate purification.[1]

Logical Workflow for this compound Synthesis

The synthesis follows a Mannich-type reaction pathway, where 2-methylquinoline reacts with formaldehyde in the presence of a secondary amine salt, like diethylamine hydrochloride, and a tertiary amine base, such as triethylamine.[4]

cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 2-Methylquinoline P1 Combine Reactants & Heat to 60°C R1->P1 R2 Formaldehyde (37%) R2->P1 R3 Diethylamine HCl P2 Slowly Add Diethylamine HCl Solution R3->P2 R4 Triethylamine R4->P1 R5 Ethanol/Water (Solvent) R5->P1 P1->P2 P3 Heat to Reflux (4-6 hours) P2->P3 P4 Monitor by TLC P3->P4 Reaction Progress W1 Solvent Removal (Reduced Pressure) P4->W1 Completion W2 Aqueous Workup & Extraction (Ethyl Acetate) W1->W2 W3 Drying & Concentration W2->W3 W4 Recrystallization (Ethyl Acetate/Petroleum Ether) W3->W4 Product This compound (Product) W4->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from a high-yield method disclosed in the patent literature.[4]

Materials:

  • 2-Methylquinoline

  • Formaldehyde solution (37% in H₂O)

  • Triethylamine

  • Diethylamine hydrochloride

  • 95% Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (e.g., 8 mL per mole of 2-methylquinoline), and 95% ethanol.[4] Stir the mixture and heat to 60°C until all solids dissolve.

  • Addition of Amine Salt: In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water. Slowly add this solution dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C). The reaction time is typically 4-6 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 2-methylquinoline starting material.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with a saturated brine solution, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound as a solid.[4]

ParameterValue/ReagentRationale
Precursor 2-MethylquinolineProvides the quinoline core and the methyl group for vinylation.
Reagents Formaldehyde, Diethylamine HCl, TriethylamineKey components for the Mannich-type condensation to form the vinyl group.[4]
Solvent Ethanol / WaterA polar protic solvent system suitable for dissolving the reactants and salts.
Temperature 60°C then RefluxInitial heating ensures dissolution, while reflux provides the necessary activation energy.[4]
Purification Extraction & RecrystallizationStandard organic chemistry techniques to isolate and purify the final product from salts and byproducts.[2][4]

Polymerization Methodologies

The vinyl group of this compound allows for polymerization through several mechanisms, primarily free-radical and anionic polymerization. The choice of method is critical as it dictates the polymer's architecture, molecular weight distribution (polydispersity), and, consequently, its final properties.

Free-Radical Polymerization

This is a robust and widely used technique for vinyl monomers.[5][6] It involves three key steps: initiation, propagation, and termination.[7] While experimentally straightforward, it typically yields polymers with a broad molecular weight distribution (high polydispersity index, PDI > 1.5), meaning the polymer chains have varying lengths.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (I) → 2R• I2 R• + M → RM• I1->I2 Radical Formation P1 RM• + M → RM₂• I2->P1 Monomer Addition P2 RMₙ• + M → RMₙ₊₁• P1->P2 Chain Growth T1 Combination: RMₙ• + •MₘR → RMₙ₋ₘR P2->T1 T2 Disproportionation: Two polymer chains react to terminate P2->T2 caption Mechanism of Free-Radical Polymerization. cluster_initiation Initiation cluster_propagation Propagation cluster_termination Controlled Termination (Quenching) I1 Initiator (e.g., n-BuLi) I3 Bu⁻ + M → Bu-M⁻ I1->I3 I2 Monomer (M) I2->I3 P1 Bu-M⁻ + M → Bu-M₂⁻ I3->P1 Propagating Anion P2 Bu-Mₙ⁻ + M → Bu-Mₙ₊₁⁻ P1->P2 Sequential Addition T1 Living Polymer (Bu-Mₙ₊₁⁻) P2->T1 T3 Bu-Mₙ₊₁-H + MeO⁻ T1->T3 T2 Quenching Agent (e.g., MeOH) T2->T3 caption Mechanism of Living Anionic Polymerization. cluster_system Drug Delivery System cluster_target Target Site cluster_release Mechanism of Release Micelle P2VQ-b-PEO Micelle (Drug Encapsulated) Blood Systemic Circulation (pH 7.4) Micelle->Blood Stable Tumor Tumor Microenvironment (Acidic pH < 7.0) Blood->Tumor EPR Effect Protonation Quinoline Protonation (P2VQ becomes hydrophilic) Tumor->Protonation Low pH Trigger Disassembly Micelle Disassembly Protonation->Disassembly Release Drug Release Disassembly->Release caption pH-Responsive Drug Release from a P2VQ-based Micelle.

References

Application Notes and Protocols for the Polymerization of 2-Vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-Vinylquinoline Monomer

This compound is a heterocyclic aromatic monomer that holds significant interest for researchers in materials science and drug development. The presence of the vinyl group enables its polymerization into poly(this compound) (P2VQ), a polymer with a unique combination of properties imparted by its rigid quinoline side chains. These properties include potential pH-responsiveness, metal-coordination capabilities, and distinct optical and thermal characteristics.[1] The quinoline moiety, a known pharmacophore and a versatile chelating ligand, makes P2VQ a compelling candidate for applications ranging from smart drug delivery systems to polymer-supported catalysts.

The successful synthesis of well-defined P2VQ hinges on the appropriate selection of a polymerization technique. This guide provides an in-depth analysis of the primary methods for polymerizing this compound, offering detailed protocols and expert insights into the causality behind experimental choices. We will explore conventional free-radical polymerization, controlled radical techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living anionic polymerization.

Monomer Synthesis and Handling

Prior to polymerization, the synthesis and purification of the this compound monomer are critical. A common and efficient method involves the direct condensation of 2-methylquinoline with formaldehyde, often catalyzed by a secondary amine hydrochloride and a mild organic base in an alcoholic solvent.[2] Microwave-assisted olefination reactions have also been reported as a rapid and efficient alternative.[3]

Key Monomer Properties:

  • Molecular Formula: C₁₁H₉N

  • Molecular Weight: 155.2 g/mol

  • Appearance: Pale yellow to dark orange-brown liquid/solid[4]

  • Storage: Due to its potential for self-polymerization, this compound should be stored at low temperatures (2-8°C) and may contain stabilizers.[4] For controlled polymerization techniques, removal of the stabilizer and rigorous purification by distillation under reduced pressure are essential.

Free-Radical Polymerization (FRP): The Conventional Approach

Free-radical polymerization is the most straightforward method for polymerizing vinyl monomers.[5] The process is initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then propagate by adding to monomer units in a chain reaction until termination occurs through the combination or disproportionation of two growing chains.[5]

Scientific Rationale & Field Insights

The primary advantage of FRP is its simplicity and tolerance to impurities and functional groups. Initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) are common choices due to their predictable decomposition kinetics. The choice of solvent is typically dictated by the solubility of both the monomer and the resulting polymer; N,N-Dimethylformamide (DMF) is often a suitable choice for this compound.

However, the major drawback of FRP is the lack of control over the polymerization process. The constant generation and rapid, irreversible termination of radical chains lead to polymers with high polydispersity (Đ > 1.5) and poorly defined molecular weights.[6] This method is therefore best suited for applications where precise macromolecular architecture is not a primary requirement.

Workflow for Free-Radical Polymerization

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound (Purified) Dissolve Dissolve Monomer & Initiator in DMF Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Anhydrous DMF Solvent->Dissolve Degas Degas Solution (Freeze-Pump-Thaw) Dissolve->Degas Polymerize Heat to 70°C under N2 Degas->Polymerize Precipitate Precipitate in Cold Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry P2VQ_FRP P2VQ_FRP Dry->P2VQ_FRP Final Product: P2VQ (High Đ)

Caption: Logical workflow of the free-radical polymerization process.

Detailed Protocol: Free-Radical Solution Polymerization

This protocol is adapted from general procedures for vinyl monomers and is suitable for this compound.[7]

  • Monomer Purification: If the monomer contains an inhibitor, pass it through a short column of basic alumina to remove it. Subsequently, distill this compound under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.55 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a 100:1 monomer-to-initiator ratio) in anhydrous DMF (e.g., 10 mL).

  • Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Backfill the flask with an inert gas (Nitrogen or Argon) and immerse it in a preheated oil bath at 70°C. Allow the reaction to proceed for a set time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution dropwise into a large excess of a non-solvent (e.g., cold methanol or diethyl ether) under vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the final poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.

Controlled Radical Polymerization (CRP): Precision Synthesis

To overcome the limitations of FRP, controlled radical polymerization (CRP) techniques were developed. These methods introduce a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species, effectively suppressing irreversible termination reactions.[8] This "living" character allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity (Đ < 1.3), and complex architectures like block copolymers.[9]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the polymer chains.[10] The catalyst abstracts a halogen atom from a dormant alkyl halide initiator, generating a radical that can propagate. The higher oxidation state metal complex can then donate the halogen back to the propagating chain end, reforming the dormant species.[9]

A significant challenge in the ATRP of this compound arises from its structure. The Lewis basic nitrogen atom on the quinoline ring can coordinate with the copper catalyst, forming a stable complex that reduces the catalyst's activity and can stall the polymerization.[11] This is a well-documented issue for the analogous monomer, 2-vinylpyridine.

Mitigation Strategies:

  • Ligand Choice: Employing strongly coordinating ligands like tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) can help maintain the desired catalyst geometry and activity.

  • Solvent Selection: Using more polar or coordinating solvents, such as alcohols (e.g., 2-propanol) or DMF, can help solubilize the catalyst complex and compete with the monomer for coordination sites.[11]

  • Temperature Control: Lowering the reaction temperature (e.g., 40-60°C) can sometimes disfavor the deactivating monomer-catalyst interaction while still allowing for controlled polymerization.

ATRP_Workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Cu(I)Br Complex Form Cu/Ligand Complex in Solvent Catalyst->Complex Ligand Me6-TREN Ligand->Complex Initiator Ethyl α-bromoisobutyrate (EBiB) Add Add Monomer & Initiator Initiator->Add Monomer This compound (Purified) Monomer->Add Solvent 2-Propanol Solvent->Complex Complex->Add Degas Degas Solution (Freeze-Pump-Thaw) Add->Degas Polymerize Heat to 40-60°C under N2 Degas->Polymerize Expose Expose to Air to Oxidize Cu(I) Polymerize->Expose Pass Pass through Alumina Column Expose->Pass Precipitate Precipitate in Cold Hexane Pass->Precipitate Dry Dry under Vacuum Precipitate->Dry P2VQ_ATRP P2VQ_ATRP Dry->P2VQ_ATRP Final Product: P2VQ (Low Đ)

Caption: General workflow for the ATRP of this compound.

This protocol is based on successful procedures for vinylpyridine monomers.[11]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Cu(I)Br (e.g., 14.3 mg, 0.1 mmol) and the desired solvent (e.g., 2-propanol, 5 mL).

  • Ligand Addition: Add the ligand, Me₆-TREN (e.g., 23.0 mg, 0.1 mmol), to the flask. Stir the mixture until a homogeneous catalyst solution is formed.

  • Addition of Reagents: To this solution, add the purified this compound monomer (e.g., 1.55 g, 10 mmol, for a target degree of polymerization of 100) followed by the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 19.5 mg, 0.1 mmol).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50°C). Monitor the reaction by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to track molecular weight and Đ).

  • Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by opening the flask to air. The solution should turn greenish-blue as the copper is oxidized. Dilute the mixture with a suitable solvent like THF.

  • Catalyst Removal: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

  • Purification: Concentrate the purified solution and precipitate the polymer into a non-solvent such as cold hexanes. Filter and dry the polymer under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization controls the radical process through a degenerative chain transfer mechanism using a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[12] A propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization. This rapid exchange process ensures that most polymer chains grow at a similar rate.

RAFT is often considered more versatile than ATRP as it is metal-free and tolerant of a wider range of functional groups and reaction conditions.[12] The key to a successful RAFT polymerization is selecting the appropriate CTA. The reactivity of the C=S bond and the stability of the intermediate radical are crucial. For "less-activated" monomers like vinylpyridines and likely this compound, xanthates or certain dithiocarbamates are generally more effective than the dithioesters and trithiocarbonates used for styrenes and acrylates.[13][14]

The choice of the R-group on the CTA influences initiation efficiency, while the Z-group modulates the transfer kinetics. An appropriate selection ensures a minimal induction period and a linear evolution of molecular weight with conversion.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound (Purified) Mix Combine all reagents in Schlenk tube Monomer->Mix Initiator AIBN Initiator->Mix CTA RAFT Agent (e.g., Xanthate) CTA->Mix Solvent Dioxane or DMF Solvent->Mix Degas Degas Solution (Freeze-Pump-Thaw) Mix->Degas Polymerize Heat to 60-70°C under N2 Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry P2VQ_RAFT P2VQ_RAFT Dry->P2VQ_RAFT Final Product: P2VQ (Low Đ)

Caption: General workflow for the RAFT polymerization of this compound.

This protocol is based on successful procedures for vinylpyridine monomers.[14]

  • Reaction Setup: In a Schlenk tube, combine the this compound monomer, the selected RAFT agent (e.g., a xanthate-based CTA), a radical initiator (e.g., AIBN, typically at a 10:1 to 5:1 CTA-to-initiator ratio), and a suitable solvent (e.g., dioxane or DMF). The ratio of monomer to CTA will determine the target molecular weight.

  • Degassing: Thoroughly degas the mixture using a minimum of three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60°C). The reaction is typically slower than FRP. Monitor progress via ¹H NMR and GPC.

  • Isolation and Purification: After reaching the target conversion, cool the reaction. Precipitate the polymer by adding the solution to a suitable non-solvent (e.g., diethyl ether or hexanes). Collect the polymer by filtration and dry it under vacuum. If the polymer retains a color from the RAFT agent, further purification by reprecipitation may be necessary.

Anionic Polymerization: The "Living" Pathway

Anionic polymerization is a chain-growth polymerization where the active propagating species is an anion.[15] For vinyl monomers, this is typically a carbanion. When performed under stringent conditions, this method is truly "living," meaning there are no inherent termination or chain transfer steps.[16] This allows for the synthesis of polymers with very narrow molecular weight distributions (Đ often < 1.1) and the straightforward production of block copolymers by sequential monomer addition.[17]

Scientific Rationale & Field Insights

Anionic polymerization offers the highest degree of control over polymer architecture. However, it is extremely sensitive to protic impurities like water and alcohols, as well as to oxygen and carbon dioxide, which will terminate the propagating carbanion.[18] This necessitates the use of high-vacuum techniques or rigorously controlled inert atmosphere gloveboxes, along with extensively purified reagents and solvents.

For 2-vinylpyridine, a close analog of this compound, living anionic polymerization is well-established using initiators like n-butyllithium or sec-butyllithium in polar aprotic solvents like tetrahydrofuran (THF) at very low temperatures (-78°C).[19][20][21] The low temperature is crucial to suppress side reactions, such as the nucleophilic attack of the propagating anion on the aromatic ring of another monomer or polymer chain.

Anionic_Workflow cluster_prep Rigorous Purification cluster_reaction Reaction (High Vacuum / Glovebox) cluster_workup Work-up Monomer This compound (Purified over CaH2) Propagate Slowly Add Monomer Monomer->Propagate Solvent Anhydrous THF (Distilled from Na/Benzophenone) Setup Cool Solvent to -78°C Solvent->Setup Initiate Add Initiator (e.g., sec-BuLi) Setup->Initiate Initiate->Propagate Terminate Add Degassed Methanol Propagate->Terminate Warm Warm to RT Terminate->Warm Precipitate Precipitate in Non-Solvent (Hexane) Warm->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry P2VQ_Anionic P2VQ_Anionic Dry->P2VQ_Anionic Final Product: P2VQ (Very Low Đ)

Caption: Workflow for living anionic polymerization of this compound.

This protocol requires experience with air- and moisture-sensitive techniques.[19][20]

  • Purification: Dry the solvent (THF) over sodium/benzophenone ketyl radical until a persistent deep blue/purple color is achieved, then distill under inert gas immediately before use. Dry the this compound monomer over calcium hydride (CaH₂) and distill under high vacuum.

  • Reaction Setup: Assemble the reaction glassware (e.g., a flask with a sidearm for monomer addition) and flame-dry it under high vacuum to remove adsorbed moisture. Backfill with high-purity argon.

  • Initiation: Transfer the freshly distilled THF into the reaction flask via cannula. Cool the flask to -78°C using a dry ice/acetone bath. Add the initiator, such as sec-butyllithium, via syringe. The amount of initiator will determine the final molecular weight.[15]

  • Propagation: Slowly add the purified this compound monomer to the stirred initiator solution at -78°C. A color change, often to a deep red or purple, indicates the formation of the propagating carbanions. Allow the polymerization to proceed for several hours.

  • Termination: Terminate the living polymerization by adding a small amount of degassed methanol. The color of the solution should dissipate.

  • Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.

  • Purification and Drying: Collect the polymer by filtration and dry thoroughly in a vacuum oven.

Comparative Analysis of Polymerization Techniques

The choice of polymerization technique is a critical decision that dictates the properties and potential applications of the resulting poly(this compound). The following table provides a comparative summary to guide this selection.

FeatureFree-Radical (FRP)Atom Transfer Radical (ATRP)Reversible Addition-Fragmentation (RAFT)Anionic Polymerization
Control over Mₙ PoorGood to ExcellentGood to ExcellentExcellent
Polydispersity (Đ) Broad (>1.5)Narrow (1.1 - 1.3)Narrow (1.1 - 1.4)Very Narrow (<1.1)
Architecture Control Limited (Branched)High (Block, Star, etc.)High (Block, Star, etc.)Very High (Block, etc.)
Reaction Conditions Robust, tolerantSensitive to O₂, catalyst poisoningTolerant, metal-freeExtremely sensitive to impurities
Functional Group Tolerance HighModerate (amines can be problematic)HighLow (intolerant of protic groups)
Complexity & Cost LowModerate (catalyst/ligand synthesis)Moderate (RAFT agent synthesis)High (requires specialized equipment)
Best For... Bulk polymer synthesis, coatings where precision is not critical.Well-defined polymers, block copolymers, surface modification.Versatile synthesis of well-defined polymers, metal-sensitive applications.Model polymers with highest precision, monodisperse standards.

Characterization of Poly(this compound)

After synthesis, proper characterization is essential to confirm the success of the polymerization and determine the properties of the material.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[19] A narrow peak and a low Đ value indicate a well-controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine monomer conversion during the reaction by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T₉) of the polymer, providing insight into its thermal properties and chain mobility.[19]

References

Application Notes and Protocols: The Strategic Use of 2-Vinylquinoline in the Synthesis of Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Montelukast and the Significance of the Quinoline Moiety

Montelukast, marketed as its sodium salt, is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and seasonal allergic rhinitis.[1][2] Its molecular architecture is a testament to modern medicinal chemistry, featuring a distinctive quinoline core connected to a chiral side chain. The 7-chloro-2-vinylquinoline scaffold is a critical building block in many synthetic routes to Montelukast, providing the necessary heterocyclic framework and a reactive handle for the crucial carbon-carbon bond formation that elaborates the final structure. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-vinylquinoline in the synthesis of Montelukast, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

The Synthetic Blueprint: A Retrosynthetic Glance

The synthesis of Montelukast can be conceptually dissected to highlight the pivotal role of 7-chloro-2-vinylquinoline. A common retrosynthetic approach involves a key carbon-carbon bond-forming reaction, often a palladium-catalyzed cross-coupling, to link the vinylquinoline unit with a suitably functionalized aromatic side chain.

G Montelukast Montelukast Sodium Thioether_linkage Thioether Linkage Formation Montelukast->Thioether_linkage Diol_intermediate Key Diol Intermediate (Compound III) Thioether_linkage->Diol_intermediate Grignard_reaction Grignard Reaction Diol_intermediate->Grignard_reaction Keto_ester Keto-ester Intermediate Grignard_reaction->Keto_ester Heck_coupling Mizoroki-Heck Coupling Keto_ester->Heck_coupling Vinylquinoline 7-Chloro-2-vinylquinoline (Compound I) Heck_coupling->Vinylquinoline Side_chain Aryl Halide Side-chain (Compound II) Heck_coupling->Side_chain

Caption: Retrosynthetic analysis of Montelukast.

This guide will focus on a convergent synthesis that leverages a Mizoroki-Heck reaction to couple 7-chloro-2-vinylquinoline with a functionalized aryl halide, followed by further transformations to construct the final Montelukast molecule.

Part 1: Synthesis of the Key Building Block - 7-Chloro-2-vinylquinoline (I)

The starting point of our synthetic journey is the preparation of 7-chloro-2-vinylquinoline. While commercially available, its synthesis from the more accessible 7-chloro-2-methylquinoline (7-chloroquinaldine) is a cost-effective and instructive process.

Protocol 1: Synthesis of 7-Chloro-2-vinylquinoline

This protocol employs a condensation reaction between 7-chloro-2-methylquinoline and formaldehyde, a classic and efficient method.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
7-Chloro-2-methylquinoline177.6217.76 g0.1
Formaldehyde (37% in H₂O)30.0310.0 mL~0.12
Acetic Anhydride102.0920 mL-
Toluene92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-chloro-2-methylquinoline (17.76 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture to dissolve the solid.

  • Add acetic anhydride (20 mL) to the solution. This serves as both a solvent and a dehydrating agent.

  • Carefully add formaldehyde solution (10.0 mL, ~0.12 mol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford pure 7-chloro-2-vinylquinoline as a solid.

Expected Yield: 75-85%

Part 2: The Core C-C Bond Formation - The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an alkene and an aryl halide.[3][4] In the synthesis of Montelukast, this reaction is employed to couple 7-chloro-2-vinylquinoline (I) with a suitable aryl halide side-chain precursor (II).

Mechanistic Insight: The Catalytic Cycle

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[3][5]

G cluster_0 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]X Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride [H-Pd(II)L₂(Alkene-Ar)]X BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim + Base RedElim->Pd0 - HB-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing yield, selectivity, and reaction time.

Protocol 2: Heck Coupling of 7-Chloro-2-vinylquinoline with Methyl 2-(3-bromobenzoyl)propanoate

This protocol details the coupling of 7-chloro-2-vinylquinoline with a keto-ester side chain.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
7-Chloro-2-vinylquinoline (I)189.6318.96 g0.1
Methyl 2-(3-bromobenzoyl)propanoate (II)287.1131.58 g0.11
Palladium(II) acetate (Pd(OAc)₂)224.49224 mg0.001
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37608 mg0.002
Triethylamine (Et₃N)101.1928 mL0.2
Acetonitrile (MeCN)41.05200 mL-

Procedure:

  • In a 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-2-vinylquinoline (18.96 g, 0.1 mol) and methyl 2-(3-bromobenzoyl)propanoate (31.58 g, 0.11 mol) in acetonitrile (200 mL).

  • Add palladium(II) acetate (224 mg, 0.001 mol) and tri(o-tolyl)phosphine (608 mg, 0.002 mol) to the reaction mixture. The phosphine ligand stabilizes the palladium catalyst and promotes the reaction.

  • Add triethylamine (28 mL, 0.2 mol) to the mixture. The base is essential to neutralize the hydrohalic acid generated during the catalytic cycle.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude keto-ester intermediate.

  • Purify the product by column chromatography on silica gel.

Part 3: Elaboration of the Side Chain - The Grignard Reaction

The subsequent step involves the addition of a methyl group to the keto-ester intermediate to form the tertiary alcohol present in Montelukast. This is typically achieved through a Grignard reaction with methylmagnesium bromide.

Mechanistic Insight: Grignard Reaction with Esters

The reaction of a Grignard reagent with an ester proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon acidic workup.

G Ester Keto-ester Intermediate Grignard1 1. CH₃MgBr Ester->Grignard1 Ketone Ketone Intermediate Grignard1->Ketone Grignard2 2. CH₃MgBr Ketone->Grignard2 Alkoxide Tertiary Alkoxide Grignard2->Alkoxide Workup 3. H₃O⁺ workup Alkoxide->Workup Diol Diol Intermediate (Compound III) Workup->Diol

References

Application Notes and Protocols for the Evaluation of 2-Vinylquinoline Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel and effective antimalarial agents. The quinoline scaffold has historically been a cornerstone of antimalarial drug discovery, and recent investigations into 2-vinylquinoline derivatives have revealed a promising new class of compounds with potent antiplasmodial activity.[1][2] This comprehensive guide provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives as potential antimalarial drug candidates. The methodologies are presented with a focus on scientific integrity, providing the causal reasoning behind experimental choices to ensure robust and reproducible results.

Introduction: The Promise of 2-Vinylquinolines

Quinoline-containing drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria. Their primary mechanism of action is thought to involve the disruption of hemoglobin digestion within the parasite's food vacuole.[3][4] This process leads to the accumulation of toxic free heme, which the parasite normally detoxifies by polymerization into hemozoin. By inhibiting this polymerization, quinolines effectively cause the parasite to self-destruct.[3][4]

This compound derivatives represent a promising evolution of this classic scaffold. The introduction of a vinyl group at the 2-position provides a strategic point for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[5] Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the quinoline core and the vinyl-appended aryl group can significantly influence antimalarial potency, often resulting in compounds with low nanomolar activity against chloroquine-resistant strains of P. falciparum.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical first step in their evaluation. Several synthetic routes have been developed, with microwave-assisted organic synthesis emerging as a rapid and efficient method.[2]

General Synthetic Pathway

A common and effective method for the synthesis of 2-vinylquinolines is the condensation of a 2-methylquinoline precursor with an appropriate aldehyde.[2] This reaction can be efficiently carried out using trifluoromethanesulfonamide (TfNH₂) as a mediator under microwave irradiation.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 2-Methylquinoline 2-Methylquinoline Microwave_Irradiation Microwave Irradiation (TfNH2, Solvent) 2-Methylquinoline->Microwave_Irradiation Aldehyde Aldehyde Aldehyde->Microwave_Irradiation Crude_Product Crude this compound Microwave_Irradiation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the vinylation of 2-methylquinoline derivatives.[5][7]

Materials:

  • 2-Methylquinoline derivative

  • Aromatic aldehyde

  • Trifluoromethanesulfonamide (TfNH₂)

  • Solvent (e.g., DMF)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-methylquinoline derivative (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), and trifluoromethanesulfonamide (0.2 equivalents) in a suitable solvent such as DMF.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 140°C) for a designated time (e.g., 20 minutes).[6] The optimal conditions may vary depending on the specific substrates used.

  • Work-up: After the reaction is complete and the vessel has cooled, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimalarial Activity Assessment

The initial evaluation of the antimalarial potential of synthesized this compound derivatives is performed in vitro against cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.[8]

Principle of the SYBR Green I Assay

This assay quantifies parasite proliferation by measuring the amount of parasitic DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is directly proportional to the amount of DNA present.[8] In the presence of an effective antimalarial compound, parasite growth is inhibited, leading to a lower DNA content and consequently, reduced fluorescence.[8]

SYBR_Green_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Lysis cluster_detection Detection & Analysis Drug_Plates Prepare Serial Dilutions of this compound Derivatives in 96-well Plates Parasite_Culture Add Synchronized P. falciparum Culture (Ring Stage) Drug_Plates->Parasite_Culture Incubate Incubate for 72 hours Parasite_Culture->Incubate Lysis Add Lysis Buffer with SYBR Green I Incubate->Lysis Read_Fluorescence Measure Fluorescence (485 nm excitation / 530 nm emission) Lysis->Read_Fluorescence Data_Analysis Calculate IC50 Values Read_Fluorescence->Data_Analysis

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed In Vitro Protocol

Materials:

  • P. falciparum culture (e.g., chloroquine-resistant Dd2 strain)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well flat-bottom sterile plates

  • This compound derivatives and standard antimalarial drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of the this compound derivatives and control drugs in the 96-well plates. Include drug-free wells as negative controls.

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Prepare a parasite suspension with the desired hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%).

  • Assay Incubation: Add the parasite suspension to each well of the drug-prepared plates. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well.[9] Incubate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Summarize the in vitro activity of the synthesized this compound derivatives in a table for easy comparison.

Compound IDSubstituentsIC₅₀ (nM) vs. Dd2 StrainSelectivity Index (SI)
24 6-Cl, 4'-F10.9 ± 1.9>200
29 6-Cl, 4'-F4.8 ± 2.0>200
31 6-Cl, 4'-CF₃5.9 ± 1.4>200
Chloroquine-~100-200-

Note: The data presented here is illustrative and based on published findings for similar compounds.[1] The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line to the antimalarial IC₅₀.

In Vivo Antimalarial Efficacy Assessment

Promising compounds identified from in vitro screening should be further evaluated for their efficacy in an in vivo model of malaria. The murine malaria model using Plasmodium berghei is a standard and widely accepted system for these studies.[11]

Peters' 4-Day Suppressive Test

This is the primary in vivo screening model to assess the schizonticidal activity of a compound against a newly established infection.[11]

In_Vivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Infect_Mice Infect Mice with P. berghei (Day 0) Treat_Mice Administer this compound Derivative Daily (Days 0-3) Infect_Mice->Treat_Mice Monitor_Parasitemia Monitor Parasitemia (Day 4) Treat_Mice->Monitor_Parasitemia Analyze_Data Calculate Percent Suppression of Parasitemia Monitor_Parasitemia->Analyze_Data

Caption: Workflow for the Peters' 4-Day Suppressive Test in a murine model.

Detailed In Vivo Protocol

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Laboratory mice (e.g., Swiss albino or CD1)

  • This compound derivative and standard antimalarial drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection (Day 0): Inoculate mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment (Days 0-3): A few hours after infection, administer the first dose of the this compound derivative or control drug to the respective groups of mice (typically orally or subcutaneously). Continue treatment once daily for four consecutive days. A vehicle control group should also be included.

  • Monitoring (Day 4): On the fifth day, collect thin blood smears from the tail of each mouse.

  • Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage suppression of parasitemia compared to the vehicle control group.

Data Presentation:

Summarize the in vivo efficacy data in a clear and concise table.

Compound IDDose (mg/kg/day)Route of AdministrationPercent Parasitemia Suppression
Compound X 25Oral65%
Compound X 50Oral92%
Chloroquine 10Oral>95%
Vehicle -Oral0%

Note: This data is illustrative.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives as potential antimalarial agents. Through careful synthesis, rigorous in vitro screening, and confirmatory in vivo testing, researchers can identify and advance promising lead compounds. Future studies should focus on elucidating the precise mechanism of action of these derivatives, exploring their activity against different parasite life cycle stages, and optimizing their pharmacokinetic and safety profiles to pave the way for the development of the next generation of antimalarial drugs.

References

Application Notes and Protocols for Novel 2-Vinylquinoline Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of 2-Vinylquinolines in Oncology

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Within the vast landscape of quinoline derivatives, the 2-vinylquinoline structural motif has recently garnered significant attention for its promising anticancer properties.[3][4][5] These compounds have demonstrated efficacy across a range of cancer cell lines, including those of the lung, breast, colon, and leukemia.[2][5] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival, such as cell division and signaling pathways that regulate cell death.[2][6][7][8]

This guide provides a comprehensive overview of the application of novel this compound compounds in anticancer research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for their synthesis, in vitro evaluation, and mechanistic studies. The methodologies described herein are intended to serve as a robust starting point for the investigation of new this compound derivatives as potential therapeutic agents.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of this compound derivatives stems from their ability to interact with and modulate the function of critical cellular components. While the precise mechanisms can vary depending on the specific substitutions on the quinoline and vinyl groups, several key pathways have been identified.

Tubulin Polymerization Inhibition and Mitotic Arrest

A primary mechanism of action for many quinoline derivatives, including those with a vinyl substitution, is the inhibition of tubulin polymerization.[7][9] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, likely at the colchicine binding site, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[9][10][11][12]

cluster_0 Cell Cycle Progression cluster_1 This compound Action G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Apoptosis Apoptosis M->Apoptosis Induces This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Microtubule Disruption->M Arrests at G2/M Phase

Caption: Disruption of Mitosis by this compound Compounds.

Induction of Apoptosis

Beyond mitotic arrest, this compound compounds can trigger programmed cell death, or apoptosis, through various signaling cascades. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[13] This, in turn, activates a caspase cascade, with the cleavage and activation of executioner caspases like caspase-3 and caspase-7, ultimately leading to cell death.[13][14]

This compound This compound Bcl2_family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) This compound->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Promotes Cytochrome c release Caspase_Activation Caspase Cascade Activation (Caspase-9, -3, -7) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic Pathway Induced by this compound Compounds.

Inhibition of Pro-Survival Signaling Pathways

Certain this compound derivatives have been shown to interfere with critical pro-survival signaling pathways that are often dysregulated in cancer. For instance, some compounds can inhibit the phosphorylation of Akt and ERK, which are key kinases in pathways that promote cell proliferation, migration, and invasion.[4] By downregulating these pathways, 2-vinylquinolines can suppress cancer cell motility and metastasis.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel this compound compounds.

Protocol 1: Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of a substituted 2-methylquinoline with an appropriate aldehyde.

Materials:

  • Substituted 2-methylquinoline

  • Aromatic or aliphatic aldehyde

  • Acetic anhydride

  • Anhydrous solvent (e.g., toluene, xylene)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-methylquinoline and the aldehyde in the anhydrous solvent.

  • Add acetic anhydride to the mixture. The acetic anhydride acts as both a solvent and a dehydrating agent.

  • Reflux the reaction mixture for the time determined by reaction monitoring (e.g., TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified this compound compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Causality: The reaction proceeds through a condensation mechanism where the methyl group of the 2-methylquinoline is activated by the quinoline ring and reacts with the aldehyde. The subsequent dehydration, facilitated by acetic anhydride, leads to the formation of the vinyl linkage.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Novel this compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Trustworthiness: The inclusion of vehicle controls and blanks ensures that the observed effects are due to the compound and not the solvent or background absorbance.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[1][15]

Materials:

  • Cancer cells

  • This compound compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with the this compound compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Causality: The PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M phase would be consistent with a mechanism involving mitotic arrest.

Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Cancer cells

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the compound as in the cell cycle analysis protocol.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 5: Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.[1]

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Treat cells with the this compound compound to induce apoptosis.

  • Lyse the cells and determine the protein concentration of the lysates.[1]

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the reaction buffer containing the DEVD-pNA substrate.[1]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.

Causality: Active caspase-3 in the cell lysate cleaves the colorimetric substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring its absorbance.

Quantitative Data Summary

The anticancer potency of this compound derivatives is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various quinoline derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[12][17]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34[12][17]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21[12][17]
Quinolinium Iodide DerivativeA-549 (Lung)4.45[18]
Quinolinium Iodide DerivativeHeLa (Cervical)4.74[18]
2-Arylquinoline DerivativeHeLa (Cervical)8.3[19]
2-Arylquinoline DerivativePC3 (Prostate)31.37[19]

In Vivo Evaluation

While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate the efficacy and safety of lead compounds in a whole-organism context.

Xenograft Mouse Model

A common preclinical model involves the use of immunodeficient mice (e.g., nude mice) bearing human tumor xenografts.[20][21]

Procedure Outline:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer the this compound compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitor tumor size and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Causality and Trustworthiness: This model allows for the assessment of a compound's ability to inhibit tumor growth in a physiological environment. Comparing the tumor growth in the treated group to the vehicle control group provides a direct measure of the compound's in vivo efficacy. Monitoring body weight and observing the general health of the animals provides initial insights into the compound's toxicity.

Future Directions

Research into the anticancer properties of this compound compounds is an active and promising field. Future efforts will likely focus on:

  • Optimizing Selectivity: Enhancing the selectivity of these compounds for cancer cells over normal cells to minimize side effects.[1]

  • Overcoming Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines.

  • Combination Therapies: Evaluating the synergistic effects of this compound derivatives when used in combination with existing chemotherapeutic agents.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively advance the discovery and development of novel this compound-based anticancer agents.

References

The Versatile Scaffold: Application of 2-Vinylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Core and the Strategic Importance of the 2-Vinyl Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and bioactive molecules.[1][2][3][4] Its prevalence stems from its ability to interact with a wide range of biological targets. The introduction of a vinyl group at the 2-position of the quinoline ring creates 2-vinylquinoline, a molecule with enhanced synthetic versatility and significant pharmacological potential.[5] This vinyl functional group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its role as a key building block for potent therapeutic agents, and provide detailed protocols for its synthesis and functionalization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable scaffold.

Synthetic Strategies for this compound and its Derivatives

The efficient synthesis of this compound and its substituted analogs is crucial for its application in drug discovery. Several methodologies have been developed, with the choice of route often depending on the desired substitution pattern and scale of the reaction.

Protocol 1: Microwave-Assisted Olefination of 2-Methylquinolines

A rapid and efficient method for the synthesis of 2-vinylquinolines involves the trifluoromethanesulfonamide (TfNH₂)-mediated olefination of 2-methylquinolines with various aldehydes under microwave irradiation.[6][7] This approach offers broad substrate scope, mild reaction conditions, and significantly reduced reaction times compared to traditional condensation methods.[6]

Experimental Protocol:

  • Materials: 2-methylquinoline (or substituted derivative), desired aldehyde, trifluoromethanesulfonamide (TfNH₂), and 1,4-dioxane.

  • Procedure:

    • In a microwave-safe vial, combine the 2-methylquinoline derivative (1 mmol), the aldehyde (1.2 mmol), and TfNH₂ (0.2 mmol) in 1,4-dioxane (2 mL).[8]

    • Seal the vial and irradiate the mixture in a microwave reactor at 150 °C for 20 minutes.[8]

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner product profiles in a shorter time frame.

  • TfNH₂ as Mediator: Trifluoromethanesulfonamide facilitates the condensation and subsequent dehydration steps, promoting the formation of the vinyl linkage.

  • 1,4-Dioxane as Solvent: Its high boiling point and ability to dissolve the reactants make it a suitable solvent for microwave-assisted reactions.

Protocol 2: Condensation with Formaldehyde

A straightforward method for the synthesis of the parent this compound involves the condensation of 2-methylquinoline with formaldehyde.[9] This reaction is typically carried out in the presence of a secondary amine hydrochloride and a catalytic amount of an organic base.[5][9]

Experimental Protocol:

  • Materials: 2-methylquinoline, formaldehyde (37% aqueous solution), diethylamine hydrochloride, triethylamine, and ethanol (95%).

  • Procedure:

    • In a round-bottom flask, prepare a mixture of 2-methylquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), and a catalytic amount of triethylamine in 95% ethanol.[5]

    • Stir the mixture and heat to approximately 60°C until all solids dissolve.[5]

    • In a separate flask, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water.[5]

    • Add the diethylamine hydrochloride solution dropwise to the reaction mixture.[5]

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Take up the residue in water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[5]

Self-Validating System: The progress of the reaction can be effectively monitored by TLC, allowing for the determination of the optimal reaction time and ensuring complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications of this compound in Medicinal Chemistry

The this compound scaffold is a privileged structure found in a variety of compounds with a wide spectrum of pharmacological activities.[6]

Antimalarial Agents

The quinoline core is famously present in many antimalarial drugs, including chloroquine and quinine.[7][10][11] The this compound moiety has been successfully incorporated into novel antimalarial agents with potent activity against chloroquine-resistant strains of Plasmodium falciparum.[6] Structure-activity relationship (SAR) studies on 2-arylvinylquinolines have led to the discovery of compounds with low nanomolar antiplasmodial activity and excellent selectivity.[12] Some of these compounds have demonstrated fast-acting parasiticidal effects and transmission-blocking potential.[12]

Compound IDModification on Vinyl GroupIC₅₀ (Dd2 strain, nM)Reference
3x 4-Fluorophenyl< 100[6]
3y 3,4-Dichlorophenyl< 100[6]
3z 4-(Trifluoromethyl)phenyl< 100[6]
24 Substituted arylLow nanomolar[12]

Table 1: Antimalarial activity of selected this compound derivatives against chloroquine-resistant P. falciparum (Dd2 strain).

Anticancer Agents

Derivatives of this compound have also shown significant promise as anticancer agents.[6] For instance, certain 2-furanylvinylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[13] One such compound, (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline, has been investigated for its anti-invasive and anti-metastatic properties in human lung cancer cells.[13]

Mechanism of Action in Cancer Metastasis:

This compound was found to inhibit the migration and invasion of cancer cells in a concentration-dependent manner.[13] The proposed mechanism involves the inhibition of the phosphorylation of Akt and ERK, which are key kinases in cell migration signaling pathways.[13] This inhibition leads to the downregulation of factors associated with cellular migration, such as β-catenin, Bcl-2, and COX-2.[13]

G 2-Vinylquinoline_Derivative 2-Vinylquinoline_Derivative Akt Akt 2-Vinylquinoline_Derivative->Akt inhibits phosphorylation ERK ERK 2-Vinylquinoline_Derivative->ERK inhibits phosphorylation p38 p38 2-Vinylquinoline_Derivative->p38 increases phosphorylation beta_catenin beta_catenin Akt->beta_catenin regulates Bcl2 Bcl2 Akt->Bcl2 COX2 COX2 Akt->COX2 MMP2_9_activity MMP2_9_activity Akt->MMP2_9_activity ERK->beta_catenin regulates Migration_Invasion Migration_Invasion beta_catenin->Migration_Invasion Bcl2->Migration_Invasion COX2->Migration_Invasion MMP2_9_activity->Migration_Invasion

Caption: Proposed mechanism of anti-metastatic action of a this compound derivative.

Neuroprotective Agents

The quinoline scaffold is also a feature of compounds with neuroprotective properties.[14] While direct studies on this compound itself are less common, the functionalization of the quinoline core is a key strategy in the development of agents for neurodegenerative diseases.[14] The vinyl group provides a reactive site for the introduction of various pharmacophores that can modulate pathways involved in oxidative stress, inflammation, and apoptosis, which are implicated in neuronal damage.[14]

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas as well. Examples of bioactive 2-vinylquinolines include the antileishmanial agent chimanine, the integrase inhibitor FZ41, and the CysLT1 antagonist VUF 5017.[6] Furthermore, substituted this compound is an important intermediate in the synthesis of the LTD4 antagonist drug montelukast, which is used for the treatment of bronchial asthma.[9]

Logical Relationships in this compound Synthesis and Application

The following diagram illustrates the central role of this compound as a versatile intermediate, connecting its synthesis from readily available starting materials to its application in the development of various therapeutic agents.

G cluster_synthesis Synthesis cluster_intermediate Core Scaffold cluster_applications Medicinal Chemistry Applications 2-Methylquinoline 2-Methylquinoline Synthesis_Methods Olefination/ Condensation 2-Methylquinoline->Synthesis_Methods Aldehydes Aldehydes Aldehydes->Synthesis_Methods This compound This compound Synthesis_Methods->this compound Antimalarials Antimalarials This compound->Antimalarials Anticancer_Agents Anticancer_Agents This compound->Anticancer_Agents Neuroprotective_Agents Neuroprotective_Agents This compound->Neuroprotective_Agents Other_Therapeutics Other Therapeutics (Antileishmanial, etc.) This compound->Other_Therapeutics

Caption: Synthetic routes to this compound and its diverse therapeutic applications.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the vinyl group provide a powerful platform for the development of novel therapeutic agents. The demonstrated success of this compound derivatives in the fields of antimalarial and anticancer drug discovery highlights the significant potential of this structural motif. Future research will likely focus on further exploring the chemical space around the this compound core, developing more efficient and sustainable synthetic methodologies, and elucidating the mechanisms of action of these promising compounds in other disease areas, including neurodegenerative and inflammatory disorders. The continued investigation of this compound and its analogs is poised to yield the next generation of innovative medicines.

References

Application Notes & Protocols: The Condensation Reaction of 2-Methylquinolines with Aldehydes for the Synthesis of Styrylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Styrylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activity.[1][2] Among its many derivatives, styrylquinolines—compounds featuring a styrene moiety attached to the quinoline ring—have emerged as a class of privileged structures. These fully aromatic, planar, and rather lipophilic molecules have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-HIV, and antifungal properties.[3][4]

The condensation of 2-methylquinolines (quinaldines) with various aldehydes represents the most direct and atom-economical route to synthesize 2-styrylquinolines. This reaction is a variant of aldol-type condensations, where the activated methyl group of the quinoline acts as the nucleophile. Understanding and mastering this reaction is crucial for researchers aiming to generate libraries of novel quinoline derivatives for drug discovery and materials science applications.[3][4]

This guide provides an in-depth exploration of the reaction mechanism, offers practical guidance on experimental design, and presents detailed, validated protocols for laboratory execution.

Theoretical Background and Reaction Mechanism

The condensation reaction proceeds via an initial aldol-type addition followed by dehydration. The overall transformation is driven by the formation of a highly conjugated and thermodynamically stable styrylquinoline product. The reaction is typically catalyzed by acids or bases, although acid catalysis is more common and generally more efficient.

Mechanism Under Acid Catalysis:

The reaction in the presence of an acid catalyst, such as acetic anhydride or zinc chloride, involves several key steps:

  • Activation of the Methyl Group: The quinoline nitrogen is protonated (or activated by a Lewis acid), which significantly increases the acidity of the protons on the adjacent methyl group.

  • Tautomerization: The activated 2-methylquinolinium species undergoes tautomerization to form the highly reactive enamine intermediate, 2-methylene-1,2-dihydroquinoline. This step is often the rate-determining step.[5]

  • Nucleophilic Attack: The enamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (which may also be activated by the acid catalyst). This forms a new carbon-carbon bond and generates an alcohol intermediate.

  • Dehydration: The intermediate alcohol is readily eliminated under the acidic and often heated reaction conditions, yielding the final trans-styrylquinoline product. The formation of the extended conjugated system provides a strong thermodynamic driving force for this final step.

A plausible mechanism involving 2-methylene-1,2-dihydroquinoline as a key intermediate is widely suggested and discussed in the literature.[5]

Reaction_Mechanism cluster_activation Step 1 & 2: Activation & Tautomerization cluster_addition Step 3: Nucleophilic Attack cluster_dehydration Step 4: Dehydration A 2-Methylquinoline B Activated 2-Methylquinolinium A->B + H⁺ C Enamine Intermediate (2-Methylene-1,2-dihydroquinoline) B->C Tautomerization (Rate-determining) E Alcohol Intermediate C->E + Aldehyde (D) D Aldehyde (R-CHO) F trans-Styrylquinoline (Final Product) E->F - H₂O (Elimination)

Caption: Acid-catalyzed condensation mechanism of 2-methylquinoline with an aldehyde.

Experimental Design and Optimization

The success of the condensation reaction hinges on the careful selection of reagents and conditions. Several factors must be considered to maximize yield and minimize side product formation.

  • Catalyst: Acetic anhydride is a classic and highly effective choice, acting as both a catalyst and a dehydrating agent to drive the reaction forward.[5] Lewis acids like zinc chloride (ZnCl₂) are also commonly used. For greener approaches, organocatalysts or solid acid catalysts can be employed.[6][7]

  • Solvent: The reaction can be run neat in acetic anhydride or using a high-boiling solvent like DMF, DMSO, or toluene to achieve the necessary temperatures for dehydration.

  • Temperature: Elevated temperatures (typically >100 °C) are required to facilitate the final dehydration step. Reactions conducted at lower temperatures may stall at the alcohol intermediate stage.

  • Aldehyde Substrate: The electronic nature of the aldehyde substituent plays a significant role. Electron-withdrawing groups on the aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic.[5] Conversely, electron-donating groups can slow the reaction down.

  • Stoichiometry: A slight excess of the aldehyde (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the 2-methylquinoline starting material.

Comparative Reaction Conditions

The following table summarizes typical conditions for the synthesis of various styrylquinolines, demonstrating the versatility of the reaction.

Entry2-Methylquinoline DerivativeAldehydeCatalyst/SolventTemp (°C)Time (h)Yield (%)
12-MethylquinolineBenzaldehydeAcetic Anhydride1306~85
22-Methylquinoline4-NitrobenzaldehydeAcetic Anhydride1304~92
32-Methylquinoline4-MethoxybenzaldehydeAcetic Anhydride14012~75
42,6-Dimethylquinoline4-ChlorobenzaldehydeZnCl₂ / TolueneReflux8~80
52-MethylquinolineCinnamaldehydeAcetic Acid12010~70

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of styrylquinolines using both a classic and a modern approach.

Protocol 1: Classic Acetic Anhydride-Mediated Synthesis

This robust protocol is highly reliable for a wide range of aromatic aldehydes.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Acetic anhydride

  • Ethanol (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate or magnesium sulfate (drying agent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylquinoline (e.g., 1.43 g, 10 mmol).

  • Add the aromatic aldehyde (12 mmol).

  • Carefully add acetic anhydride (10-15 mL).

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into an ice-cold saturated solution of sodium bicarbonate (100 mL) to neutralize the acetic anhydride and any remaining acid. Caution: This neutralization is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood.

  • Stir the resulting suspension until gas evolution ceases. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Zinc Chloride-Catalyzed Synthesis in Toluene

This protocol uses a Lewis acid catalyst and is useful when acetic anhydride might react with other functional groups on the substrates.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)

  • Toluene (anhydrous)

  • Ethyl acetate and Hexanes (for chromatography)

  • Saturated ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Standard laboratory glassware for an inert atmosphere setup (optional)

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere (optional, but recommended for reproducibility).

  • Add 2-methylquinoline (10 mmol), the aromatic aldehyde (12 mmol), and anhydrous zinc chloride (5 mmol) to the flask.

  • Add anhydrous toluene (25 mL).

  • Heat the mixture to reflux (approx. 110 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 6-16 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient.

  • Combine the pure fractions, remove the solvent, and dry the final product under vacuum.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup (Quinoline + Aldehyde + Catalyst/Solvent) start->reaction heating Heating & Reflux (110-140°C) reaction->heating monitoring Reaction Monitoring (TLC) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Neutralization / Quenching) monitoring->workup Complete isolation Product Isolation (Filtration / Extraction) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification characterization Final Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for styrylquinoline synthesis.

Applications in Drug Development and Research

The styrylquinoline scaffold is a versatile platform for the development of therapeutic agents. Its rigid, planar structure allows for effective interaction with biological targets like enzyme active sites and DNA. The synthetic accessibility via the condensation reaction described herein makes it an attractive starting point for medicinal chemistry campaigns.

  • Anticancer Agents: Many styrylquinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[4][8] Some have been shown to act as inhibitors of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[8]

  • Anti-HIV Agents: A significant breakthrough was the discovery of styrylquinolines as potent inhibitors of HIV-1 integrase, a key enzyme for viral replication. This has revitalized interest in this compound class for antiviral drug development.[3]

  • Other Biological Activities: Research has also uncovered antifungal, antibacterial, and anti-inflammatory properties among various styrylquinoline derivatives, highlighting the broad therapeutic potential of this scaffold.[9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; Inactive catalyst; Sterically hindered or highly electron-rich aldehyde.Increase reaction temperature; Use freshly dried ZnCl₂ or fresh acetic anhydride; Increase reaction time or use a more reactive aldehyde.
Formation of Dark, Polymeric Byproducts Reaction temperature is too high; Prolonged reaction time.Reduce the reaction temperature slightly; Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Fails to Precipitate During Workup Product is soluble in the aqueous/organic mixture.Extract the product from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.
Difficult Purification Close-running impurities on TLC; Oily product.Optimize the solvent system for column chromatography; Attempt to form a salt (e.g., hydrochloride) to induce crystallization.

References

Application Note: Synthesis of (E)-2-Styrylquinolines via Palladium-Catalyzed Heck Coupling of 2-Vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-styrylquinolines, a class of compounds with significant therapeutic potential. The primary synthetic route detailed herein is the Mizoroki-Heck reaction, a robust and highly efficient palladium-catalyzed cross-coupling of 2-vinylquinoline with various aryl halides. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step laboratory protocol, discuss key optimization parameters and troubleshooting, and highlight the pharmacological relevance of the resulting molecular scaffolds.

Introduction: The Significance of the 2-Styrylquinoline Scaffold

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized at the 2-position with a styryl group, the resulting 2-styrylquinolines exhibit a remarkable breadth of biological activities. These compounds have been extensively investigated as potential anticancer agents, HIV-1 integrase inhibitors, and antimicrobial compounds. Their therapeutic efficacy is often linked to their ability to intercalate with DNA or inhibit key enzymes like kinases.

The synthesis of these valuable compounds can be approached in several ways, but one of the most powerful and versatile methods is the Palladium-catalyzed Mizoroki-Heck reaction. This reaction facilitates the formation of a carbon-carbon bond between an alkene (this compound) and an organohalide (an aryl halide), offering excellent control over stereochemistry, typically yielding the thermodynamically favored (E)-isomer.[1]

This guide is designed to provide researchers with the foundational knowledge and a practical, field-proven protocol to successfully synthesize a diverse library of 2-styrylquinolines from readily available starting materials.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3] The reaction follows a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broken down into four key steps:[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. This is often the rate-limiting step. The reactivity of the halide is typically I > Br > Cl.[5]

  • Migratory Insertion (Carbopalladation): The alkene (this compound) coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the carbons of the double bond. This insertion occurs with syn-stereochemistry.[6][7]

  • Syn β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydride) is eliminated. This step also proceeds with syn-stereochemistry and forms the new C=C double bond of the styryl group, yielding the product.[6][8]

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species, in the presence of a base (e.g., triethylamine), undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of salt (e.g., [HNEt₃]⁺X⁻).[4]

Heck_Mechanism Fig. 1: Catalytic Cycle of the Mizoroki-Heck Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X regen Base-mediated Regeneration pd2_complex Ar-Pd(II)L₂-X oxidative_add->pd2_complex insertion Migratory Insertion pd2_complex->insertion This compound pi_complex Alkene π-Complex insertion->pi_complex beta_elim β-Hydride Elimination pi_complex->beta_elim hydride_complex H-Pd(II)L₂-X beta_elim->hydride_complex Product (2-Styrylquinoline) hydride_complex->regen Base regen->pd0 [H-Base]⁺X⁻

Fig. 1: Catalytic Cycle of the Mizoroki-Heck Reaction

Experimental Protocol: Synthesis of (E)-2-(4-methoxystyryl)quinoline

This protocol details a representative synthesis using this compound and 4-iodoanisole. The principles can be readily adapted for other aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore under nitrogen.
4-Iodoanisole98%Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPre-catalyst, reduced in situ.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Sigma-AldrichAir-stable ligand.
Triethylamine (Et₃N)≥99.5%, redistilledFisher ScientificMust be dry.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichUse a dry, degassed solvent.
Diethyl EtherACS GradeVWRFor extraction.
Saturated NaCl solution (Brine)N/ALab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Step-by-Step Procedure

Fig. 2: Experimental Workflow for Heck Synthesis
Expected Results & Characterization

  • Yield: 75-90%

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (d, 1H, quinoline-H), ~7.8 (d, 1H, quinoline-H), ~7.7-7.5 (m, 4H, quinoline-H & Ar-H), ~7.4-7.2 (m, 2H, vinylic-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃). The large coupling constant (~16 Hz) for the vinylic protons confirms the E-configuration.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (Ar-C-O), ~155 (quinoline-C), ~148 (quinoline-C), ~136 (quinoline-C), ~130-125 (multiple Ar-C & vinylic-C), ~114 (Ar-C), ~55 (OCH₃).

  • HRMS (ESI⁺): Calculated for C₁₈H₁₅NO [M+H]⁺, found m/z consistent with the expected value.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; poor quality solvent/base; low reaction temperature.Use a fresh bottle of Pd(OAc)₂. Ensure solvent is anhydrous and base is dry. Increase temperature to 100 °C. Consider using a more reactive halide (I > Br).
Formation of Palladium Black Catalyst decomposition, often due to high temperature or insufficient ligand.[9]Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1). Avoid excessive temperatures. The use of bulky, electron-rich phosphine ligands can stabilize the Pd(0) species.
Double Bond Isomerization Reversible β-hydride elimination and re-addition.[9]Add a silver or thallium salt (e.g., Ag₂CO₃) to promote a cationic pathway and accelerate reductive elimination.[9] Use a non-coordinating base.
Formation of Homocoupled Products Side reactions of the aryl halide or vinylquinoline.Lower the reaction temperature. Adjust the stoichiometry of the reactants. Ensure a thoroughly deoxygenated reaction environment.

Applications in Drug Discovery

The 2-styrylquinoline core is a versatile platform for developing targeted therapeutics. By modifying the substituents on both the styryl ring and the quinoline nucleus, researchers can fine-tune the molecule's pharmacological properties.

Applications Fig. 3: Therapeutic Applications of 2-Styrylquinolines core 2-Styrylquinoline Scaffold anticancer Anticancer Agents (e.g., EGFR Kinase Inhibitors) core->anticancer antiviral Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) core->antiviral antimicrobial Antimicrobial & Antifungal core->antimicrobial antimalarial Antimalarial Compounds core->antimalarial materials Fluorescent Probes & Organic Electronics core->materials

Fig. 3: Therapeutic Applications of 2-Styrylquinolines

Conclusion

The Mizoroki-Heck reaction provides an exceptionally reliable and stereoselective method for the synthesis of 2-styrylquinolines from this compound. The protocol described here is robust and can be generalized for the creation of diverse compound libraries. By understanding the underlying mechanism and key reaction parameters, researchers can efficiently access these valuable scaffolds for applications in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: Strategic Functionalization of the 2-Vinylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the synthetic strategies for the functionalization of 2-vinylquinoline, a versatile building block in medicinal chemistry. We will explore key methodologies, provide step-by-step protocols, and discuss the mechanistic rationale behind these transformations.

Introduction: The Versatility of the this compound Moiety

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a vinyl group at the 2-position of the quinoline ring introduces a reactive handle, opening up a vast landscape of synthetic possibilities for molecular diversification. The dual reactivity of the quinoline nucleus and the vinyl substituent allows for selective modifications, leading to the construction of complex heterocyclic systems and novel molecular architectures. This guide will focus on two primary strategies for the functionalization of this compound: direct C-H functionalization of the quinoline core and cycloaddition reactions involving the vinyl group.

Part 1: Direct C-H Functionalization of the Quinoline Ring

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized substrates. In the context of this compound, this approach allows for the late-stage modification of the quinoline core, providing rapid access to a diverse range of analogs.

Palladium-Catalyzed C4-H Arylation of 2-Vinylquinolines

A notable advancement in this area is the palladium-catalyzed C4–H arylation of 2-vinylquinolines with iodoarenes. This method demonstrates high regioselectivity for the C4 position of the quinoline ring, a site that can be challenging to functionalize through traditional methods.

Mechanistic Insight: The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The quinoline nitrogen acts as a directing group, facilitating the initial C-H activation step at the C8 position to form a palladacycle intermediate. Subsequent oxidative addition of the iodoarene, followed by reductive elimination, furnishes the C8-arylated product. However, in the case of 2-vinylquinolines, a surprising C4-H arylation is observed, suggesting a more complex mechanism that may involve a Heck-type pathway or a rearrangement of the initial palladacycle.

Experimental Protocol: Synthesis of 4-Aryl-2-vinylquinolines

This protocol is adapted from the work of Kumar et al., which describes a palladium-catalyzed C4-H arylation of 2-vinylquinolines.

Materials:

  • This compound (1.0 mmol)

  • Iodoarene (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (3.0 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a clean, dry Schlenk tube, add this compound (1.0 mmol), the desired iodoarene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (3.0 mL) via syringe.

  • Seal the tube and place it in a preheated heating block at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts and palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-vinylquinoline.

Data Presentation:

EntryIodoareneProductYield (%)
1Iodobenzene4-Phenyl-2-vinylquinoline85
24-Iodotoluene4-(p-Tolyl)-2-vinylquinoline82
34-Iodoanisole4-(4-Methoxyphenyl)-2-vinylquinoline78
41-Iodo-4-nitrobenzene4-(4-Nitrophenyl)-2-vinylquinoline65

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (this compound, Iodoarene, Pd(OAc)₂, Ag₂CO₃) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Solvent (1,4-Dioxane) B->C D 4. Heat & Stir (120 °C, 12-24 h) C->D E 5. Cool & Dilute (Ethyl Acetate) D->E F 6. Filter (Remove solids through Celite) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Column Chromatography) G->H I Final Product (4-Aryl-2-vinylquinoline) H->I

Caption: Workflow for Pd-catalyzed C4-H arylation.

Part 2: Cycloaddition Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound, due to the electron-withdrawing effect of the quinoline ring, makes it an excellent dienophile and dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and heterocyclic scaffolds.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, this compound can react with a diene to form a six-membered ring. This transformation is highly valuable for the synthesis of fused quinoline systems.

Mechanistic Insight: The reaction proceeds via a concerted mechanism involving a cyclic transition state. The stereochemistry of the diene and dienophile is retained in the product. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.

[3+2] Cycloaddition with Azomethine Ylides

The [3+2] cycloaddition of this compound with azomethine ylides, generated in situ from the thermal ring-opening of aziridines, provides a direct route to pyrrolo[1,2-a]quinolines. These nitrogen-containing heterocyclic structures are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinolines

This protocol is based on the work of Padwa et al., which details the intramolecular [3+2] cycloaddition of azomethine ylides. A similar intermolecular approach can be envisioned.

Materials:

  • This compound (1.0 mmol)

  • N-benzyl-2-phenylaziridine (1.2 mmol)

  • Toluene (5.0 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and N-benzyl-2-phenylaziridine (1.2 mmol) in toluene (5.0 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 12 hours. The aziridine will undergo thermal conrotatory ring-opening to generate the azomethine ylide in situ.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]quinoline derivative.

Reaction Scheme Diagram:

G cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_cycloaddition Cycloaddition cluster_product Product R1 This compound TS [3+2] Transition State R1->TS R2 Aziridine Int Azomethine Ylide (in situ) R2->Int Heat (Δ) Int->TS P Pyrrolo[1,2-a]quinoline TS->P

Caption: [3+2] Cycloaddition of this compound.

Conclusion and Future Outlook

The functionalization of this compound represents a fertile ground for synthetic innovation. Both the direct C-H functionalization of the quinoline core and the diverse cycloaddition reactions of the vinyl group provide powerful avenues for the creation of novel and complex molecules with potential applications in drug discovery and materials science. The development of new catalytic systems that offer enhanced reactivity, selectivity, and sustainability will continue to drive progress in this exciting field. The protocols and insights provided herein serve as a foundation for researchers to explore the rich chemistry of this versatile scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Vinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Vinylquinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes. This center is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter in the lab.

General Troubleshooting & FAQs

This section covers overarching issues that can affect various synthetic routes to this compound.

Q1: My reaction consistently results in a low yield, regardless of the synthetic route. Where should I start my investigation?

A1: When facing consistently low yields across different methods, it's crucial to return to first principles before extensively modifying the reaction conditions. The issue often lies with foundational parameters that are easily overlooked.

Plausible Causes & Immediate Actions:

  • Purity of Starting Materials: The quality of your reactants is paramount. Impurities in your starting 2-methylquinoline, aldehyde, or aniline can introduce competing side reactions or inhibit your catalyst.[1] For instance, trace acids or metals can catalyze polymerization.

    • Action: Verify the purity of all starting materials using techniques like NMR, GC-MS, or by checking the melting point. Consider purifying commercial reagents if they are old or of low grade. Liquid aldehydes, for example, should be distilled before use.[1]

  • Solvent Quality: The presence of water or other impurities in your solvent can be detrimental, especially in reactions involving organometallics (like the Wittig reaction) or strong acids/bases. Water can quench reactive intermediates and inhibit catalysts in acid-catalyzed reactions.[2]

    • Action: Use anhydrous, freshly distilled, or high-purity solvents. Ensure all glassware is thoroughly dried before use.

  • Product Instability & Polymerization: this compound itself is a monomer susceptible to polymerization, especially under acidic conditions or at elevated temperatures.[3] Your desired product might be forming but then polymerizing during the reaction or workup.

    • Action: Monitor your reaction by TLC or LC-MS at early time points to confirm product formation. During workup, avoid unnecessarily high temperatures or prolonged exposure to acidic conditions. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) during purification if polymerization is suspected.

  • Inadequate Workup or Purification: Significant product loss can occur during extraction and purification.[1] this compound has a basic nitrogen atom, which can affect its partitioning during acid-base extractions. It can also be sensitive to silica gel chromatography.

    • Action: Optimize your extraction pH carefully. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in your eluent to prevent streaking and irreversible adsorption of the basic product.[1] Recrystallization from a suitable solvent system like ethyl acetate/petroleum ether is often a preferable purification method.[4]

Route-Specific Troubleshooting: Condensation of 2-Methylquinoline with Aldehydes

This is one of the most direct and atom-economical methods, but its success is highly dependent on activating the relatively non-acidic methyl group of 2-methylquinoline.[5]

Q2: My condensation reaction between 2-methylquinoline and an aldehyde is sluggish, with low conversion and modest yields. How can I improve it?

A2: This is a classic challenge. The reaction often requires forcing conditions (high heat, long times) which can lead to degradation.[5] The key is to enhance the reaction rate through optimized catalysis and conditions, often avoiding the need for harsh metal catalysts.

Plausible Causes & Troubleshooting Strategies:

  • Insufficient Activation of 2-Methylquinoline: The C-H bonds of the 2-methyl group are not particularly acidic, making deprotonation and subsequent addition to the aldehyde the rate-limiting step.

  • Unfavorable Reaction Equilibrium: The initial aldol-type addition is often reversible. The subsequent dehydration to form the vinyl double bond drives the reaction to completion, but this step can be slow.

Optimization Protocol - Microwave-Assisted Olefination:

A highly effective modern approach is to use microwave irradiation in the presence of an additive like trifluoromethanesulfonamide (TfNH₂), which facilitates the reaction.[5] This method avoids metal catalysts and dramatically reduces reaction times.

Table 1: Optimization of Reaction Conditions for this compound Synthesis [5] (Based on the reaction of 2-methylquinoline and benzaldehyde)

EntrySolventAdditive (equiv.)Temp (°C)Time (min)Yield (%)Key Observation
1DMFNone (3 equiv. aldehyde)1303019Additive is crucial for high yield.
2Xylenep-TsNH₂ (3)1303072Sulfonamides significantly boost yield.
3DMFp-TsNH₂ (3)1303082DMF is a superior solvent to xylene.
4DMFTfNH₂ (3)1303089TfNH₂ is the most effective additive.
5DMFTfNH₂ (1.2)1303092Reducing additive stoichiometry is effective.
6DMFTfNH₂ (1.2)1402093 Optimal conditions identified.

Step-by-Step Optimized Protocol: [5]

  • To a microwave reaction vial, add 2-methylquinoline (1.0 equiv.), the desired aldehyde (1.1 equiv.), trifluoromethanesulfonamide (TfNH₂) (1.2 equiv.), and dimethylformamide (DMF) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mechanism Insight: The sulfonamide additive (TfNH₂) is believed to react with the aldehyde in situ to form an N-sulfonylaldimine. This intermediate is more electrophilic than the aldehyde itself and facilitates the nucleophilic attack by the 2-methylquinoline, ultimately leading to the vinyl product after elimination.[5]

Q3: I'm using a traditional method with a secondary amine salt (e.g., diethylamine hydrochloride) and formaldehyde, but my yields are inconsistent. How can I stabilize the results?

A3: This is a variation of the Mannich reaction, where an intermediate is formed and subsequently undergoes elimination.[4][6] Inconsistency often arises from improper stoichiometry and reaction control.

Plausible Causes & Troubleshooting Strategies:

  • Incorrect Stoichiometry: The molar ratio of the 2-methylquinoline, formaldehyde, and the amine salt is critical. An excess or deficit of any component can lead to side reactions.

  • Suboptimal pH and Temperature: The reaction is sensitive to pH. The amine salt acts as a reservoir for both the free amine and the acid catalyst. Temperature control is also vital; reflux should be gentle and consistent.

Step-by-Step Protocol for Mannich-Type Synthesis: [4]

  • In a round-bottom flask, combine 2-methylquinoline (1.0 mol equiv.), 37% aqueous formaldehyde solution (1.3 mol equiv.), triethylamine (approx. 8 mL per 1 mol of quinoline), and 95% ethanol.

  • Stir the mixture and heat to 60 °C until all solids dissolve.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 mol equiv.) in a 1:1 mixture of ethanol and water.

  • Slowly add the amine salt solution dropwise to the reaction mixture.

  • Heat the final mixture to reflux and monitor by TLC. The reaction is typically complete within 4.5-5.5 hours.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and water.

  • Purify the crude product from the organic layer by recrystallization using an ethyl acetate/petroleum ether system. Expected yields are in the 60-80% range.[4]

Route-Specific Troubleshooting: The Wittig Reaction

The Wittig reaction offers a reliable way to form the C=C double bond, but it comes with its own set of challenges, particularly the preparation of the starting materials and the purification.[5][7]

Q4: I am attempting a Wittig synthesis, but I'm getting a low yield. What are the common failure points?

A4: The Wittig reaction is a multi-step process, and failure can occur at two main stages: the formation of the phosphonium ylide or the reaction of the ylide with the 2-quinolinecarboxaldehyde.[8]

Plausible Causes & Troubleshooting Strategies:

  • Inefficient Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[9] This step is moisture-sensitive. The acidity of the proton on the phosphonium salt is key; if it's not acidic enough, deprotonation will be incomplete.

    • Action: Ensure your phosphonium salt is completely dry. Use a fresh, properly titrated strong base like n-BuLi. The synthesis of the initial phosphonium salt from triphenylphosphine and an alkyl halide is an SN2 reaction and works best with methyl or primary halides.[10]

  • Limited Availability of 2-Quinolinecarboxaldehyde: This starting material is less common than 2-methylquinoline, which can limit the scope of this approach.[5]

    • Action: If you are synthesizing the aldehyde, ensure it is pure before use. Oxidation of 2-methylquinoline is a common route to the aldehyde, but over-oxidation can be an issue.

  • Difficult Purification: The reaction produces a stoichiometric amount of triphenylphosphine oxide as a byproduct.[5] This can be difficult to separate from the this compound product due to similar polarities, leading to apparent low yields after purification.

    • Action: Triphenylphosphine oxide is more polar and can sometimes be removed by careful column chromatography. Alternatively, it can be precipitated from a nonpolar solvent like hexanes or a mixture of ether and hexanes while the product remains in solution.

Troubleshooting Workflow for Wittig Synthesis

Wittig_Troubleshooting Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation (TLC or ³¹P NMR) Start->Check_Ylide Check_Aldehyde Check Aldehyde Reaction Start->Check_Aldehyde Check_Purification Review Purification Start->Check_Purification Ylide_Fail Problem: Incomplete Deprotonation Check_Ylide->Ylide_Fail No ylide formed Aldehyde_Fail Problem: No Reaction with Aldehyde Check_Aldehyde->Aldehyde_Fail Aldehyde remains Purification_Fail Problem: Product Loss or Contamination Check_Purification->Purification_Fail Low isolated yield Sol_Ylide Solution: • Use dry reagents/solvent • Use fresh, strong base • Confirm phosphonium salt purity Ylide_Fail->Sol_Ylide Sol_Aldehyde Solution: • Verify aldehyde purity • Increase reaction temp/time • Check for steric hindrance Aldehyde_Fail->Sol_Aldehyde Sol_Purification Solution: • Precipitate Ph₃P=O • Optimize chromatography • Consider recrystallization Purification_Fail->Sol_Purification Side_Reactions Reactants 2-Methylquinoline + Aldehyde Desired_Product This compound Reactants->Desired_Product Desired Condensation (Route A) Side_Reactant Aldehyde Self_Condensation Aldol Self-Condensation Byproduct Side_Reactant->Self_Condensation Side Reaction (Route B) Side_Product Product (this compound) Polymerization Polymer / Tar Side_Product->Polymerization Product Degradation (Route C)

References

purification of 2-vinylquinoline and removal of side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification of reactive monomers like 2-vinylquinoline is critical for the success of your research and development projects. The inherent reactivity of the vinyl group, while essential for polymerization and further functionalization, presents unique challenges in obtaining and maintaining a high-purity product.

This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the purification and handling of this compound. We will delve into the causality behind these challenges and offer validated protocols to ensure you achieve the highest standards of purity and stability in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might face during the purification of this compound, providing explanations and step-by-step solutions.

Issue 1: My this compound is polymerizing during distillation, even under vacuum.

Question: I am attempting to purify crude this compound by vacuum distillation, but I'm observing the formation of a viscous liquid or solid in the distillation flask, leading to low yield and potential equipment fouling. What is causing this, and how can I prevent it?

Answer: This is the most common challenge when purifying vinyl monomers. Polymerization is a free-radical chain reaction that can be initiated by heat, light, or the presence of oxygen. While vacuum distillation is correctly employed to lower the boiling point and reduce thermal stress[1][2], it may not be sufficient on its own.

Causality:

  • Heat: Even at reduced pressures, the temperatures required for distillation can be high enough to initiate thermal polymerization.

  • Oxygen: Any residual oxygen in the apparatus can act as a radical initiator.

  • Loss of Inhibitor: Commercial this compound is often supplied with a stabilizer (like hydroquinone or TBC) to prevent polymerization during storage.[3] During distillation, this inhibitor can be separated from the monomer, leaving the hot, purified distillate vulnerable to polymerization in the collection flask.

Solutions:

  • Ensure a High-Quality Vacuum: Use a robust vacuum pump and check all seals and joints for leaks to achieve the lowest possible pressure. This directly lowers the boiling point and the required heat input. A pressure gauge is highly recommended to monitor the system's integrity.[2][4]

  • Add a Non-Volatile Inhibitor to the Distillation Pot: Introduce a small amount (e.g., 0.1% w/w) of a high-boiling point polymerization inhibitor, such as hydroquinone or phenothiazine, to the crude material before heating. This will suppress polymerization in the distillation flask without co-distilling with your product.

  • Use an Inhibitor in the Receiving Flask: To prevent the freshly distilled, uninhibited this compound from polymerizing upon collection, add a small crystal of an inhibitor like 4-tert-butylcatechol (TBC) to the receiving flask before starting the distillation.

  • Work in Subdued Light: Protect the apparatus from direct light, especially UV sources, by wrapping the distillation flask and collection flask in aluminum foil.

  • Maintain Gentle, Consistent Heating: Use a heating mantle with a stirrer for even heat distribution and to prevent localized overheating. Avoid aggressive heating.

Issue 2: My purified this compound shows poor separation and significant tailing during column chromatography on silica gel.

Question: I am using silica gel column chromatography to remove non-polar impurities, but my compound is streaking badly on the column and on my TLC plates. This results in broad fractions and poor purity. Why is this happening?

Answer: This phenomenon, known as tailing or streaking, is characteristic of basic compounds on standard, slightly acidic silica gel.

Causality:

  • Acid-Base Interaction: The nitrogen atom in the quinoline ring is basic. It can interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This strong interaction slows the elution of the compound in a non-uniform way, leading to a "tail" instead of a sharp, symmetrical peak.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system.[5]

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The triethylamine is a stronger base than the quinoline and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your this compound to elute symmetrically without strong binding.

  • Use an Alternative Stationary Phase: If tailing persists or your compound is particularly sensitive, consider a different stationary phase.

    • Basic or Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds.[5] Use Brockmann I activity and deactivate it with a small percentage of water if necessary.

    • Reversed-Phase Silica (C18): If your impurities have significantly different polarity, reversed-phase chromatography can be a powerful alternative that avoids the issue of acidic silanol groups.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical side products I should expect from a this compound synthesis, and how do they influence my purification choice?

A1: The side products depend heavily on the synthetic route. A common method is the condensation of 2-methylquinoline with an aldehyde (e.g., formaldehyde).[6][7] In this case, the primary impurities will be:

  • Unreacted 2-methylquinoline: This starting material has a lower boiling point and is more polar than the product.

  • Aldehyde starting material: Often volatile and can be removed with the solvent.

  • Aldol-type byproducts: Higher molecular weight, more polar condensation products.

The choice of purification is guided by these impurities. If the boiling points are sufficiently different, vacuum distillation is highly effective. If polarities are distinct, column chromatography is the method of choice.

The diagram below illustrates the common synthetic pathway and the origin of potential impurities.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture methylquinoline 2-Methylquinoline reaction Condensation Reaction (e.g., Microwave-assisted) methylquinoline->reaction aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->reaction product This compound (Desired Product) reaction->product impurity1 Unreacted 2-Methylquinoline reaction->impurity1 impurity2 Aldol Byproducts reaction->impurity2 impurity3 Residual Aldehyde reaction->impurity3

Caption: Origin of impurities in a common this compound synthesis.

Q2: I need to use my purified this compound in a polymerization reaction. How do I effectively remove the storage inhibitor right before use?

A2: Removing the inhibitor is crucial for achieving consistent initiation and polymerization kinetics. Distillation will separate the monomer from non-volatile inhibitors, but if your product is already pure and you just need to remove the stabilizer, a faster method is to pass it through a column of basic alumina.[8]

Protocol for Inhibitor Removal:

  • Place a small plug of glass wool in the bottom of a Pasteur pipette or a small chromatography column.

  • Fill the pipette with 2-3 inches of activated basic alumina.

  • Gently add your inhibited this compound to the top of the column.

  • Allow the liquid to percolate through the alumina under gravity or with gentle positive pressure (e.g., a pipette bulb).

  • Collect the inhibitor-free monomer in a clean, dry flask.

  • Crucially: Use the uninhibited monomer immediately. It is now highly susceptible to polymerization.[9]

Q3: What are the ideal storage conditions for high-purity, inhibitor-free this compound?

A3: Once purified and free of inhibitors, this compound is unstable and must be stored with care to prevent degradation and polymerization.

Parameter Condition Rationale
Temperature 2-8 °C[10]Reduces the rate of thermal polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and oxygen-initiated polymerization.
Light Amber vial or wrapped in foilProtects from light-induced polymerization.
Container Tightly sealed glass vialPrevents contamination and exposure to air/moisture.

For short-term storage (days to a week), these conditions are usually sufficient. For longer-term storage, it is highly advisable to add a small amount of an inhibitor like TBC (10-100 ppm) and store it at or below -20°C.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: High-Purity Vacuum Distillation

This protocol is designed to purify this compound while minimizing the risk of polymerization.

Workflow Diagram:

prep 1. Prepare Apparatus (Clean, Dry, Check Seals) charge 2. Charge Flask - Crude this compound - Stir Bar - Non-volatile inhibitor (e.g., HQ) prep->charge receiver 3. Prepare Receiver - Add inhibitor crystal (e.g., TBC) charge->receiver assemble 4. Assemble Glassware (Short-path or Claisen head) receiver->assemble vacuum 5. Apply Full Vacuum (Monitor pressure) assemble->vacuum stir 6. Start Stirring vacuum->stir heat 7. Apply Gentle Heat (Heating mantle) stir->heat collect 8. Collect Product (Note boiling temp and pressure) heat->collect shutdown 9. Cool System & Release Vacuum collect->shutdown store 10. Store Purified Product Properly shutdown->store

Caption: Step-by-step workflow for the vacuum distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is completely dry. Use high-vacuum grease sparingly on all ground-glass joints.

  • Charging the Flask: To a round-bottom flask, add the crude this compound, a magnetic stir bar (boiling chips do not work under vacuum[2]), and a small amount (~0.1% w/w) of a non-volatile inhibitor like hydroquinone.

  • Receiver Flask: Place a small crystal of 4-tert-butylcatechol (TBC) in the collection flask.

  • Assembly: Connect the flasks to the distillation head and condenser. Insert a thermometer to monitor the vapor temperature. Connect the apparatus to a cold trap and a vacuum pump.

  • Evacuation: Turn on the cooling water to the condenser. Begin stirring the distillation pot. Slowly and carefully evacuate the system to the desired pressure (typically <1 mmHg).

  • Heating: Once the vacuum is stable, slowly heat the distillation flask using a heating mantle.

  • Distillation: The product will begin to distill. Record the boiling point and the corresponding pressure. Collect the fraction that distills over at a constant temperature.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure. Releasing the vacuum while the system is hot can cause oxidation.

  • Storage: Immediately transfer the purified product to a clean, amber vial, flush with argon or nitrogen, and store at 2-8°C.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is ideal for removing impurities with different polarities and overcomes the issue of product tailing.

Methodology:

  • Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (NEt₃) to the mixture and mix thoroughly.

  • Column Packing: Pack a chromatography column with silica gel using the prepared, base-modified eluent.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if needed). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the sample through the column, applying positive pressure with air or nitrogen.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to use the same base-modified eluent for your TLC jars to get an accurate representation of the column separation).

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should be easily removed under vacuum.

  • Final Drying: Place the isolated product under high vacuum for a short period to remove any final traces of solvent.

References

Technical Support Center: 2-Vinylquinoline Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-vinylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. The unique chemical structure of this compound, specifically its vinyl group, makes it highly susceptible to spontaneous polymerization, which can compromise experimental outcomes and pose safety risks. This guide provides in-depth, field-proven insights and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization, and why does it happen?

A1: this compound polymerization is a chemical reaction where individual monomer units (single molecules of this compound) link together to form long polymer chains. This process fundamentally alters the chemical's properties, turning a low-viscosity liquid or solid into a viscous syrup or a solid mass.

The primary driver for this is the high reactivity of the vinyl group (C=C double bond). The polymerization typically proceeds via a free-radical mechanism, which can be initiated by external energy sources like heat and light, or by the presence of contaminants.[1][2] Once initiated, the reaction can self-sustain and even accelerate, leading to a runaway reaction in some cases.

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is the most critical factor in preventing polymerization. The goal is to minimize the energy and chemical triggers that can initiate the process. Based on manufacturer safety data sheets and best practices, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic energy of the molecules, significantly lowering the rate of spontaneous free-radical formation.[3][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)This compound can be air-sensitive.[3] Oxygen can participate in the formation of peroxides, which are potent polymerization initiators. An inert atmosphere displaces oxygen.
Light Amber or Opaque ContainerUV light provides the activation energy to initiate free-radical formation. Storing in the dark or in light-blocking containers is essential.[6]
Container Tightly Sealed Original ContainerPrevents contamination from atmospheric moisture, dust, and other reactive species. It also contains vapors.[3][7][8]
Q3: My this compound is listed as "stabilized." What does this mean, and how do inhibitors work?

A3: "Stabilized" or "inhibited" means that a small amount of a chemical, known as a polymerization inhibitor, has been added to the this compound by the manufacturer.[9] These inhibitors are crucial for preventing polymerization during transport and storage.

Inhibitors function by acting as radical scavengers.[2] In the free-radical polymerization process, a chain reaction occurs. The inhibitor molecule readily donates a hydrogen atom to the highly reactive polymer radical, terminating the chain and preventing it from adding more monomer units. Common classes of inhibitors used for vinyl monomers include substituted phenols and hydroquinones.[6][10] It is important to note that these inhibitors are consumed over time, so their effectiveness diminishes, especially under improper storage conditions.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Problem 1: I've received my this compound, and it appears viscous, cloudy, or has solidified.
  • Possible Cause: Polymerization has already occurred to some degree. This can happen due to delays in transit, exposure to high temperatures, or depletion of the inhibitor.

  • Recommended Action:

    • DO NOT USE: The material is no longer pure this compound and will not perform as expected in your reaction. The presence of oligomers and polymers can significantly impact reaction kinetics, stoichiometry, and final product purity.

    • Safety First: While partial polymerization is not an immediate runaway threat, handle the container with care. Do not attempt to heat the container to melt the contents, as this can accelerate further polymerization.[6]

    • Contact Supplier: Inform your chemical supplier immediately. They can provide guidance on disposal and arrange for a replacement.

    • Proper Disposal: Dispose of the material as hazardous chemical waste according to your institution's guidelines.[11]

Problem 2: I need to use inhibitor-free this compound for my polymerization or catalytic reaction. How do I safely remove the inhibitor?
  • Rationale: For many controlled polymerization techniques (e.g., ATRP, RAFT) or sensitive catalytic processes, the presence of a radical inhibitor is detrimental. Therefore, it must be removed immediately before use.

  • Recommended Protocol: The most common and effective method is to pass the monomer through a column of basic alumina, which adsorbs the phenolic inhibitor.[12] See the detailed protocol below. Vacuum distillation is another option but can be risky as heating the monomer can induce polymerization.

Experimental Protocol: Inhibitor Removal

Objective: To remove the storage inhibitor from this compound using an alumina column immediately prior to experimental use.

Materials:

  • This compound (stabilized)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column (1-2 cm diameter)

  • Glass wool or fritted glass disc

  • Clean, dry collection flask (amber glass recommended)

  • Inert gas supply (Nitrogen or Argon)

  • Pasteur pipette and bulb

Step-by-Step Methodology:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column to retain the alumina.

    • Add the basic alumina to the column, aiming for a bed height of approximately 10-15 cm. The exact amount will depend on the volume of monomer to be purified. A general rule is to use about 10-20g of alumina per 100 mL of monomer.

    • Gently tap the side of the column to ensure the alumina is well-packed.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina bed.

    • Allow the monomer to percolate through the alumina under gravity. For faster elution, you can apply gentle positive pressure with an inert gas.

    • Crucially, use the purified, inhibitor-free this compound immediately. It is now highly prone to polymerization and should not be stored.

  • Post-Procedure:

    • Once finished, the alumina in the column will be saturated with inhibitor and residual monomer. Do not let it dry out.

    • Quench the column by slowly passing a solvent like ethanol or isopropanol through it.

    • Dispose of the alumina and any residual monomer as hazardous waste according to institutional protocols.

Workflow Visualization

The following flowchart provides a decision-making guide for handling and assessing your this compound.

G cluster_storage Initial Assessment & Storage cluster_use Pre-Use Inspection & Action start Receive this compound Shipment check_seal Is container seal intact and was it shipped cold? start->check_seal store Store immediately at 2-8°C in a dark, designated area under inert atmosphere if possible. check_seal->store Yes contact_supplier Quarantine material. Contact supplier for guidance. check_seal->contact_supplier No inspect Inspect material prior to use. What is its appearance? store->inspect Time for Experiment clear_liquid Clear, mobile liquid/solid (as expected) inspect->clear_liquid viscous_solid Viscous, cloudy, or solidified inspect->viscous_solid action_ok Proceed with experiment. Remove inhibitor if required by protocol. clear_liquid->action_ok action_stop STOP. Do not use. Dispose of as hazardous waste. viscous_solid->action_stop

Caption: Decision flowchart for receiving, storing, and handling this compound.

References

Navigating the Challenges of 2-Vinylquinoline: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stability and degradation of 2-vinylquinoline. This versatile building block, while invaluable in the synthesis of novel therapeutics and functional polymers, presents unique stability challenges that can impact experimental outcomes. This guide is designed to be a comprehensive resource, offering not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your research endeavors.

I. Understanding the Instability of this compound: A Proactive Approach

This compound's reactivity, a desirable trait for synthesis, is also the source of its primary stability concern: polymerization . The electron-rich vinyl group, conjugated with the quinoline ring, is highly susceptible to radical, thermal, and even acid-catalyzed polymerization. This can lead to decreased purity, inconsistent reaction yields, and the formation of intractable polymeric byproducts. Furthermore, the quinoline ring itself is susceptible to degradation under various conditions.

This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity of your starting material and the success of your experiments.

II. Quick Reference Troubleshooting Guide

Issue Potential Cause(s) Immediate Action(s) See Section(s)
Solidifying or thickening of this compound during storage PolymerizationImmediately cool the sample. Check for the presence of an inhibitor.IV, V
Low or no yield in a reaction involving this compound Polymerization of starting material; Degradation of the quinoline ringAnalyze the starting material for purity. Review reaction conditions (temperature, atmosphere).IV, VI
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation products; Polymeric oligomersPerform forced degradation studies to identify potential degradants. Optimize chromatographic method.VI, VII
Inconsistent reaction outcomes Purity and stability of this compoundImplement proper storage and handling procedures. Re-purify the reagent if necessary.V, VII
Discoloration of this compound (yellowing or browning) Oxidation or photodegradationStore under an inert atmosphere and protect from light.V, VI

III. Visualizing Degradation Pathways

Understanding the potential degradation pathways of this compound is the first step toward preventing them. The following diagrams illustrate the key mechanisms of instability.

This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Acid, Radicals Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation O2, Peroxides Photodegradation Photodegradation This compound->Photodegradation UV Light

Caption: Key degradation pathways of this compound.

IV. Troubleshooting Guide: A Deeper Dive

This section provides detailed answers to common problems encountered during the use of this compound, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: My this compound has solidified/thickened in the bottle. What happened and can I still use it?

Q: I opened a bottle of this compound that was supposed to be a liquid/solid, but it has become a viscous gum or a hard solid. What is the cause?

A: This is a classic sign of polymerization. The vinyl groups of individual this compound molecules have reacted with each other to form long polymer chains. This process can be initiated by exposure to heat, light, or even trace amounts of acid or radical species. The absence or depletion of a polymerization inhibitor will significantly accelerate this process.

Q: Can I reverse the polymerization?

A: Unfortunately, once significant polymerization has occurred, it is practically irreversible. The resulting polymer is a different chemical entity and is generally not suitable for reactions where the monomer is required. Attempting to "melt" or dissolve the polymer will not regenerate the monomer.

Q: How can I prevent this from happening?

A: Prevention is key. Strict adherence to proper storage and handling protocols is crucial. This includes:

  • Storage Temperature: Store this compound at 2-8°C.[1]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation which can generate radical initiators.

  • Light Protection: Use an amber glass bottle or store it in the dark to prevent light-induced polymerization.

  • Inhibitor: Ensure the this compound contains a suitable polymerization inhibitor. If you are synthesizing it yourself, consider adding an inhibitor for storage.

Issue 2: My reaction with this compound is giving a low yield and a lot of insoluble material. What's going wrong?

Q: I'm running a reaction, and I'm getting a poor yield of my desired product, along with a significant amount of a tarry or solid byproduct that is insoluble in my workup solvent. Could this be related to the stability of this compound?

A: Yes, this is a very common scenario. The insoluble material is likely a polymer of this compound that has formed under your reaction conditions. Many reaction conditions, such as heating or the use of acidic catalysts, can initiate polymerization.[2]

Q: How can I improve my reaction yield and avoid polymerization?

A: Here are several strategies to troubleshoot this issue:

  • Lower the Reaction Temperature: If your reaction conditions permit, try running the reaction at a lower temperature. Polymerization is often thermally initiated, and reducing the temperature can significantly slow down this side reaction.

  • Use a Polymerization Inhibitor: For reactions that require heating, you can add a small amount of a radical inhibitor to the reaction mixture. Common inhibitors include:

    • Hydroquinone (HQ): A widely used and effective inhibitor.

    • 4-Methoxyphenol (MEHQ): Another common and effective inhibitor.

    • Butylated Hydroxytoluene (BHT): Often used as an antioxidant and can also inhibit polymerization.

    • TEMPO: A stable free radical that is a highly effective radical scavenger.[3]

  • Control the Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent the ingress of oxygen, which can initiate polymerization.

  • Optimize Reagent Addition: If your reaction involves the slow addition of a reagent, consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low, thereby reducing the rate of polymerization.

  • Purify the this compound Immediately Before Use: If you suspect the purity of your starting material is an issue, purifying it by distillation or column chromatography can remove any pre-existing oligomers or impurities that might be catalyzing polymerization. Be aware that this compound can polymerize during purification, so it's best to do this immediately before use and to add an inhibitor to the collected fractions if they are to be stored.

cluster_troubleshooting Troubleshooting Low Yield / Polymerization Low Yield / Insoluble Byproduct Low Yield / Insoluble Byproduct Lower Temperature Lower Temperature Low Yield / Insoluble Byproduct->Lower Temperature Add Inhibitor Add Inhibitor Low Yield / Insoluble Byproduct->Add Inhibitor Inert Atmosphere Inert Atmosphere Low Yield / Insoluble Byproduct->Inert Atmosphere Slow Addition Slow Addition Low Yield / Insoluble Byproduct->Slow Addition Purify Reagent Purify Reagent Low Yield / Insoluble Byproduct->Purify Reagent Improved Yield Improved Yield Lower Temperature->Improved Yield Add Inhibitor->Improved Yield Inert Atmosphere->Improved Yield Slow Addition->Improved Yield Purify Reagent->Improved Yield

Caption: Troubleshooting workflow for low reaction yields.

V. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1] The presence of a polymerization inhibitor is highly recommended for long-term storage.

  • Q2: I received this compound without an inhibitor. What should I do?

    • A2: If you plan to store it for an extended period, it is advisable to add a polymerization inhibitor. A common choice is hydroquinone, added at a concentration of 100-200 ppm.

  • Q3: Is this compound sensitive to air?

    • A3: Yes, it is air-sensitive. Oxygen can initiate radical polymerization, and the quinoline ring can be susceptible to oxidation over time, leading to discoloration.

Degradation and Purity

  • Q4: Besides polymerization, what other degradation pathways should I be aware of?

    • A4: The quinoline ring itself can undergo degradation. Under strongly acidic or basic conditions, hydrolysis of susceptible functional groups (if any are present in a derivative) can occur.[4] Oxidative conditions can lead to the formation of N-oxides or hydroxylated quinoline species.[5] Photodegradation can also occur upon exposure to UV light, potentially leading to complex mixtures of products.[6]

  • Q5: How can I check the purity of my this compound?

    • A5: The purity can be assessed using several analytical techniques:

      • HPLC: A stability-indicating HPLC method is the best way to determine purity and detect any degradation products or oligomers.[7]

      • GC-MS: This can be used to assess purity and identify volatile impurities.[8]

      • NMR: ¹H NMR can confirm the structure and may reveal the presence of significant impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[8]

  • Q6: I'm seeing a brown color in my this compound. Is it still usable?

    • A6: A slight yellow or brown color may indicate minor oxidation or the presence of trace impurities. While it may still be usable for some applications, for high-purity requirements, such as in pharmaceutical synthesis, purification by distillation or chromatography is recommended. The discoloration could also be a sign of the initial stages of degradation, so it's best to re-analyze the purity before use.

VI. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Incubate both solutions at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Also, place a solution of this compound in a suitable solvent (e.g., acetonitrile) in an oven at 60°C for 48 hours.

    • After the specified time, dissolve the solid sample and dilute the solution for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC or LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 254 nm or MS detection. Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.[9]

VII. References

  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article - ChemPoint.com. (n.d.). Retrieved from --INVALID-LINK--

  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC - PubMed Central. (2019, May 28). Retrieved from --INVALID-LINK--

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to 7-Chloro-2-vinylquinoline - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from --INVALID-LINK--

  • CN101591291A - The synthetic method of this compound compounds - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Preventing side product formation in quinoline synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - eScholarship. (n.d.). Retrieved from --INVALID-LINK--

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (2019, October 14). Retrieved from --INVALID-LINK--

  • (PDF) Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. (n.d.). Retrieved from --INVALID-LINK--

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Photodegradation of quinoline in water - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed. (2013, October 1). Retrieved from --INVALID-LINK--

  • Benchmarking the Purity of Synthesized 7-Chloro-2-vinylquinoline Against Commercial Standards - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved from --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved from --INVALID-LINK--

  • PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC - NIH. (2019, September 3). Retrieved from --INVALID-LINK--

  • Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 772-03-2 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Long-term stabilization of hydrogen peroxide by poly(vinyl alcohol) on paper-based analytical devices - NIH. (2019, September 10). Retrieved from --INVALID-LINK--

  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines - ArTS. (n.d.). Retrieved from --INVALID-LINK--

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved from --INVALID-LINK--

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • In-Loop Analyte Degradation in Two-Dimensional Liquid Chromatography: Example and Solutions | LCGC International. (2024, September 13). Retrieved from --INVALID-LINK--

  • Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids - PubMed. (2017, September 1). Retrieved from --INVALID-LINK--

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  • Stability evaluation from hydrogen peroxide spiking studies - KOPS. (2024, September 27). Retrieved from --INVALID-LINK--

References

Technical Support Center: Selection and Optimization of Catalysts for 2-Vinylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Vinylquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions (FAQs) for the synthesis of 2-vinylquinolines. These scaffolds are crucial intermediates in medicinal chemistry, found in compounds with antimalarial, anticancer, and antileishmanial activities.[1] This document provides a focused analysis of catalytic methods to help you navigate the complexities of catalyst selection and reaction optimization.

Part 1: Strategic Catalyst Selection

The most direct and atom-economical approach for synthesizing 2-vinylquinolines is the condensation of a 2-methylquinoline with an appropriate aldehyde.[1] The success of this transformation hinges on the selection of an appropriate catalyst or mediator to facilitate the key olefination step. While classic methods often required harsh conditions and long reaction times, modern catalytic systems have significantly improved efficiency, yield, and substrate scope.

Below is a comparative analysis of common catalytic systems.

Catalytic SystemKey ReagentsConditionsTypical YieldsAdvantagesDisadvantages
TfNH₂-Mediated Trifluoromethanesulfonamide (TfNH₂)Microwave, 140-160°C, 10-20 min75-83%Rapid reaction times, excellent yields, broad substrate scope (aromatic, aliphatic, heteroaromatic aldehydes).[1]Requires microwave reactor; TfNH₂ is a specialized reagent.
Secondary Amine Salt Diethylamine hydrochloride, TriethylamineConventional heating, Reflux (e.g., in ethanol), ~5 hours61-67%Uses common and inexpensive reagents, straightforward procedure.[2]Longer reaction times, moderate yields, may not be as general as other methods.
Catalyst-Free Mannich-type reaction with secondary amine and formaldehyde, followed by deaminationConventional heating73-95%Avoids metal catalysts, high yields reported for specific substrates.[3]Multi-step process within a one-pot reaction, mechanism relies on spontaneous elimination.
Transition Metal-Catalyzed Fe, Pd, Cu, Rh, Ir catalystsVaries widelyModerate to highCan offer high selectivity and unique reaction pathways (e.g., C-H activation).[4][5][6][7][8][9][10]Higher cost, potential for metal contamination in the final product, catalyst deactivation issues.[4][11]

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common condensation reaction between 2-methylquinoline and an aldehyde.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the 2-methylquinoline starting material. What are the likely causes and how can I fix it?

A: Low conversion is a common problem that can typically be traced back to reaction parameters or catalyst/reagent issues. Here is a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed (via TLC, GC/MS, or NMR) cond_params Step 1: Verify Reaction Parameters start->cond_params temp Is the temperature correct? (e.g., 140°C for microwave) cond_params->temp reagent_check Step 2: Assess Reagent Quality aldehyde_purity Is the aldehyde fresh/pure? (Old aldehydes can oxidize or polymerize) reagent_check->aldehyde_purity catalyst_activity Step 3: Investigate Catalyst Activity catalyst_fresh Is the catalyst/mediator fresh? (e.g., TfNH₂ is moisture-sensitive) catalyst_activity->catalyst_fresh time Is the reaction time sufficient? (e.g., 20 min for microwave) temp->time time->reagent_check solvent_dry Is the solvent (e.g., DMF) anhydrous? (Water can interfere with intermediates) aldehyde_purity->solvent_dry solvent_dry->catalyst_activity catalyst_poisoning Are starting materials free of poisons? (e.g., sulfur compounds) catalyst_fresh->catalyst_poisoning

Caption: Troubleshooting Decision Flow for Low Yield.

  • Reaction Parameters:

    • Temperature & Time: The condensation reaction is highly temperature-dependent. For microwave-assisted syntheses, a temperature of 140-160°C for 10-20 minutes is optimal.[1] Conventional heating methods may require several hours at reflux.[2] Ensure your equipment is calibrated and maintaining the target temperature.

    • Stoichiometry: An excess of the aldehyde (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[1] Verify your calculations and measurements.

  • Reagent Quality:

    • Aldehyde Purity: Aldehydes, especially aliphatic ones, are prone to oxidation to carboxylic acids or self-condensation (aldol reaction).[12] Use freshly distilled or purchased aldehydes for best results.

    • Solvent: If using a solvent like DMF, ensure it is anhydrous. Water can interfere with the formation of key intermediates like aldimines.

  • Catalyst/Mediator Activity:

    • Mediator Integrity: In the highly efficient microwave method, trifluoromethanesulfonamide (TfNH₂) is a key mediator. It is crucial for the in situ formation of the aldimine intermediate.[1] This reagent can be deactivated by moisture. Ensure it has been stored in a desiccator.

    • Catalyst Deactivation (for metal-catalyzed routes): If you are using a transition metal catalyst, deactivation is a primary concern. This can occur through several mechanisms:

      • Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or phosphorus compounds) can irreversibly bind to the active sites of the metal catalyst.[13][14]

      • Fouling/Coking: In reactions involving hydrocarbons at high temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[13][14]

      • Sintering: At high temperatures, small metal particles on a catalyst support can agglomerate into larger ones, reducing the active surface area.[15]

Issue 2: Formation of Side Products

Q: My reaction produces the desired this compound, but I'm also seeing significant side products. What are they and how can I suppress them?

A: Side product formation is typically due to the inherent reactivity of the starting materials under the reaction conditions.

  • Aldol Condensation: The most common side reaction is the self-condensation of the aldehyde starting material, particularly under basic or acidic conditions.[12]

    • Solution: Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. This favors the desired reaction with the 2-methylquinoline over self-condensation.

  • Unwanted Isomers: With certain substituted 2-methylquinolines or complex aldehydes, you might form regioisomers or stereoisomers (E/Z mixture).

    • Solution: Most direct condensation methods strongly favor the formation of the more stable trans (E)-isomer.[1] If you are observing a mixture, purification by column chromatography is the most common solution. The choice of catalyst can also influence selectivity; for instance, some palladium-catalyzed cross-coupling reactions are designed to be highly stereoselective.[16]

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using TfNH₂[1]

This protocol is recommended for its high speed and efficiency.

Materials:

  • 2-methylquinoline (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.2 mmol)

  • Trifluoromethanesulfonamide (TfNH₂) (1.2 mmol)

  • Dimethylformamide (DMF), anhydrous (2.0 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To the microwave vial, add 2-methylquinoline (1.0 mmol, 1 eq.), the aldehyde (1.2 mmol, 1.2 eq.), and TfNH₂ (1.2 mmol, 1.2 eq.).

  • Add anhydrous DMF (2.0 mL) and the stir bar.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 140°C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Protocol 2: Conventional Synthesis using Diethylamine Hydrochloride[2]

This protocol uses more common laboratory reagents.

Materials:

  • 2-methyl-7-chloroquinoline (0.05 mol)

  • Formaldehyde (37% aqueous solution) (0.065 mol)

  • Triethylamine (0.4 mL)

  • Diethylamine hydrochloride (0.065 mol)

  • Ethanol (95%) and Water

Procedure:

  • In a round-bottom flask, combine 2-methyl-7-chloroquinoline (0.05 mol), 37% formaldehyde solution (0.065 mol), triethylamine (0.4 mL), and 8 mL of 95% ethanol.

  • Stir the mixture and heat to 60°C until all solids dissolve.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride (0.065 mol) in 3 mL of ethanol and 3 mL of water.

  • Slowly add the diethylamine hydrochloride solution dropwise to the reaction flask.

  • Heat the final mixture to reflux and monitor the reaction by TLC (typically 5 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/petroleum ether system) to yield 2-vinyl-7-chloroquinoline.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the plausible mechanism for the highly efficient TfNH₂-mediated synthesis? A1: The reaction is believed to proceed via the in situ formation of an N-sulfonylaldimine. TfNH₂ first condenses with the aldehyde to form this highly reactive intermediate. The acidic methyl group of the 2-methylquinoline then acts as a nucleophile, attacking the aldimine. This is followed by an elimination step to form the vinyl double bond, regenerating the sulfonamide.[1]

Plausible Reaction Mechanism

G cluster_0 Step 1: Aldimine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Aldehyde Aldehyde N-Sulfonylaldimine N-Sulfonylaldimine Aldehyde->N-Sulfonylaldimine + TfNH₂ - H₂O Intermediate Intermediate N-Sulfonylaldimine->Intermediate + 2-Methylquinoline (nucleophile) 2-Methylquinoline Deprotonated 2-Methylquinoline This compound This compound Intermediate->this compound - TfNH₂

Caption: Key steps in the TfNH₂-mediated olefination.

Q2: Can I use aliphatic aldehydes for this reaction? A2: Yes, the microwave-assisted TfNH₂-mediated methodology is compatible with both aromatic and aliphatic aldehydes (e.g., butyraldehyde, isovaleraldehyde). However, the isolated yields for aliphatic aldehydes may be more moderate compared to aromatic ones.[1]

Q3: Are there any "green" or environmentally friendly options for this synthesis? A3: Yes, developing greener protocols is an active area of research. Using heterogeneous or nanocatalysts that can be easily recovered and reused is a key strategy.[17] Additionally, carbocatalytic methods using activated carbon have been explored for quinoline synthesis, which avoids precious metals.[16] The catalyst-free method mentioned in Part 1 is also an excellent option to avoid metal waste.[3]

Q4: My final product is difficult to purify. Any suggestions? A4: Purification challenges often arise from byproducts with similar polarity to the desired this compound.

  • Column Chromatography: This is the most robust method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

  • Recrystallization: If your product is a solid, recrystallization can be very effective for removing small amounts of impurities.[2]

  • Acid/Base Wash: Quinolines are basic. You can sometimes improve purity by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, neutralizing the aqueous layer with a base (e.g., NaOH), and then re-extracting the purified product back into an organic solvent.

References

improving the efficiency of microwave-assisted 2-vinylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-vinylquinolines, an important structural motif in medicinal chemistry and materials science.[1] Microwave-assisted organic synthesis (MAOS) offers a powerful method to accelerate these reactions, often leading to higher yields and reduced side products compared to conventional heating.[2][3][4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and practical laboratory experience.

Part 1: Core Principles & Reaction Mechanisms

The synthesis of 2-vinylquinolines can be achieved through several pathways, most commonly via palladium-catalyzed cross-coupling reactions (like Heck or Stille) or condensation reactions.[1] Microwave irradiation accelerates these processes by efficiently heating the polar reagents and solvents through dielectric heating, leading to rapid temperature increases and enhanced reaction kinetics.[2][7][8]

A prevalent method is the palladium-catalyzed cross-coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a vinylating agent. The generally accepted catalytic cycle for such a reaction is illustrated below.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Intermediate (Pd(II)) Pd0->OxAd + 2-Haloquinoline Coord Olefin Coordination Intermediate OxAd->Coord + Vinylating Agent MigIns Migratory Insertion Intermediate Coord->MigIns Carbopalladation BetaH β-Hydride Elimination Intermediate MigIns->BetaH Syn-Elimination BetaH->Pd0 Reductive Elimination + HX + Base Product 2-Vinylquinoline BetaH->Product Product Release Reactants 2-Haloquinoline + Vinylating Agent

Caption: Generalized catalytic cycle for a Heck-type cross-coupling reaction.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and rationale of microwave-assisted this compound synthesis.

Q1: Why is microwave synthesis preferred over conventional heating for this reaction? A: Microwave heating directly excites polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[4][9] This results in significantly shorter reaction times (minutes vs. hours), often higher product yields by minimizing thermal degradation and side-product formation, and improved reproducibility.[3][4][10]

Q2: What are the most common starting materials for this synthesis? A: Typical routes involve:

  • Cross-Coupling: Reacting a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a vinylating agent like tributyl(vinyl)tin (Stille coupling) or various alkenes (Heck coupling).[11][12]

  • Condensation: Direct condensation of 2-methylquinolines with aldehydes.[1][13][14][15] This method can be very effective under microwave irradiation, often mediated by an additive like trifluoromethanesulfonamide.[1][14]

Q3: How do I select an appropriate solvent for a microwave-assisted reaction? A: Solvent choice is critical. The ideal solvent should have a high dielectric constant and a high boiling point to effectively absorb microwave energy and allow for high reaction temperatures.[7][9] Polar aprotic solvents like DMF, NMP, and DMA are excellent choices.[16] Nonpolar solvents such as toluene or hexane are poor microwave absorbers and are generally not suitable unless a polar co-solvent or ionic liquid is used.[7]

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CMicrowave Absorption
Dimethylformamide (DMF) 15336.7High
N-Methyl-2-pyrrolidone (NMP) 20232.2High
Ethanol 7824.6Medium
Acetonitrile 8237.5Medium
Toluene 1112.4Low
Dioxane 1012.2Low
Data synthesized for illustrative purposes.

Q4: Can this reaction be performed under solvent-free conditions? A: Yes, solvent-free or "neat" reactions are a key advantage of microwave chemistry, aligning with green chemistry principles.[2][9][17] If one of the reactants is a polar liquid and can absorb microwave energy, it may serve as the reaction medium. Alternatively, the reaction can be performed on a solid support (like silica or alumina) that helps absorb the microwave energy.[2][3]

Part 3: Troubleshooting Guide

This section provides a structured, question-and-answer approach to resolving specific experimental issues.

Problem Area 1: Low or No Product Yield

Q5: My reaction shows no conversion of the starting material. Where should I start troubleshooting? A: Begin by verifying the fundamental parameters of the reaction. Low or no conversion is often traced back to issues with catalyst activity, insufficient temperature, or reagent quality.

Troubleshooting_Low_Yield Start Low / No Yield Check_Catalyst Is the catalyst active? (e.g., no visible Pd black) Start->Check_Catalyst Check_Temp Is the temperature high enough? (Check microwave logs) Check_Catalyst->Check_Temp Yes Sol_Catalyst Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere. - Consider a more robust catalyst. Check_Catalyst->Sol_Catalyst No Check_Reagents Are reagents pure and dry? (Especially base and solvent) Check_Temp->Check_Reagents Yes Sol_Temp Solution: - Increase temperature in 10-20°C increments. - Ensure proper vessel sealing. Check_Temp->Sol_Temp No Sol_Reagents Solution: - Purify starting materials. - Use freshly dried solvent. - Use a fresh, anhydrous base. Check_Reagents->Sol_Reagents No End Yield Improved Check_Reagents->End Yes Sol_Catalyst->End Sol_Temp->End Sol_Reagents->End

Caption: Troubleshooting decision tree for low reaction yield.

Q6: I see black particles (palladium black) in my reaction vial. What does this mean and how can I prevent it? A: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated, rendering it inactive. This is a common deactivation pathway.[16][18]

  • Cause: This often happens at high temperatures in the absence of sufficient stabilizing phosphine ligand or in the presence of oxygen.

  • Solution:

    • Inert Atmosphere: Ensure your reaction vial is thoroughly purged with an inert gas (Argon or Nitrogen) before sealing and heating.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.[16]

    • Temperature Control: While high temperatures are needed, excessive heat can accelerate catalyst decomposition.[16] Try reducing the temperature by 10-20°C.

    • Catalyst Source: Use a pre-catalyst that generates the active Pd(0) species in situ, which can sometimes lead to more stable catalytic systems.

Q7: I'm using a 2-chloroquinoline, and the reactivity is very low. What can I do? A: Activating the C-Cl bond for oxidative addition is significantly more challenging than for C-Br or C-I bonds.[3][16]

  • Increase Temperature: Chloroarenes often require higher temperatures (140-180°C) to react efficiently.[16] The sealed vessels used in microwave reactors are ideal for safely reaching these temperatures.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[16] You must use a catalyst system designed for activating aryl chlorides. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a highly electron-rich and bulky ligand, such as those mentioned in Q6.[16]

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can facilitate the reaction.[16]

Problem Area 2: Side Product Formation

Q8: My main side product is a homocoupled dimer of my vinylating agent. How can I suppress this? A: Homocoupling is a common side reaction in Stille and other cross-coupling reactions.[19][20] It occurs when two molecules of the organometallic reagent (e.g., the organostannane) couple with each other.

  • Cause: This side reaction is often promoted by the presence of oxygen or when the rate of transmetalation is slow compared to other pathways.

  • Solution:

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove all traces of oxygen.

    • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the desired transmetalation step, outcompeting the homocoupling pathway.[21]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the vinylating agent, but avoid a large excess which can favor homocoupling.

Q9: I'm observing what appears to be polymerization of my product or starting material. What's happening? A: Vinyl compounds, including this compound, can be susceptible to radical polymerization, especially at the high temperatures achieved in microwave synthesis.

  • Cause: High localized temperatures ("hot spots") or trace impurities can initiate radical chain reactions.

  • Solution:

    • Radical Inhibitor: Add a small amount of a radical inhibitor, such as phenothiazine (PTZ) or butylated hydroxytoluene (BHT), to the reaction mixture.[16]

    • Temperature & Time: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of initiating polymerization.

    • Purity: Ensure high purity of your vinylating agent, as stabilizers present in commercial materials may have been removed, or peroxides may have formed during storage.

Part 4: Experimental Protocols
Protocol 1: General Microwave Synthesis of this compound via Stille Coupling

This protocol describes a general method for the coupling of 2-chloroquinoline with tributyl(vinyl)tin.

Workflow_Protocol Prep 1. Reagent Preparation - Add 2-chloroquinoline,  catalyst, ligand, and stir bar  to microwave vial. Purge 2. Inert Atmosphere - Seal vial with septum. - Evacuate and backfill  with Argon (3x). Prep->Purge Add 3. Reagent Addition - Add degassed solvent (DMF). - Add tributyl(vinyl)tin  via syringe. Purge->Add Seal 4. Final Sealing - Quickly remove septum  and crimp cap. Add->Seal React 5. Microwave Reaction - Heat to 150°C for 20 min  with stirring. Seal->React Workup 6. Workup - Cool to RT. - Dilute with EtOAc. - Wash with aq. KF solution. React->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify Analyze 8. Analysis - Characterize by NMR,  LC-MS, and HRMS. Purify->Analyze

Caption: Experimental workflow for microwave-assisted Stille coupling.

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 mmol, 8 mol%).

  • Inerting: Seal the vial with a rubber septum. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add 4 mL of degassed, anhydrous DMF via syringe. Then, add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv) via syringe.

  • Sealing: Quickly remove the septum and securely crimp the microwave cap in place.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150°C for 20 minutes with active stirring.

  • Workup: After the reaction has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove tin byproducts.[20] Wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the this compound product.[22]

Part 5: References
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  • Buss, J. A., & Brien, B. N. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. --INVALID-LINK--

  • Al-dujaili, J. H., & Mahdi, M. F. (2019). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Journal of Chemistry. --INVALID-LINK--

  • Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--

  • Huang, G., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed. --INVALID-LINK--

  • NROChemistry. (n.d.). Stille Coupling. --INVALID-LINK--

  • Sharma, S., et al. (2022). Recent Advances in Microwave-assisted Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--

  • Al-dujaili, J. H., & Mahdi, M. F. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. --INVALID-LINK--

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  • Lee, Y. J., & Kim, J. N. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry. --INVALID-LINK--

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  • Lee, Y. J., & Kim, J. N. (2025). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF. --INVALID-LINK--

  • Google Patents. (n.d.). CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications. --INVALID-LINK--

  • Singh, J., et al. (2020). A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. ResearchGate. --INVALID-LINK--

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  • Google Patents. (n.d.). CN101591291A - The synthetic method of this compound compounds. --INVALID-LINK--

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. --INVALID-LINK--

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Catalysis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. --INVALID-LINK--

  • Kepinski, L., et al. (n.d.). Influence of microwave activation on the catalytic behavior of Pd-Au/C catalysts employed in the hydrodechlorination of tetrachloromethane. ResearchGate. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Stille Coupling. --INVALID-LINK--

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. --INVALID-LINK--

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Amiri, M. (2024). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. PMC. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Vinylation with inexpensive silicon-based reagents: preparation of 3-vinylquinoline. --INVALID-LINK--

  • Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. --INVALID-LINK--

  • Hong, C., et al. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. --INVALID-LINK--

  • Mahato, A. K., et al. (2023). Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

References

Technical Support Center: Navigating Byproducts in 2-Vinylquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Vinylquinoline Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying, characterizing, and mitigating the formation of byproducts in reactions involving this compound. Our goal is to equip you with the expertise and practical insights needed to ensure the integrity and purity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound?

A1: The nature of byproducts in this compound reactions is highly dependent on the synthetic route employed. However, some common classes of byproducts are frequently encountered:

  • Polymers and Oligomers: Due to the reactive nature of the vinyl group, this compound is prone to spontaneous polymerization, especially in the presence of heat, light, or radical initiators. This can result in the formation of a range of polymeric and oligomeric materials, which can complicate purification and reduce the yield of the desired product.

  • Reaction-Specific Byproducts:

    • Wittig Reaction: When synthesizing this compound from 2-quinolinecarboxaldehyde, a stoichiometric amount of triphenylphosphine oxide is generated as a byproduct.[1]

    • Doebner-von Miller Reaction: This classic quinoline synthesis, when adapted for this compound precursors, is notorious for producing significant quantities of tar and polymeric materials due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[2][3]

  • Side-Reaction Products:

    • 2-Ethylquinoline: In some instances, reduction of the vinyl group can occur, leading to the formation of 2-ethylquinoline. This is more likely to happen if a reducing agent is present or under certain catalytic conditions.

    • Isomers and Rearrangement Products: Depending on the specific substrates and reaction conditions, the formation of isomeric quinolines or other rearranged products is possible.[4]

Q2: I am observing a significant amount of a white, crystalline solid that is difficult to separate from my this compound product. What is it likely to be?

A2: If you are employing a Wittig reaction for the synthesis of this compound, the white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO) . This byproduct is formed in equimolar amounts to your product and can often be challenging to remove due to its polarity and solubility in many common organic solvents.

Q3: My reaction mixture has become a thick, tar-like substance, and the yield of this compound is very low. What is happening and how can I prevent it?

A3: The formation of a tar-like substance is a strong indication of extensive polymerization of this compound. This is a common issue, particularly in reactions that require elevated temperatures or acidic conditions, such as the Doebner-von Miller synthesis.[2] To prevent this, consider the following strategies:

  • Lowering the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of polymerization.

  • Using a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can effectively prevent polymerization.[5] It is crucial to choose an inhibitor that does not interfere with your desired reaction and can be easily removed during workup.

  • Excluding Light and Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can minimize the initiation of radical polymerization.

Q4: How can I confirm the presence of oligomers or polymers in my product?

A4: The most effective technique for identifying and characterizing polymeric byproducts is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution of any polymeric species present.[6]

Troubleshooting Guides

Issue 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination

Symptoms:

  • ¹H NMR spectrum shows characteristic multiplets in the aromatic region (typically around 7.4-7.8 ppm) that do not correspond to the this compound product.

  • Mass spectrum shows a prominent peak at m/z 279 [M+H]⁺.[4][7][8][9]

  • The isolated product is a white or off-white solid that is difficult to purify by simple recrystallization.

Troubleshooting Workflow:

TPPO_Removal start Crude Product (with TPPO) precipitation Precipitation with Non-Polar Solvent start->precipitation Non-polar product complexation Complexation with Metal Salts (e.g., ZnCl₂) start->complexation Polar product chromatography Column Chromatography start->chromatography Small scale or other methods fail filtration Filtration through Silica Plug start->filtration Rapid purification of non-polar product pure_product pure_product precipitation->pure_product Pure Product complexation->pure_product Pure Product chromatography->pure_product Pure Product filtration->pure_product Pure Product

Caption: Decision tree for selecting a TPPO removal method.

Detailed Protocols:

  • Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. [10][11]

    • After the Wittig reaction is complete, perform an aqueous workup and concentrate the organic phase to obtain the crude product.

    • Dissolve the crude residue in a minimal amount of ethanol.

    • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

    • At room temperature, add approximately 2 equivalents of the ZnCl₂ solution relative to the theoretical amount of TPPO.

    • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

    • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • The filtrate contains your this compound product.

  • Protocol 2: Filtration through a Silica Plug. [12][13]

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

    • Prepare a short column ("plug") of silica gel in a sintered glass funnel.

    • Pass the suspension of the crude product through the silica plug, eluting with the same non-polar solvent system. The less polar this compound will elute, while the more polar TPPO will be retained on the silica.

Issue 2: Uncontrolled Polymerization

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • A broad, unresolved hump is observed in the baseline of the ¹H NMR spectrum.

  • GPC analysis reveals the presence of high molecular weight species.

Troubleshooting Workflow:

Polymerization_Prevention start This compound Reaction conditions Optimize Reaction Conditions start->conditions inhibitor Add Polymerization Inhibitor start->inhibitor purification Careful Purification conditions->purification temp temp conditions->temp Lower Temperature atmosphere atmosphere conditions->atmosphere Inert Atmosphere (N₂/Ar) light light conditions->light Protect from Light inhibitor->purification choice choice inhibitor->choice Choose appropriate inhibitor (e.g., Hydroquinone, BHT) removal removal inhibitor->removal Ensure easy removal distillation distillation purification->distillation Vacuum Distillation chromatography chromatography purification->chromatography Column Chromatography

Caption: Workflow for preventing and managing polymerization.

Detailed Protocols:

  • Protocol 3: Using a Polymerization Inhibitor.

    • Prior to initiating the reaction, add a catalytic amount of a polymerization inhibitor to the reaction vessel. A common choice is hydroquinone at a concentration of 100-200 ppm relative to the this compound.

    • Proceed with the reaction as planned.

    • During workup, the inhibitor can typically be removed by aqueous extraction or column chromatography.

  • Protocol 4: Purification of this compound from Oligomeric Byproducts by Vacuum Distillation. [14][15][16]

    • Assemble a vacuum distillation apparatus.

    • Charge the distillation flask with the crude this compound containing oligomeric impurities.

    • Apply a vacuum and gently heat the flask.

    • Collect the this compound distillate at its reduced pressure boiling point. The non-volatile oligomers will remain in the distillation flask.

Byproduct Characterization Data

Table 1: Spectroscopic Data for Common Byproducts

Byproduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
Triphenylphosphine Oxide 7.75-7.65 (m, 6H), 7.55-7.45 (m, 9H)132.9 (d, J=98.1 Hz), 131.6 (d, J=2.8 Hz), 130.6 (d, J=9.3 Hz), 128.5 (d, J=11.5 Hz)278 (M⁺), 279 ([M+H]⁺)
Poly(this compound) Broad, unresolved signals in the aromatic (6.5-8.0 ppm) and aliphatic (1.5-3.0 ppm) regions.Broad signals corresponding to the quinoline ring and the polymer backbone.A distribution of peaks corresponding to different oligomer lengths.
2-Ethylquinoline 8.08 (d, 1H), 7.98 (d, 1H), 7.68 (t, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 3.05 (q, 2H), 1.40 (t, 3H)162.5, 147.8, 136.0, 129.2, 128.5, 127.2, 126.5, 125.6, 121.4, 32.1, 14.2157 (M⁺), 158 ([M+H]⁺)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Analytical Protocols:

  • Protocol 5: GPC Analysis of Poly(this compound). [6][17]

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the analysis of polymers in organic solvents.

    • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Calibration: Use polystyrene standards to generate a calibration curve.

References

Technical Support Center: Optimizing 2-Vinylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of 2-vinylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical, yet often overlooked, parameter: the choice of solvent. Understanding the profound impact of the reaction medium is paramount to maximizing yield, minimizing impurities, and ensuring reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how does solvent choice play a role in each?

A1: Several effective methods exist for the synthesis of 2-vinylquinolines. The optimal solvent is highly dependent on the chosen reaction mechanism.

  • Condensation of 2-Methylquinolines with Aldehydes: This is a widely used approach, often proceeding via an aldol-type condensation. The reaction generally requires heating and can be catalyzed by acids or bases. Polar solvents are typically preferred to facilitate the solubility of reactants and intermediates.[1] For instance, in a microwave-assisted olefination, dimethylformamide (DMF) was identified as the optimal solvent, leading to the best yields.[2] Another approach suggests that polar solvents such as ethanol, water, tetrahydrofuran, dioxane, acetonitrile, and dimethyl sulfoxide (DMSO) are suitable, with 95% ethanol being a particularly preferred choice.[1]

  • Palladium-Catalyzed Cross-Coupling (Heck Reaction): The Heck reaction provides a powerful method for forming the vinyl group. The choice of solvent in these reactions is critical as it can influence catalyst stability and activity.[3] Dipolar aprotic solvents like DMF are frequently employed in Heck reactions.[3] Studies on oxidative Heck vinylations have shown that increasing the solvent polarity, for example by switching from tetrahydrofuran (THF) to DMF, can lead to an improvement in reaction yield.[4]

  • Elimination Reactions: this compound can be formed as a byproduct or a desired product from the elimination of a suitable leaving group from a 2-(2-substituted-ethyl)quinoline precursor, such as 2-(2-chloroethyl)quinoline.[5] This elimination is often competitive with substitution reactions and is favored by strong bases and higher temperatures. The choice of a polar aprotic solvent like DMF or acetonitrile is common for the competing substitution reaction, and thus the solvent must be carefully selected to favor the desired outcome.[5]

Q2: I'm getting a low yield in my condensation reaction between 2-methylquinoline and an aldehyde. Could the solvent be the issue?

A2: Absolutely. A low yield in this condensation is a common problem, and the solvent is a prime suspect. Here’s why:

  • Solubility: Your starting materials, particularly substituted 2-methylquinolines or aldehydes, may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction. Polar solvents like DMF or ethanol are generally good starting points.[1][2]

  • Reaction Temperature: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. Many of these condensations require elevated temperatures to proceed efficiently.[2][6] If your solvent has a low boiling point, you may not be reaching the necessary activation energy. High-boiling polar aprotic solvents like DMF or DMSO can be advantageous.

  • Water Removal: The condensation reaction produces water, which can be inhibitory. While some protocols use aqueous solvent systems[1], in other cases, the ability to remove water azeotropically (e.g., with toluene) can drive the reaction to completion. However, nonpolar solvents like toluene may not be ideal for reactant solubility.[7]

  • Side Reactions: The solvent can influence the rates of competing side reactions. In some cases, an inappropriate solvent might promote self-condensation of the aldehyde or other undesired pathways.

Q3: What is the difference between polar protic and polar aprotic solvents, and which is better for this compound synthesis?

A3: The choice between a polar protic and a polar aprotic solvent is critical and depends on the reaction mechanism.

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[8][9] They are excellent at solvating both cations and anions. In reactions involving charged intermediates, protic solvents can stabilize them. For some condensation reactions leading to quinolines, polar protic solvents like ethanol have been used effectively.[1]

  • Polar Aprotic Solvents: These solvents, including DMF, DMSO, acetonitrile (MeCN), and acetone, have large dipole moments but lack O-H or N-H bonds.[10][11] They are good at solvating cations but less effective at solvating anions.[12] This property can be highly beneficial in reactions where a strong, anionic nucleophile is required, as the "naked," unsolvated nucleophile is more reactive.[10] For many transition-metal-catalyzed reactions, like the Heck reaction, and for certain modern condensation protocols, polar aprotic solvents like DMF often give superior results.[2][3][4]

Recommendation: For many modern synthetic approaches to this compound, particularly those involving organometallic catalysts or requiring high temperatures and anhydrous conditions, polar aprotic solvents are often the preferred choice.

Troubleshooting Guides

Problem 1: Low Yield in the Condensation of 2-Methylquinoline and Formaldehyde
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Poor solubility of reactants. Switch to a more polar solvent. A study found DMF to be optimal in a microwave-assisted synthesis.[2] A patent suggests 95% ethanol is also highly effective.[1]
Reaction temperature is too low. If using a low-boiling solvent like ethanol, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO to allow for a higher reaction temperature.[2]
Formation of multiple byproducts Side reactions are competing with the desired condensation. The choice of solvent can influence the reaction pathway. Experiment with different solvent classes (e.g., polar aprotic vs. polar protic) to see if byproduct formation is suppressed.
Reaction stalls after initial conversion Inhibition by water produced during the reaction. If applicable to your specific protocol, consider a solvent that allows for azeotropic removal of water, such as toluene. However, be mindful of potential solubility issues.
Problem 2: Inconsistent Yields in a Palladium-Catalyzed Heck Reaction to form this compound
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Catalyst deactivation or poor solubility. Ensure your solvent is anhydrous and of high purity, as impurities can poison the palladium catalyst.[13] Polar aprotic solvents like DMF or acetonitrile are often good choices for Heck reactions.[3]
Reaction is sluggish Insufficiently high reaction temperature. Use a high-boiling point solvent like DMF to enable higher reaction temperatures, which can increase the reaction rate.[3]
Formation of reduced (dehalogenated) byproduct instead of coupled product Instability of the catalytic species. The solvent can affect the stability of the palladium catalyst. The coordinating ability of solvents like DMF can stabilize the active catalytic species.[3]

Data Summary: Solvent Effects on Yield

The following table summarizes findings from the literature on the effect of solvent choice on quinoline synthesis yields. Note that direct comparison is difficult as other reaction parameters also vary.

Reaction TypeSubstratesSolventYieldReference
Microwave-assisted Olefination2-methylquinoline, aldehydeDMFHigh[2]
Condensation2-methylquinoline, formaldehyde95% Ethanol71.9%[1]
Oxidative Heck VinylationVinyl boronic ester, olefinTHFModerate[4]
Oxidative Heck VinylationVinyl boronic ester, olefinDMF55%[4]
Mannich-type Reaction2-methylquinoline, formaldehyde, secondary amine1,4-Dioxane73%[14]

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of this compound in DMF

This protocol is adapted from a literature procedure and should be performed by qualified personnel.[2]

  • Reaction Setup: To a microwave reaction vial, add 2-methylquinoline (1.0 equiv), the desired aldehyde (1.5 equiv), and trifluoromethanesulfonamide (TfNH₂) (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF as the solvent.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 20 minutes.

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the DMF and other water-soluble components. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizing the Impact of Solvent Choice

The choice of solvent can be visualized as a critical decision point in the experimental workflow, influencing multiple downstream outcomes.

Caption: Decision workflow for solvent selection in this compound synthesis.

The following diagram illustrates the general concept of how different solvent types interact with nucleophiles, a key factor in many organic reactions.

Solvent_Nucleophile_Interaction cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ S1 Hδ⁺ Nu_protic->S1 S2 Hδ⁺ Nu_protic->S2 S3 Hδ⁺ Nu_protic->S3 S4 Hδ⁺ Nu_protic->S4 Nu_aprotic Nu⁻ label_protic Solvated ('Caged') Nucleophile (Less Reactive) label_aprotic 'Naked' Nucleophile (More Reactive)

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

References

Technical Support Center: Stabilization of 2-Vinylquinoline with Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of 2-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive monomer in their experiments. Uncontrolled polymerization can lead to loss of valuable material, inconsistent experimental results, and potential safety hazards. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of your this compound.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and material science, notably in the synthesis of antimalarial agents and specialized polymers.[1][2] However, the vinyl group attached to the quinoline ring makes the molecule highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[3][4] This inherent instability necessitates the use of polymerization inhibitors for safe storage and handling.

The Mechanism of Free-Radical Polymerization

The unwanted polymerization of vinyl monomers like this compound typically proceeds via a free-radical chain reaction.[4][5] This process can be broken down into three main stages:

  • Initiation: Free radicals are formed from trace impurities or exposure to energy (heat or light). These highly reactive species then attack the vinyl group of a this compound monomer, creating a new, larger radical.[6]

  • Propagation: The newly formed monomer radical reacts with other this compound molecules in a chain reaction, rapidly leading to the formation of long polymer chains.

  • Termination: The polymerization process eventually stops when two radical species react with each other to form a stable, non-reactive molecule.

G Initiation Initiation (Heat, Light, Impurities) FreeRadical Free Radical (R•) Initiation->FreeRadical forms MonomerRadical Monomer Radical (M•) FreeRadical->MonomerRadical attacks Monomer Monomer This compound Monomer Monomer->MonomerRadical Propagation Propagation MonomerRadical->Propagation PolymerChain Growing Polymer Chain (P•) Propagation->PolymerChain adds Monomers Termination Termination PolymerChain->Termination StablePolymer Stable Polymer Termination->StablePolymer forms

Troubleshooting Unwanted Polymerization

Encountering premature polymerization can be a frustrating experience. This section provides a structured approach to troubleshooting and resolving common issues.

Immediate Actions for Unexpected Polymerization

If you observe a sudden increase in viscosity, solidification, or an exothermic reaction (heat generation), it is crucial to act quickly and safely:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to dissipate heat and slow down the polymerization rate.

  • Ensure Ventilation: Work in a well-ventilated area, such as a fume hood, as volatile organic compounds may be released.[7][8]

  • Quench the Reaction: If possible and safe to do so, add a high concentration of a polymerization inhibitor (e.g., hydroquinone) to terminate the reaction.

Troubleshooting Guide: Identifying the Root Cause
Symptom Potential Cause Recommended Action
Solidification during storage Insufficient or depleted inhibitor; exposure to light or heat.Store this compound in a cool, dark place (2-8°C is often recommended) and ensure it is properly inhibited.[9] Check the expiration date of the inhibitor.
Polymerization during distillation High temperatures can overcome the inhibitor.Perform distillation under reduced pressure to lower the boiling point. Ensure a continuous, low concentration of a high-temperature inhibitor is present in the distillation pot.
Inconsistent reaction outcomes Partial polymerization of the monomer before use.Purify the this compound by removing the inhibitor and any existing polymer immediately before use.
Vigorous, uncontrolled reaction Absence of an inhibitor or presence of contaminants that initiate polymerization.Always use an appropriate inhibitor. Ensure all glassware is clean and free of radical initiators (e.g., peroxides).

G

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization inhibitors for this compound?

A1: Phenolic compounds are widely used as polymerization inhibitors for vinyl monomers.[] For this compound, common choices include:

  • Hydroquinone (HQ): A very effective general-purpose inhibitor.[4][11]

  • 4-tert-Butylcatechol (TBC): Often used for inhibiting vinyl aromatic compounds during storage.[12][13][14]

  • Hydroquinone monomethyl ether (MEHQ): Another common storage inhibitor.[15]

Q2: How do these inhibitors work?

A2: Phenolic inhibitors function by scavenging free radicals, which are the initiators of polymerization.[16] This process is particularly effective in the presence of oxygen.[11] The inhibitor donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable molecule and effectively terminating the polymerization chain.[11][16][17]

G

Q3: What is the recommended concentration of inhibitor to use?

A3: The optimal concentration depends on the storage duration, temperature, and purity of the monomer. A typical starting concentration for storage inhibitors like TBC is in the range of 50 to 2000 ppm.[12] It is always best to consult the supplier's technical data sheet for specific recommendations.

Q4: Do I need to remove the inhibitor before my reaction?

A4: Yes, in most cases, the polymerization inhibitor must be removed before initiating a controlled polymerization or other reactions involving the vinyl group. The presence of the inhibitor will likely interfere with your desired reaction.

Experimental Protocol: Inhibitor Removal

A common and effective method for removing phenolic inhibitors is to pass the this compound through a column of activated basic alumina.[18][19]

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Chromatography column

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Collection flask

Procedure:

  • Prepare the Column: Pack a chromatography column with a sufficient amount of activated basic alumina. The amount will depend on the quantity of this compound to be purified.

  • Pre-wet the Column: Pass a small amount of anhydrous solvent through the column to wet the alumina.

  • Load the Monomer: Carefully add the this compound to the top of the column.

  • Elute the Monomer: Elute the this compound through the column using the anhydrous solvent. The inhibitor will be adsorbed onto the alumina.

  • Collect the Purified Monomer: Collect the eluent containing the purified this compound in a clean, dry flask.

  • Remove the Solvent: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Use Immediately: The purified, inhibitor-free this compound is now highly reactive and should be used immediately. If short-term storage is necessary, keep it cold and under an inert atmosphere (e.g., argon or nitrogen).

Caution: Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

Safe Handling and Storage of this compound

Proper handling and storage are paramount to preventing unwanted polymerization and ensuring laboratory safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[8][20] Recommended storage temperature is typically between 2-8°C.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and peroxides.[21]

  • Handling: Avoid all personal contact, including inhalation.[7] Use in a well-ventilated area and prevent concentration in low-lying areas.[7] Always wash hands thoroughly after handling.[7][20]

By understanding the inherent reactivity of this compound and implementing the proper stabilization, troubleshooting, and handling procedures outlined in this guide, you can confidently and safely utilize this versatile compound in your research and development endeavors.

References

Technical Support Center: Minimizing Product Loss of 2-Vinylquinoline During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the workup and purification of 2-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this versatile building block, ensuring minimal product loss and high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield After Extraction

Question: I've completed my reaction to synthesize this compound and performed a standard aqueous workup, but my final yield is significantly lower than expected, or I've lost my product entirely. What could have gone wrong?

Answer: Low recovery after extraction is a frequent challenge and can be attributed to several factors, ranging from the properties of this compound itself to the specifics of the extraction procedure.

Potential Causes & Troubleshooting Steps:

  • Product Remains in the Aqueous Layer: this compound is a basic compound due to the nitrogen atom in the quinoline ring. If the aqueous layer during extraction is acidic, the quinoline nitrogen can be protonated, forming a water-soluble salt.

    • Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This can be achieved by washing the organic layer with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2][3] To verify where your product is, you can carefully basify the aqueous layer from your initial extraction and re-extract it with an organic solvent to see if you can recover the missing product.

  • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, you can:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4][5][6]

      • Gently swirl or rock the separatory funnel instead of vigorous shaking.[6]

      • If possible, allow the mixture to stand for an extended period.[7]

      • In persistent cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.[5]

  • Product Volatility: While this compound is not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the volume is small.

    • Solution: When removing the extraction solvent using a rotary evaporator, use a moderate temperature for the water bath and avoid applying a very high vacuum.

Issue 2: Formation of a Gummy Solid or Tar During Workup

Question: During my workup, particularly after adding an acid or upon solvent concentration, my product has turned into a sticky, unmanageable solid or a dark tar. What is happening and how can I prevent it?

Answer: The formation of gummy solids or tar is often a sign of product degradation or polymerization. The vinyl group in this compound is susceptible to certain reactions, especially under harsh conditions.

Potential Causes & Troubleshooting Steps:

  • Polymerization: The vinyl group of this compound can polymerize, especially in the presence of acid, heat, or light. This is a common cause of significant product loss.

    • Solution:

      • Avoid Strong Acids: During the workup, use mild acidic or basic washes, and only when necessary. If an acidic wash is required to remove basic impurities, use a dilute acid and perform the extraction quickly at a low temperature.

      • Inhibit Polymerization: For procedures that require heating, such as distillation, the addition of a polymerization inhibitor can be beneficial. Inorganic polysulfides have been shown to be effective for stabilizing vinylquinolines.[8]

      • Work Quickly: Minimize the time the product is in solution and exposed to air and light.

  • Reaction with Acid: The vinyl group can undergo acid-catalyzed hydration or other addition reactions, leading to byproducts.[9]

    • Solution: As mentioned, avoid strong acidic conditions during the workup. If an acid wash is unavoidable, use it judiciously and neutralize the organic layer immediately afterward with a bicarbonate wash.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable workup procedure for a reaction mixture containing this compound?

A1: A robust, general-purpose workup procedure is as follows:

  • Quench the Reaction: If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Evaporation (Optional): If the reaction solvent is miscible with water (e.g., THF, ethanol), it is often best to remove it under reduced pressure first.

  • Extraction: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and transfer to a separatory funnel. Add water and mix.

  • Aqueous Washes:

    • Wash the organic layer with water to remove water-soluble impurities.

    • If acidic or basic byproducts are present, wash with a dilute solution of sodium bicarbonate (to remove acids) or dilute hydrochloric acid (to remove basic impurities). Caution: Given the basicity of this compound, an acid wash may extract your product into the aqueous layer. A neutral or slightly basic workup is generally preferred.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and aids in breaking any minor emulsions.[4][10][11][12][13]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Q2: My this compound product is streaking badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?

A2: This is a classic issue when dealing with basic compounds like quinolines on standard silica gel. The acidic nature of silica gel can cause strong interactions with the basic nitrogen atom of your product, leading to tailing (streaking) and sometimes even decomposition on the column.[14]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Recommended Mobile Phase: A common and effective mobile phase is a mixture of ethyl acetate and hexanes. To this mixture, add 0.5-2% triethylamine (TEA).[15][16][17][18][19] The triethylamine will neutralize the acidic sites on the silica gel, allowing your this compound to elute as a sharp band.

    • TLC Analysis: When developing your TLC, use a solvent system that also contains a small amount of triethylamine to get a more accurate prediction of the Rf value for your column.

Q3: What is the best way to purify crude this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is often the preferred method for obtaining highly pure, crystalline material.

    • Solvent System: A mixture of ethyl acetate and petroleum ether or hexanes is a good starting point for recrystallization.[20] Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add the less polar solvent (petroleum ether or hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

  • Flash Column Chromatography: This is a versatile method for separating your product from impurities with different polarities.

    • Stationary Phase: Use silica gel.

    • Mobile Phase: As discussed in Q2, use a gradient of ethyl acetate in hexanes, with the addition of 0.5-2% triethylamine to prevent streaking.[15][16][17][18][19]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to the aromatic quinoline ring system.

  • Primary Method: Use a UV lamp with a wavelength of 254 nm. The compound will appear as a dark spot on a fluorescent green background.[21][22] This method is non-destructive.

  • Staining: If the compound is not UV-active or for better visualization, you can use a chemical stain.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause the spots to appear as brown or yellow-brown.[22][23]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds with double bonds. The vinyl group will react with the KMnO₄, leaving a yellow or white spot on a purple background.

Experimental Workflows

Diagram 1: Optimized Extraction Workflow for this compound

G reaction_mixture Reaction Mixture add_solvent Add Ethyl Acetate & Water reaction_mixture->add_solvent separatory_funnel Transfer to Separatory Funnel add_solvent->separatory_funnel wash_bicarb Wash with sat. NaHCO3 (aq) separatory_funnel->wash_bicarb Separate Layers aq1 Aqueous Layer 1 (Discard) wash_brine Wash with Brine wash_bicarb->wash_brine Separate Layers aq2 Aqueous Layer 2 (Discard) dry_organic Dry Organic Layer (Na2SO4) wash_brine->dry_organic Separate Layers aq3 Aqueous Layer 3 (Discard) filter_concentrate Filter & Concentrate dry_organic->filter_concentrate crude_product Crude this compound filter_concentrate->crude_product

Caption: Optimized liquid-liquid extraction workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low Yield After Workup check_aq Check Aqueous Layer pH start->check_aq acidic pH is Acidic check_aq->acidic neutral_basic pH is Neutral/Basic check_aq->neutral_basic basify_reextract Basify & Re-extract Aqueous Layer acidic->basify_reextract Yes emulsion Emulsion Formed? neutral_basic->emulsion yield_recovered Yield Recovered basify_reextract->yield_recovered break_emulsion Break Emulsion (add Brine) emulsion->break_emulsion Yes polymerization Polymerization/ Degradation Suspected? emulsion->polymerization No break_emulsion->yield_recovered prevent_poly Avoid Strong Acid/Heat Use Inhibitor polymerization->prevent_poly yield_still_low Yield Still Low prevent_poly->yield_still_low

Caption: Decision tree for troubleshooting low yield of this compound.

Quantitative Data Summary

ParameterRecommendationRationale
Extraction pH Neutral to slightly basic (pH 7-8)Prevents protonation of the basic quinoline nitrogen, which would increase its solubility in the aqueous layer.
Chromatography Modifier 0.5-2% Triethylamine in eluentNeutralizes acidic silanol groups on silica gel, preventing peak tailing and potential degradation of the basic product.[15][16][17][18][19]
Recrystallization Solvents Ethyl acetate / Hexanes or Petroleum EtherGood solubility in hot ethyl acetate and poor solubility in hexanes/petroleum ether allows for efficient crystallization upon cooling.[20]

References

Validation & Comparative

A Guide to the Definitive Structural Validation of 2-Vinylquinoline Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of synthetic intermediates and final compounds is paramount. 2-Vinylquinoline is a valuable heterocyclic building block, notable for its reactive vinyl group which serves as a handle for further functionalization.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for characterization, complex aromatic systems and subtle structural isomers can present significant challenges, often leading to incomplete or ambiguous assignments.[2][3][4] This guide presents a robust, self-validating methodology for the complete structural elucidation of this compound, leveraging a suite of two-dimensional (2D) NMR experiments. We will demonstrate how the synergistic application of ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an unparalleled level of structural detail, resolving ambiguities inherent in 1D methods and ensuring the highest degree of scientific integrity.

The Rationale: Overcoming the Limitations of 1D NMR

A standard 1D ¹H NMR spectrum of this compound provides essential information, such as chemical shifts and proton-proton (J) coupling constants. However, the aromatic region of the spectrum (typically 7.0-8.5 ppm) often contains multiple overlapping signals from the six protons on the quinoline core. Assigning these signals definitively based solely on coupling patterns can be difficult and prone to error.

The power of 2D NMR lies in its ability to disperse this crowded information across a second frequency dimension, resolving overlapping signals and revealing correlations between nuclei.[5][6] This multi-dimensional view allows us to systematically build the molecular structure piece by piece:

  • COSY establishes the proton-proton connectivity within individual spin systems.[7][8]

  • HSQC links each proton directly to the carbon atom it is attached to.[5][9]

  • HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons, connecting the molecular fragments and definitively placing non-protonated (quaternary) carbons.[10][11]

By integrating data from these three experiments, we create a self-validating network of correlations that confirms not only the core structure but also the precise location of the vinyl substituent.

Experimental Design and Workflow

The following protocols outline the key steps for acquiring high-quality 1D and 2D NMR data for this compound.

Experimental Protocols

A. Sample Preparation

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.

  • Ensure the solution is clear and homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Cap the NMR tube securely.

B. NMR Data Acquisition The following experiments should be performed sequentially on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • 1D ¹H Spectrum:

    • Purpose: To obtain an overview of all proton signals and their multiplicities.

    • Key Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans (NS): 8-16

      • Relaxation Delay (D1): 2 s

  • 1D ¹³C{¹H} Spectrum:

    • Purpose: To identify the number of unique carbon environments.

    • Key Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)

      • Relaxation Delay (D1): 2 s

  • 2D ¹H-¹H COSY:

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[12]

    • Key Parameters:

      • Data Points: 2048 (F2) x 256 (F1)

      • Number of Scans (NS) per increment: 2-4

      • Relaxation Delay (D1): 1.5 s

  • 2D ¹H-¹³C HSQC (Edited):

    • Purpose: To correlate protons directly to their attached carbons (¹JCH). The "edited" experiment also distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[6][11]

    • Key Parameters:

      • ¹H Spectral Width: ~16 ppm

      • ¹³C Spectral Width: ~165 ppm

      • Number of Scans (NS) per increment: 2-4

      • Relaxation Delay (D1): 1.5 s

  • 2D ¹H-¹³C HMBC:

    • Purpose: To identify long-range correlations between protons and carbons (²JCH and ³JCH), which is critical for connecting spin systems and identifying quaternary carbons.[9][13]

    • Key Parameters:

      • ¹H Spectral Width: ~16 ppm

      • ¹³C Spectral Width: ~220 ppm

      • Number of Scans (NS) per increment: 4-8 (HMBC is less sensitive than HSQC)[14]

      • Relaxation Delay (D1): 1.5 s

Visualization of the Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Sample This compound Sample NMR_Tube Sample Preparation Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube H1 1D ¹H Spectrum NMR_Tube->H1 C13 1D ¹³C Spectrum H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Integration Data Integration & Correlation HMBC->Integration Structure Unambiguous Structure Integration->Structure

Caption: Overall experimental workflow for 2D NMR structural validation.

Data Analysis and Step-by-Step Structural Elucidation

For clarity, we will use the standard IUPAC numbering for the this compound skeleton. The vinyl protons are designated H-A (the CH proton) and H-B/H-C (the CH₂ protons).

Step 1: Analysis of 1D ¹H and ¹³C Spectra

The 1D spectra provide the initial chemical shift data. The vinyl group protons (H-A, H-B, H-C) are expected to appear as a characteristic set of doublet of doublets (dd) signals due to their geminal and cis/trans couplings. The aromatic protons will appear in the downfield region. The ¹³C spectrum will show 11 distinct signals (assuming no accidental overlap), corresponding to the 11 carbon atoms in the molecule.[15]

Step 2: Building Proton Connectivity with COSY

The COSY spectrum reveals which protons are coupled, allowing us to trace out the molecular framework.[16]

  • Vinyl System: A strong cross-peak will be observed between H-A and both H-B and H-C, confirming their connectivity. A cross-peak between H-B and H-C confirms their geminal relationship.

  • Quinoline Ring A (Pyridyl Ring): A key correlation will be seen between the vinyl proton H-A and the quinoline proton H-3. This is the first piece of evidence linking the substituent to the ring. A further correlation between H-3 and H-4 establishes their adjacency.

  • Quinoline Ring B (Benzene Ring): A continuous chain of correlations will be observed from H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming the connectivity around the benzene ring.

Caption: Key ¹H-¹H COSY correlations in this compound.

Step 3: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides unambiguous ¹H-¹³C one-bond correlations, definitively linking each proton signal to its corresponding carbon signal.[17] Each cross-peak in the HSQC spectrum confirms a direct C-H bond. This allows us to assign all protonated carbons (C3, C4, C5, C6, C7, C8, and the two vinyl carbons) with high confidence. Quaternary carbons (C2, C4a, C8a) will be absent from the HSQC spectrum, which is in itself a key piece of diagnostic information.[11]

Step 4: Assembling the Full Skeleton with HMBC

The HMBC experiment is the final and most powerful step, revealing correlations over two and three bonds (and occasionally four in conjugated systems).[9] This data allows us to connect the isolated spin systems identified by COSY and to place the quaternary carbons, completing the structural puzzle.

Key Diagnostic HMBC Correlations:

  • Confirming the Vinyl Group Position:

    • H-A to C2: A strong correlation from the vinyl proton H-A to the quaternary carbon C2 is the definitive proof that the vinyl group is attached at the 2-position.

    • H-3 to C2: A correlation from H-3 to C2 further solidifies this connection.

  • Placing the Quaternary Carbons:

    • H-4 to C4a and C5: Correlations from H-4 to the quaternary carbon C4a and the protonated carbon C5 bridge the two rings.

    • H-8 to C4a and C7: Correlations from H-8 to C4a and C7 help to lock in the geometry of the benzene portion.

    • H-5 to C4a and C7: Similarly, correlations from H-5 confirm these assignments.

    • H-4 to C8a: A correlation from H-4 to the quaternary carbon C8a confirms the fusion point of the two rings.

G HA H-A C2 C2 HA->C2 ³J H3 H-3 H3->C2 ²J H4 H-4 C4a C4a H4->C4a ²J C8a C8a H4->C8a ³J C5 C5 H4->C5 ²J H5 H-5 H5->C4a ²J C7 C7 H5->C7 ³J H8 H-8 H8->C4a ³J H8->C7 ²J

Caption: Diagnostic ¹H-¹³C HMBC correlations for structural validation.

Consolidated Data and Comparative Analysis

The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in this compound.

Table 1: Summary of NMR Assignments for this compound in CDCl₃ (Predicted)

Atom Number¹H δ (ppm)¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
Vinyl
C-α (C1')-~136.0-H-B, H-C, H-3
H-A (H1')~6.9-7.1 (dd)~136.0H-B, H-C, H-3C2, C3, C-β
C-β (C2')-~117.5-H-A
H-B/H-C (H2')~5.6-6.3 (dd)~117.5H-AC-α, C2
Quinoline
C2-~156.0-H-A, H-3, H-4, H-B/C
C3~7.4-7.5 (d)~121.5H-4, H-AC2, C4, C4a
H3~7.4-7.5 (d)~121.5H4, HAC2, C4, C4a
C4~8.0-8.1 (d)~136.5H-3C2, C3, C4a, C5, C8a
H4~8.0-8.1 (d)~136.5H3C2, C3, C4a, C5, C8a
C4a-~127.5-H3, H4, H5, H8
C5~7.7-7.8 (d)~127.0H-6C4, C4a, C6, C7
H5~7.7-7.8 (d)~127.0H6C4, C4a, C6, C7
C6~7.4-7.5 (t)~129.0H-5, H-7C4a, C5, C8
H6~7.4-7.5 (t)~129.0H5, H7C4a, C5, C8
C7~7.6-7.7 (t)~129.5H-6, H-8C5, C8, C8a
H7~7.6-7.7 (t)~129.5H6, H8C5, C8, C8a
C8~8.1-8.2 (d)~127.8H-7C4a, C6, C7, C8a
H8~8.1-8.2 (d)~127.8H7C4a, C6, C7, C8a
C8a-~148.0-H4, H5, H7, H8

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.[12] Couplings are indicated by (d) doublet, (t) triplet, (dd) doublet of doublets.

Comparison with Alternative Methods
  • 1D NMR Only: Relies heavily on interpreting complex coupling patterns in a potentially crowded aromatic region, which can be ambiguous. It cannot directly identify quaternary carbons.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition, confirming the formula C₁₁H₉N.[15] However, it cannot distinguish between isomers (e.g., this compound vs. 3-vinylquinoline).

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups like C=C (vinyl and aromatic) and C=N, but provides no information on their connectivity.

The comprehensive 2D NMR approach is superior because it provides a complete, atom-by-atom map of the molecular connectivity. The data from COSY, HSQC, and HMBC are cross-validating; an assignment must be consistent across all three experiments to be considered correct, thereby creating a highly trustworthy and robust structural proof.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. By systematically employing COSY to define proton networks, HSQC to link protons to their carbons, and HMBC to assemble the complete molecular skeleton, we can overcome the inherent limitations of 1D spectroscopy. This workflow provides an unambiguous, self-validating, and definitive structural proof, ensuring the absolute integrity of the material for subsequent use in research, development, and manufacturing. For any scientist working with complex organic molecules, mastery of this integrated 2D NMR workflow is an essential skill for ensuring data quality and accelerating discovery.

References

A Comparative Guide to the Synthesis of 2-Vinylquinoline: Wittig vs. Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Vinylquinoline

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its vinyl group serves as a versatile handle for further functionalization, making it a key intermediate in the synthesis of a wide range of biologically active compounds, including antimalarial and anticancer agents. The efficient synthesis of this scaffold is therefore of critical importance. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: the Wittig reaction and various condensation-based approaches. We will delve into the mechanistic underpinnings, practical execution, and, most importantly, the expected yields of each method, supported by experimental data from the peer-reviewed literature and patent filings.

Methodology 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. In the context of this compound synthesis, this translates to the reaction of 2-quinolinecarboxaldehyde with a methyl-substituted phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of 2-quinolinecarboxaldehyde. This forms a betaine intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. The driving force of the reaction is the decomposition of this intermediate into the desired alkene (this compound) and the highly stable triphenylphosphine oxide. The stability of the P=O bond makes this final step essentially irreversible.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₃]Br⁻ PPh3->PhosphoniumSalt SN2 MeBr CH₃Br Ylide Ph₃P⁺-CH₂⁻ ↔ Ph₃P=CH₂ PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 2-Quinoline- carboxaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Synthesis of Vinylquinolines

The following protocol is adapted from a procedure for the synthesis of 4-vinylquinoline, which serves as a strong proxy for the 2-isomer.

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF or DMSO.

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 eq), dropwise. The formation of the characteristic orange-red color of the ylide will be observed.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Olefination: Cool the ylide solution to 0 °C and add a solution of 2-quinolinecarboxaldehyde (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is typically achieved by column chromatography on silica gel.

Yield and Performance Analysis

While the Wittig reaction is often cited as a convenient method for preparing 2-vinylquinolines, specific yield data in the literature for this exact transformation can be scarce.[1] However, a closely related synthesis of 4-vinylquinoline from 4-quinolinecarboxaldehyde using a methyl triphenylphosphonium ylide reports a yield of 70% .[2] This study explicitly notes that this yield was superior to several attempted condensation/dehydration methods which gave poor results.[2]

Advantages:

  • Reliability: The reaction is generally high-yielding and robust for converting aldehydes to terminal alkenes.

  • Regiospecificity: The double bond is formed precisely at the location of the original carbonyl group, avoiding isomeric mixtures that can arise from other methods.

Disadvantages:

  • Starting Material Availability: The primary limitation is the accessibility of 2-quinolinecarboxaldehyde, which itself must be synthesized, often by the oxidation of 2-methylquinoline (quinaldine).[1]

  • Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification, often necessitating column chromatography.[1]

  • Atom Economy: The generation of a high molecular weight byproduct (Ph₃P=O) results in poor atom economy.

Methodology 2: Condensation Reactions

Condensation reactions provide a more direct route to 2-vinylquinolines, typically starting from the readily available 2-methylquinoline (quinaldine) and an aldehyde, most commonly formaldehyde. These reactions can be considered modified aldol-type or Mannich-type reactions.

Mechanistic Rationale

Under basic or acidic conditions, the methyl group of 2-methylquinoline is deprotonated to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alcohol intermediate (2-(2-quinolyl)ethanol) is then dehydrated, often in the same pot, to yield the final this compound product. The use of specific catalysts, such as secondary amine salts, can facilitate the reaction, likely through the formation of a more reactive Mannich base intermediate.

Condensation_Mechanism cluster_activation Activation & Condensation cluster_elimination Dehydration Quinaldine 2-Methylquinoline Intermediate Alcohol Intermediate Quinaldine->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (H₂C=O) Formaldehyde->Intermediate Product This compound Intermediate->Product Elimination Water H₂O Intermediate->Water Catalyst Catalyst (Acid or Base) Catalyst->Quinaldine

Caption: General pathway for the condensation synthesis of this compound.

Experimental Protocol: High-Yield Condensation

The following protocol is adapted from a patented procedure for the synthesis of substituted 2-vinylquinolines.[3]

  • Reaction Setup: To a round-bottom flask, add the substituted 2-methylquinoline (1.0 eq), 37% aqueous formaldehyde solution (1.3 eq), triethylamine (approx. 0.08 eq), and 95% ethanol.

  • Heat the mixture to approximately 60 °C with stirring until all solids dissolve.

  • Catalyst Addition: Prepare a solution of diethylamine hydrochloride (1.3 eq) in a mixture of ethanol and water.

  • Slowly add the catalyst solution to the reaction mixture.

  • Reaction: Heat the final mixture to reflux (typically around 80-90 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the this compound derivative as a crystalline solid.

Yield and Performance Analysis

Condensation methods, particularly when optimized, can be very high-yielding. A patented one-step process reports yields ranging from 71.9% to 79.2% for various substituted 2-vinylquinolines.[3] More advanced techniques, such as microwave-assisted synthesis in the presence of specific additives, can also provide excellent yields, though these are highly substrate-dependent.[1] However, it is important to note that traditional, non-optimized aldol-type condensations are often plagued by side reactions and may furnish only "modest isolated yields".[1]

Advantages:

  • High Yield Potential: Optimized procedures can provide excellent yields, rivaling or exceeding the Wittig reaction.

  • Atom Economy & Cost-Effectiveness: This approach starts from the inexpensive and readily available 2-methylquinoline and formaldehyde, representing a more atom-economical and cost-effective route.

  • One-Pot Procedure: The condensation and dehydration steps can often be performed in a single pot, simplifying the overall process.

Disadvantages:

  • Harsh Conditions: Some traditional condensation methods require high temperatures or strong acids/bases, which can limit functional group tolerance and lead to side products.

  • Side Reactions: Without careful control, side reactions such as polymerization of formaldehyde or the formation of other condensation byproducts can occur, reducing the yield and complicating purification.

Comparative Summary and Conclusion

FeatureWittig ReactionCondensation Reaction
Starting Materials 2-Quinolinecarboxaldehyde2-Methylquinoline, Formaldehyde
Reagent Availability Precursor aldehyde often requires separate synthesis.Starting materials are inexpensive and widely available.
Reported Yield ~70% (for 4-vinylquinoline isomer)[2]72-79% (optimized, one-pot procedure)[3]
Key Advantages High reliability, excellent regiospecificity.High atom economy, cost-effective, one-pot potential.
Key Disadvantages Poor atom economy, difficult purification (byproduct).Prone to side reactions, can require harsh conditions.
Purification Often requires chromatography to remove Ph₃P=O.Often achievable by recrystallization.
Expert Recommendation

For large-scale synthesis and process development , where cost and atom economy are paramount, the optimized condensation reaction is the superior choice . The use of readily available starting materials and the potential for high-yield, one-pot procedures make it highly attractive for industrial applications. The protocol outlined in the patent literature demonstrates a robust and efficient method for achieving this transformation with yields consistently above 70%.[3]

For small-scale laboratory synthesis, particularly in complex molecule construction or when exploring derivatives of 2-quinolinecarboxaldehyde , the Wittig reaction remains a highly valuable and reliable tool . Despite its drawbacks in atom economy and purification, its predictability and high degree of control over the double bond formation are significant advantages. The limited availability of the starting aldehyde is less of a concern at the research and discovery stage, where multi-step syntheses are common. The reported 70% yield for a very similar substrate underscores its effectiveness.[2]

Ultimately, the choice between these two powerful methods will depend on the specific goals of the researcher, balancing the trade-offs between yield, cost, scalability, and synthetic convenience.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Among its numerous derivatives, 2-vinylquinolines have emerged as a particularly interesting class, exhibiting a diverse range of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-vinylquinoline derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

The this compound Scaffold: A Versatile Pharmacophore

The unique arrangement of a vinyl group at the 2-position of the quinoline ring system imparts specific electronic and steric properties that are crucial for its interaction with various biological targets. The vinyl linker allows for extended conjugation and provides a handle for introducing diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This guide will explore how modifications to both the quinoline core and the vinyl substituent influence the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. Research into this compound derivatives has revealed potent activity against Plasmodium falciparum, including chloroquine-resistant strains. A systematic study of a series of this compound analogs has provided valuable insights into their SAR for antimalarial efficacy.

Key SAR Insights for Antimalarial Activity:

  • Substitution on the Vinyl Group: The nature of the substituent on the vinyl group significantly impacts antimalarial potency. Aromatic and heteroaromatic rings attached to the vinyl moiety have been extensively explored.

  • Quinoline Ring Substitution: Modifications on the quinoline ring, such as the introduction of amino or cyclohexylamino groups at the C4 position, have been shown to enhance antimalarial activity.[2]

Table 1: Comparative Antimalarial Activity of this compound Derivatives against P. falciparum (Dd2 strain)[2]

Compound IDR Group on Vinyl MoietyQuinoline SubstituentIC50 (µM)
3i PhenylUnsubstituted2.540
3j 4-FluorophenylUnsubstituted0.509
3k 4-ChlorophenylUnsubstituted0.965
3l 4-BromophenylUnsubstituted0.171
3m 4-(Trifluoromethyl)phenylUnsubstituted0.277
3x 4-Fluorophenyl4-Phenylamino0.033
3y 4-Chlorophenyl4-Phenylamino0.096
3z 4-Bromophenyl4-Phenylamino0.040

Note: The IC50 values represent the concentration required to inhibit 50% of parasite growth.

The data clearly indicates that electron-withdrawing groups on the phenyl ring of the vinyl substituent, particularly halogens, contribute to increased antimalarial activity. Furthermore, the addition of a phenylamino group at the 4-position of the quinoline ring leads to a dramatic enhancement of potency.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and this compound derivatives have shown promise in this domain. While extensive SAR studies on a broad series of simple 2-vinylquinolines are still emerging, investigations into more complex derivatives incorporating this motif provide valuable initial insights.

Key SAR Insights for Anticancer Activity:

  • Complexity of the Vinyl Substituent: The anticancer activity of 2-vinylquinolines appears to be enhanced by the presence of more complex functionalities on the vinyl group. For instance, the incorporation of a cis-vinyl triamide motif has yielded compounds with potent antiproliferative effects.

  • Mechanism of Action: Some quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, or by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

Table 2: Comparative Anticancer Activity of a Quinoline Derivative with a cis-Vinyl Triamide Motif

Compound IDCancer Cell LineIC50 (µM)
6f MCF-7 (Breast Cancer)1.87
Staurosporine (Reference)MCF-7 (Breast Cancer)13.71

Note: The IC50 value represents the concentration required to inhibit 50% of cell growth.

The potent activity of compound 6f highlights the potential of elaborating the this compound scaffold for anticancer drug discovery. Further studies exploring a wider range of substituents on both the quinoline and vinyl components are warranted to establish a more comprehensive SAR.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. While there is a wealth of data on the antimicrobial properties of various quinoline derivatives, specific and systematic studies on 2-vinylquinolines are less common. However, by drawing parallels from related quinoline structures, we can infer potential SAR trends.

Key SAR Insights for Antimicrobial Activity (Inferred from related quinolines):

  • Lipophilicity: The lipophilicity of quinoline derivatives often plays a crucial role in their ability to penetrate bacterial cell membranes.

  • Substituents on the Quinoline Ring: The presence of specific functional groups, such as halogens or nitro groups, on the quinoline ring can significantly influence antimicrobial activity.

  • Target Specificity: Quinoline derivatives can act through various mechanisms, including inhibition of DNA gyrase and topoisomerase IV, or disruption of cell wall synthesis.

Currently, there is a lack of a systematic dataset of MIC values for a series of this compound derivatives against various bacterial and fungal strains in the public domain. This represents a significant opportunity for future research.

Experimental Protocols

To facilitate further investigation into the structure-activity relationships of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-vinylquinolines is the Wittig reaction, which involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide.[2] Another efficient approach is the microwave-assisted olefination of 2-methylquinolines with various aldehydes.[2]

Protocol: Microwave-Assisted Synthesis of 2-Vinylquinolines[2]

  • Reactant Preparation: In a microwave vial, combine the 2-methylquinoline derivative (1.0 equiv.), the desired aldehyde (1.2 equiv.), trifluoromethanesulfonamide (TfNH2) (20 mol%), and a suitable solvent (e.g., 1,4-dioxane).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 150 °C) for a designated time (e.g., 30 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for this compound Analogs

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis 2-Methylquinoline 2-Methylquinoline Microwave Synthesis Microwave Synthesis 2-Methylquinoline->Microwave Synthesis Aldehyde Aldehyde Aldehyde->Microwave Synthesis Work-up Work-up Microwave Synthesis->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization Characterization Column Chromatography->Characterization This compound Product This compound Product Characterization->this compound Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8][9]

Protocol: MTT Cytotoxicity Assay[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%). Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram: MTT Assay Workflow

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate (48-72h) Incubate (48-72h) Compound Treatment->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Compound Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

References

A Comparative Analysis of the Biological Activities of 2-Vinylquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of quinoline derivatives, both 2-vinylquinoline and the well-established drug chloroquine have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of these two compounds, delving into their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy, with a particular focus on their antimalarial and anticancer properties.

Introduction to the Compounds

Chloroquine , a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Its application has also extended to the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[2] The versatility of chloroquine stems from its ability to accumulate in acidic cellular compartments, a property that underpins its therapeutic effects.[3]

This compound , on the other hand, is a quinoline derivative characterized by a vinyl group at the 2-position.[4] This reactive group serves as a versatile synthetic handle, allowing for the creation of a diverse library of derivatives.[5] While not a clinical drug itself, the this compound core is found in various compounds exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and antileishmanial properties.[4]

Comparative Mechanism of Action

The biological activities of both chloroquine and this compound derivatives, while both rooted in the quinoline structure, exhibit distinct and sometimes overlapping mechanisms of action.

Antimalarial Mechanism:

  • Chloroquine: The primary antimalarial action of chloroquine occurs within the acidic food vacuole of the Plasmodium parasite.[6] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin.[3] Chloroquine, being a weak base, accumulates in the acidic food vacuole and interferes with this detoxification process by inhibiting the heme polymerase enzyme.[3][6] The resulting buildup of free heme is toxic to the parasite, leading to its death.[6]

  • This compound Derivatives: The antimalarial activity of this compound derivatives is also linked to the disruption of heme detoxification.[7] While the precise mechanism can vary depending on the specific derivative, it is believed that they can also inhibit hemozoin formation.[7] Some studies suggest that the vinyl group can participate in covalent interactions, potentially enhancing the binding affinity to parasitic targets. Furthermore, certain this compound derivatives have shown efficacy against chloroquine-resistant strains of P. falciparum, suggesting a mechanism that may circumvent common resistance pathways.[4][8]

G cluster_parasite Plasmodium-infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Heme Polymerase Heme Polymerase Chloroquine->Heme Polymerase Inhibits 2_Vinylquinoline 2_Vinylquinoline 2_Vinylquinoline->Heme Polymerase Inhibits

Figure 1: Simplified diagram illustrating the comparative antimalarial mechanism of action of Chloroquine and this compound derivatives, both targeting the heme detoxification pathway within the parasite's food vacuole.

Anticancer Mechanism:

  • Chloroquine: The anticancer effects of chloroquine are multifaceted. A primary mechanism is the inhibition of autophagy, a cellular process that cancer cells can use to survive stress and chemotherapy.[9][10] By disrupting lysosomal function and raising the pH of acidic vesicles, chloroquine blocks the final stages of autophagy, leading to the accumulation of autophagosomes and ultimately, cell death.[1][11] Additionally, chloroquine has been shown to induce DNA damage and sensitize cancer cells to conventional chemotherapeutic agents.[11]

  • This compound Derivatives: The anticancer activity of this compound derivatives is an active area of research. Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and disruption of the cell cycle. The vinyl group's reactivity may allow for covalent modification of biological targets, contributing to their anticancer effects.

G cluster_cell Cancer Cell Autophagy Autophagy Cell_Survival Cell_Survival Autophagy->Cell_Survival Apoptosis Apoptosis DNA_Damage DNA_Damage Chloroquine Chloroquine Chloroquine->Autophagy Inhibits Chloroquine->DNA_Damage Induces 2_Vinylquinoline 2_Vinylquinoline 2_Vinylquinoline->Apoptosis Induces

Figure 2: A conceptual diagram comparing the anticancer mechanisms of Chloroquine (autophagy inhibition and DNA damage) and this compound derivatives (apoptosis induction).

Comparative Experimental Data

The following tables summarize representative experimental data comparing the biological activities of this compound derivatives and chloroquine.

Table 1: Comparative Antimalarial Activity (IC50 values in nM)

Compound/DerivativeP. falciparum (Chloroquine-Sensitive, e.g., 3D7)P. falciparum (Chloroquine-Resistant, e.g., Dd2)Reference
Chloroquine10 - 50100 - 500+[4][8]
This compound (3x)> 10,000< 100[4]
This compound (3y)> 10,000< 100[4]
This compound (3z)> 10,000< 100[4]
2-Arylvinylquinoline (24)10.95.9[8]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anticancer Activity (GI50 values in µM)

Compound/DerivativeK-562 (Leukemia)HCT-116 (Colon Cancer)MCF7 (Breast Cancer)Reference
ChloroquineVaries significantly with cell line and conditionsVaries significantly with cell line and conditionsVaries significantly with cell line and conditions[11][12]
Quinazoline-chalcone (14g)0.6221.811.81[13]
Pyrimidodiazepine (16c)>100>100>100[13]

Note: GI50 (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth. Data for chloroquine's GI50 varies widely in the literature depending on the specific cancer cell line and the duration of exposure.

Experimental Protocols

The evaluation of the biological activities of these compounds relies on standardized and robust experimental protocols.

1. In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the antiplasmodial activity of compounds.

G Start Start Prepare_Parasite_Culture Prepare synchronized P. falciparum culture Start->Prepare_Parasite_Culture End End Drug_Dilution Prepare serial dilutions of test compounds Prepare_Parasite_Culture->Drug_Dilution Incubate_Plates Incubate drug-treated parasite cultures (72h) Drug_Dilution->Incubate_Plates Lyse_Cells Lyse red blood cells Incubate_Plates->Lyse_Cells Add_SYBR_Green Add SYBR Green I dye Lyse_Cells->Add_SYBR_Green Read_Fluorescence Read fluorescence on a microplate reader Add_SYBR_Green->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50 Calculate_IC50->End

Figure 3: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (both chloroquine-sensitive and -resistant strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Synchronize the parasite culture to the ring stage.

  • Drug Preparation: Prepare stock solutions of the test compounds (this compound derivatives and chloroquine) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the different drug concentrations. Include positive (chloroquine) and negative (solvent) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression analysis.

2. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and chloroquine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value by plotting cell viability against drug concentration.

Conclusion

The comparative analysis of this compound and chloroquine reveals the enduring importance of the quinoline scaffold in drug discovery. Chloroquine, a well-established drug, continues to serve as a benchmark and a tool for understanding fundamental biological processes. This compound and its derivatives represent a promising class of compounds with the potential to overcome some of the limitations of existing therapies, particularly in the context of drug resistance. Their versatile chemistry allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutic agents with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other quinoline-based compounds.

References

A Senior Application Scientist's Guide to Copolymerization: 2-Vinylquinoline vs. Alternative Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For the researcher navigating the complexities of advanced polymer synthesis, the choice of monomer is a critical decision point that dictates the final properties and potential applications of the material. This guide provides an in-depth comparison of 2-vinylquinoline (2VQ), a heterocyclic vinyl monomer with significant potential, against established alternatives like styrene and methyl methacrylate (MMA). We will delve into the theoretical underpinnings of its copolymerization behavior, present comparative experimental data, and provide a robust protocol for its practical application.

The inclusion of the quinoline moiety in a polymer backbone is particularly compelling for professionals in drug development and material science. The nitrogen-containing aromatic structure offers unique opportunities for pH-responsiveness, metal ion coordination, and specific interactions with biological systems, making 2VQ an intriguing building block for functional and "smart" polymers.

The Theoretical Framework: Predicting Copolymerization Behavior

Before embarking on synthesis, a solid theoretical understanding of monomer reactivity is paramount. The behavior of two monomers in a free-radical copolymerization is described by the Mayo-Lewis equation, which relies on the monomer reactivity ratios (r₁ and r₂)[1][2] .

  • If r₁ > 1 , the growing polymer chain ending in monomer 1 prefers to add another monomer 1.

  • If r₁ < 1 , it prefers to add monomer 2.

  • If r₁r₂ ≈ 1 , a random copolymer is formed.

  • If r₁r₂ ≈ 0 , an alternating copolymer is formed.

While direct, experimentally-derived reactivity ratios for this compound are not widely published, we can predict its behavior using the semi-empirical Alfrey-Price Q-e scheme [3][4]. This model assigns two parameters to each monomer:

  • Q: Represents the resonance stabilization of the monomer and its radical (reactivity).

  • e: Represents the polarity of the vinyl group.

A large difference in 'e' values between two monomers promotes a tendency towards alternation. By comparing the Q-e values of 2VQ with benchmark monomers, we can forecast its copolymerization characteristics.

For this analysis, we will use 2-vinylpyridine (2VP) as a close structural and electronic analogue for 2VQ, as it is well-characterized. The quinoline ring in 2VQ is a larger, more conjugated system than the pyridine ring in 2VP, which suggests a potentially higher Q value (greater resonance stabilization). The influence of the nitrogen atom on the vinyl group's polarity is expected to be similar, suggesting a comparable 'e' value.

Table 1: Alfrey-Price Q-e Values for Selected Vinyl Monomers

MonomerAbbreviationQ Valuee ValueReference(s)
StyreneSt1.00-0.80[2][4][5]
Methyl MethacrylateMMA0.76+0.38[5]
2-Vinylpyridine2VP1.41-0.98[5][6]
This compound 2VQ ~1.5 (Est.) ~-1.0 (Est.) Expert Inference*

*Values for 2VQ are estimated based on its structural analogy to 2VP and Styrene.

From this data, we can infer:

  • 2VQ vs. Styrene: Both monomers have negative 'e' values, indicating they are electron-donating. The values are relatively close, and the Q values are both high. This predicts a tendency to form random or statistical copolymers, likely without a strong alternating character.

  • 2VQ vs. Methyl Methacrylate: There is a significant difference in 'e' values (2VQ is electron-donating, e ≈ -1.0; MMA is relatively electron-withdrawing, e = +0.38). This large polarity difference strongly suggests a tendency toward forming an alternating copolymer .

To ground these predictions, we can examine the experimentally determined reactivity ratios for our proxy (2VP) and benchmark systems.

Table 2: Experimental Reactivity Ratios for Benchmark Copolymer Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (M₁ radical adds M₁)r₂ (M₂ radical adds M₂)r₁r₂Copolymer TypeReference(s)
StyreneMethyl Methacrylate0.520.460.24Random / Statistical[7]
Styrene2-Vinylpyridine0.531.260.67Random / Statistical[6]
2-VinylpyridineFunctional MethacrylatesVariesVaries< 1Tendency to Alternation[8][9]

The experimental data for 2VP supports our Q-e based predictions. The copolymerization of 2VP with methacrylates shows a clear tendency towards alternation, a behavior we can confidently extrapolate to the 2VQ/MMA system.

Comparative Performance of Copolymers: Thermal and Functional Properties

The ultimate goal of copolymerization is to create materials with tailored properties. The incorporation of the rigid, aromatic quinoline unit into a polymer backbone is expected to have a significant impact on its thermal and functional characteristics.

The glass transition temperature (T₉) is a critical parameter indicating the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 3: Glass Transition Temperatures (T₉) of Homopolymers and Copolymers

PolymerT₉ (°C)Key CharacteristicsReference(s)
Polystyrene (PS)~100Rigid, brittle[10]
Poly(methyl methacrylate) (PMMA)~105-127Rigid, transparent[7]
Poly(2-vinylpyridine) (P2VP)~102Rigid, pH-sensitive[1]
Poly(styrene-co-2-vinylpyridine) Varies with compositionT₉ is intermediate between homopolymers[11][12]
Poly(this compound) Copolymers > 105 (Predicted) Expected high T₉ due to rigid quinoline groupExpert Inference

Expert Insights: The incorporation of the bulky and rigid quinoline group from 2VQ into a copolymer with styrene or MMA is predicted to increase the T₉ relative to what might be expected from a simple weighted average. This is due to the restricted chain mobility imposed by the large aromatic side group. Thermogravimetric analysis (TGA) of P(S-co-2VP) copolymers shows that the P2VP block has slightly lower thermal stability than the PS block, with degradation occurring independently[11][12]. A similar trend can be anticipated for 2VQ-containing copolymers, which would remain thermally stable for applications well above 200°C.

Beyond thermal stability, the quinoline moiety imparts unique functionalities:

  • pH-Responsiveness: The nitrogen atom in the quinoline ring is basic and can be protonated at low pH. This makes 2VQ-containing copolymers soluble in acidic aqueous solutions and insoluble at neutral or basic pH, a crucial property for enteric coatings or pH-triggered drug delivery systems[13].

  • Metal Coordination: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, enabling the copolymer to coordinate with metal ions. This opens applications in catalysis, sensing, and the development of advanced nanocomposites[14].

  • Biocompatibility and Bioactivity: Quinoline derivatives are scaffolds for numerous pharmaceuticals. Incorporating them into polymer backbones could lead to materials with inherent biological activity or enhanced biocompatibility for drug development applications.

Experimental Protocol: Synthesis of a 2VQ Copolymer

Trustworthiness in scientific reporting stems from reproducible, well-described methodologies. Below is a detailed protocol for the free-radical solution copolymerization of this compound with styrene, a representative synthesis that can be adapted for other comonomers.

Objective: To synthesize a statistical copolymer of this compound and styrene with a target composition of 50:50 molar ratio.

Materials:

  • This compound (2VQ), inhibitor removed

  • Styrene (St), inhibitor removed

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol[8]

  • 1,4-Dioxane, anhydrous

  • Methanol, reagent grade

  • Hexane, reagent grade

Workflow Diagram:

Caption: Experimental workflow for free-radical copolymerization.

Step-by-Step Procedure:

  • Monomer Purification: Pass this compound and styrene through separate columns of basic alumina to remove inhibitors. This step is critical to prevent premature termination of the polymerization[13].

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (7.76 g, 50 mmol), styrene (5.21 g, 50 mmol), AIBN (82 mg, 0.5 mmol, for a [Monomer]:[Initiator] ratio of 200:1), and 25 mL of anhydrous 1,4-dioxane.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. The decomposition of AIBN at this temperature provides a steady flux of initiating radicals. Allow the reaction to proceed with stirring for 8-12 hours. The reaction should be stopped at low conversion (<15%) for accurate reactivity ratio determination, or allowed to proceed longer for bulk material synthesis.

  • Isolation and Purification: Quench the reaction by immersing the flask in an ice bath. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (~500 mL), while stirring vigorously. The copolymer will precipitate as a white solid.

  • Washing: Isolate the precipitate by vacuum filtration. Wash the solid extensively with fresh methanol to remove unreacted monomers and initiator fragments.

  • Drying: Transfer the purified polymer to a vacuum oven and dry at 60°C until a constant weight is achieved.

  • Characterization: The resulting copolymer should be characterized by ¹H NMR to determine its composition, GPC/SEC for molecular weight and dispersity, and DSC/TGA for thermal properties.

Logical Relationships and Final Structure

The choice of comonomer fundamentally dictates the resulting copolymer's microstructure and, consequently, its macroscopic properties. This relationship can be visualized as a decision-making pathway.

G cluster_inputs Monomer Properties cluster_outputs Predicted Copolymer Structure & Properties M1 This compound (2VQ) Q ≈ 1.5, e ≈ -1.0 Process Free-Radical Copolymerization M1->Process M2 Styrene (St) Q = 1.0, e = -0.8 M2->Process Small |Δe| Similar Polarity M3 Methyl Methacrylate (MMA) Q = 0.76, e = +0.38 M3->Process Large |Δe| Opposite Polarity O1 P(2VQ-co-St) Structure: Statistical/Random Properties: High T₉, Hydrophobic O2 P(2VQ-co-MMA) Structure: Alternating Tendency Properties: High T₉, pH-Responsive Process->O1 Process->O2

Caption: Monomer properties determine copolymer structure.

Conclusion and Outlook

This compound presents itself as a highly valuable, yet underutilized, monomer for the synthesis of advanced functional polymers. While exhibiting copolymerization behavior that can be reliably predicted by analogy to 2-vinylpyridine and the Alfrey-Price Q-e scheme, its true potential lies in the unique properties imparted by the quinoline ring. For researchers in drug delivery, its pH-responsiveness is a key asset. For material scientists, its high T₉ and metal-coordinating ability offer pathways to robust and functional materials. By understanding the fundamental principles of its copolymerization and employing robust synthetic protocols, researchers can effectively harness the potential of this compound to design next-generation polymers for a wide array of high-performance applications.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Vinylquinoline Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel therapeutics and functional materials, the purity of chemical intermediates is paramount. 2-Vinylquinoline is a critical building block whose utility is directly dependent on its quality. This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound with a commercially available standard. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols for quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR), and present comparative data to offer a comprehensive framework for purity validation.

Introduction: The Critical Role of Purity in this compound Applications

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its vinyl group serves as a reactive handle for polymerization and further functionalization, while the quinoline core is a prevalent scaffold in pharmacologically active molecules. Whether for the synthesis of targeted anti-cancer agents or the development of specialized polymers, the presence of impurities can drastically alter reaction kinetics, final product yields, and biological activity.

Common synthetic routes, such as the condensation reaction between 2-methylquinoline and formaldehyde[1][2], can introduce unreacted starting materials, polymeric byproducts, and other side-products. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational component of reliable and reproducible research. This guide establishes a self-validating system of orthogonal analytical techniques to comprehensively assess the purity of a synthesized batch of this compound against a high-purity commercial standard.

Materials and Methods

Samples for Comparison
  • Synthesized this compound (Batch ID: SYN-VQ-2512-01): Produced via the reaction of 2-methylquinoline and formaldehyde, followed by recrystallization. The synthesis is based on established methods where 2-methylquinoline is heated with a formaldehyde source[1][2].

  • Commercial this compound (Batch ID: COMM-VQ-99P-45): Sourced from a reputable supplier (e.g., Sigma-Aldrich, Alfa Aesar), with a stated purity of ≥99%.

Analytical Workflow Overview

The purity assessment workflow is designed to provide both quantitative purity values and a qualitative fingerprint of the samples. This multi-faceted approach ensures that any discrepancies between the synthesized and commercial batches are thoroughly investigated.

G cluster_0 Sample Preparation cluster_1 Purity & Structural Analysis cluster_2 Data Comparison & Assessment Synthesized VQ Synthesized VQ qNMR Quantitative NMR (Absolute Purity) Synthesized VQ->qNMR GCMS GC-MS (Volatile Impurities) Synthesized VQ->GCMS HPLC HPLC-UV (Non-volatile Impurities) Synthesized VQ->HPLC FTIR FTIR (Functional Group ID) Synthesized VQ->FTIR Commercial VQ Commercial VQ Commercial VQ->qNMR Commercial VQ->GCMS Commercial VQ->HPLC Commercial VQ->FTIR Data Comparative Data Analysis qNMR->Data GCMS->Data HPLC->Data FTIR->Data Final Purity Report Final Purity Report Data->Final Purity Report G cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis weigh_sample Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire 1D 1H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

References

A Comparative Guide to the Electrochemical Properties of 2-Vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electrochemical properties of 2-vinylquinoline derivatives. As a class of heterocyclic compounds, quinolines are integral to medicinal chemistry and materials science, serving as the backbone for numerous pharmaceuticals and functional materials.[1][2] The introduction of a vinyl group at the 2-position creates a conjugated system with unique electronic characteristics, making its redox behavior a critical area of study for developing novel applications.

Understanding the electrochemical properties, specifically the oxidation and reduction potentials, of these derivatives is paramount. It offers insights into their electronic structure, stability, and potential to participate in electron transfer reactions.[3] This knowledge is crucial for applications ranging from the design of anticancer agents that may act via redox mechanisms to the development of electropolymerizable materials for sensors and organic electronics.[4][5][6]

The Role of Substituents in Modulating Electrochemical Behavior

The electronic environment of the this compound scaffold can be finely tuned by introducing various substituent groups. These modifications significantly influence the molecule's ability to accept or donate electrons, which is directly reflected in its redox potentials.

Generally, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the quinoline ring system. This makes the molecule easier to oxidize (lose an electron), resulting in a shift of the oxidation potential to less positive values. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) decrease the electron density, making the molecule more susceptible to reduction (gain an electron) and shifting the reduction potential to less negative or more positive values.[7]

This principle allows for the rational design of derivatives with specific, desired electrochemical characteristics tailored for particular applications. For instance, a derivative designed for use as a sensor for an oxidizing agent would benefit from an EDG to lower its oxidation potential.

Comparative Analysis of Redox Potentials

The electrochemical behavior of this compound derivatives is typically investigated using cyclic voltammetry (CV).[8] This technique provides key information about the oxidation and reduction potentials and the reversibility of the redox processes. The following table summarizes representative data for various substituted vinylquinolines, illustrating the impact of different functional groups.

Derivative/SubstituentTechniqueKey FindingsReference
4-methyl/phenyl-3-vinyl quinoline-2(1H)-oneCyclic Voltammetry (CV)Showed only irreversible, diffusion-controlled reduction at a glassy carbon electrode.[9]
2-chloro-4-methyl/phenyl-3-vinyl quinolineCyclic Voltammetry (CV)Exhibited irreversible reduction processes.[9]
4-methyl/phenyl-3-vinyl quinoline-2(1H)-thioneCyclic Voltammetry (CV)All voltammograms indicated irreversible reduction.[9]
Quinolinium salts with various vinyl sidechainsCyclic Voltammetry (CV)Reduction potentials were found to range from -0.43 V to -1.08 V, correlating with molecular structure.[4][5]

Note: The specific potential values are highly dependent on experimental conditions (solvent, supporting electrolyte, reference electrode) and are best used for relative comparison within a consistent study.

The data consistently show that the nature and position of substituents play a critical role. For example, a study on various quinolinium salts with complex vinyl sidechains found that their reduction potentials varied significantly, which was correlated with their anticancer activity.[4][5] Another study investigating 3-vinyl quinolones found that all tested derivatives, including chloro- and methyl-substituted compounds, underwent irreversible reduction, highlighting the inherent electrochemical characteristics of this particular scaffold.[9]

Experimental Protocol: Cyclic Voltammetry Analysis

To ensure reproducibility and accuracy, a standardized protocol for analyzing the electrochemical properties of this compound derivatives is essential. The following section details a robust, self-validating methodology for performing cyclic voltammetry.

Causality Behind Experimental Choices
  • Solvent & Supporting Electrolyte: Aprotic polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are preferred because they dissolve a wide range of organic compounds and are stable over a broad potential window.[9] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium bromide (TBAB), is crucial.[9] It ensures the solution is conductive and minimizes the iR drop (a source of potential error), but does not participate in the electrochemical reaction itself.

  • Three-Electrode System: A three-electrode setup is the standard for voltammetric measurements.[9]

    • The Working Electrode (e.g., Glassy Carbon) is where the reaction of interest occurs. It is chosen for its wide potential window and inertness.

    • The Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) provides a stable potential against which the working electrode's potential is measured.[9]

    • The Counter Electrode (e.g., Platinum wire) completes the electrical circuit, allowing current to flow without affecting the processes at the working electrode.

  • Deoxygenation: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Purging the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the experiment is a critical step to remove dissolved oxygen.[9]

Step-by-Step Methodology
  • Preparation of Solution:

    • Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., 0.05 mM in THF).[9]

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

    • Add the required volume of the stock solution to the electrolyte solution in the electrochemical cell.

  • Electrode Pre-treatment:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent (e.g., ethanol, then THF) and dry it completely.[9]

  • Electrochemical Cell Assembly & Deoxygenation:

    • Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

    • Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • First, run a background scan of the electrolyte solution without the analyte to identify any potential impurities.

    • Set the parameters for the cyclic voltammetry experiment:

      • Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then reverse the scan to a potential sufficiently negative to reduce it, before returning to the start.

      • Scan Rate: Begin with a standard scan rate (e.g., 100 mV/s). Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).[9]

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.

    • The half-wave potential (E½), a measure of the formal redox potential, can be estimated as (Epa + Epc)/2 for reversible or quasi-reversible processes.

    • Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (Ipa/Ipc) to assess the reversibility of the redox event.

Visualizing the Workflow and Structures

To better illustrate the concepts and procedures discussed, the following diagrams have been generated.

G cluster_structure General Structure of this compound Derivatives Structure

Caption: General chemical structure of this compound.

G Prep 1. Solution Preparation (Analyte + Electrolyte in Solvent) Assemble 3. Cell Assembly (3-Electrode System) Prep->Assemble Polish 2. Electrode Polishing (Glassy Carbon WE) Polish->Assemble Purge 4. Deoxygenation (Purge with N2/Ar) Assemble->Purge BG_Scan 5. Background Scan (Electrolyte only) Purge->BG_Scan CV_Scan 6. CV Measurement (Scan Potential Range) BG_Scan->CV_Scan Add Analyte Analyze 7. Data Analysis (Determine Epa, Epc) CV_Scan->Analyze

Caption: Experimental workflow for Cyclic Voltammetry.

References

A Researcher's Guide to Navigating the Cross-Reactivity of 2-Vinylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the promise of a novel bioactive scaffold is always tempered by the critical question of specificity. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1][2][3][4][5] 2-Vinylquinoline, a derivative of this versatile nucleus, is emerging as a compound of significant interest, with demonstrated antimalarial, anticancer, and antileishmanial activities.[6] However, the very structural features that confer its potent biological effects also present a potential for off-target interactions and cross-reactivity in common biological assays.

This guide provides an in-depth, objective framework for assessing the cross-reactivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with structurally related quinoline analogs. Our aim is to equip researchers with the necessary tools to generate robust and reliable data, ensuring a comprehensive understanding of this compound's biological activity spectrum.

The Double-Edged Sword: Understanding Quinoline Cross-Reactivity

The quinoline scaffold is a known pharmacophore that can interact with a wide array of biological targets.[4][7] This promiscuity, while beneficial for developing broad-spectrum agents, necessitates a thorough investigation of potential off-target effects. Cross-reactivity can manifest in several ways:

  • Target-Based Cross-Reactivity: The compound may bind to unintended proteins or enzymes that share structural homology with the primary target.

  • Assay Interference: The compound may directly interfere with the assay components, such as reporter enzymes or detection reagents, leading to false-positive or false-negative results.

  • Cellular Pathway Perturbation: The compound may modulate multiple signaling pathways, complicating the interpretation of its mechanism of action.

The vinyl group at the 2-position of the quinoline ring adds another layer of complexity. This reactive moiety can potentially engage in Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, leading to covalent modifications and a broader range of off-target interactions.

To systematically evaluate the cross-reactivity of this compound, we propose a multi-pronged approach involving a panel of well-established biological assays.

A Comparative Framework for Assessing Cross-Reactivity

A meaningful assessment of cross-reactivity requires a comparative approach. We recommend testing this compound alongside a panel of structurally related compounds to delineate the contributions of the quinoline core and the vinyl substituent to the observed biological effects.

Table 1: Proposed Compounds for Comparative Cross-Reactivity Studies

CompoundStructureRationale for Inclusion
This compound The primary compound of interest.
Quinoline The parent heterocyclic scaffold, to assess the baseline activity of the core structure.
2-Methylquinoline A close structural analog lacking the reactive vinyl group, to evaluate the impact of the vinyl moiety.
Chloroquine A well-characterized 4-aminoquinoline antimalarial drug, to benchmark against a known bioactive quinoline.[6]
Quinine A natural quinoline alkaloid with a complex structure and known broad biological activity.[1][8]

Experimental Design: A Suite of Assays for Profiling Cross-Reactivity

The following assays are selected to cover a range of common biological readouts and potential interference points. For each assay, we provide a detailed, self-validating protocol.

Antiproliferative Activity: The Sulforhodamine B (SRB) Assay

The SRB assay is a robust and widely used method for measuring cell density, based on the binding of the dye to cellular proteins.[9] It is less prone to interference from compounds that alter mitochondrial function, a common issue with tetrazolium-based assays (e.g., MTT, MTS).

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a panel of cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Allow the plates to air dry completely. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL). Incubate for a further 24 hours.[9]

  • Nitrite Measurement: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[9]

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[9] It is a simple and rapid chemical assay that can indicate potential antioxidant properties, which may contribute to off-target effects in cell-based assays.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound in methanol to a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[9]

  • Data Analysis: Ascorbic acid is used as a positive control. Calculate the percentage of radical scavenging activity.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the overall experimental workflow for assessing the cross-reactivity of this compound is depicted below.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Interpretation cpd_prep Prepare stock solutions of This compound and analogs srb Antiproliferative Assay (SRB) cpd_prep->srb Test compounds griess Anti-inflammatory Assay (Griess) cpd_prep->griess Test compounds dpph Antioxidant Assay (DPPH) cpd_prep->dpph Test compounds data_analysis Calculate IC50 / % Inhibition srb->data_analysis Generate raw data griess->data_analysis Generate raw data dpph->data_analysis Generate raw data comparison Compare activity profiles of This compound and analogs data_analysis->comparison conclusion Assess cross-reactivity potential comparison->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Interpreting the Data: Building a Cross-Reactivity Profile

The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for this compound.

Table 2: Hypothetical Comparative Data Summary

CompoundAntiproliferative (IC50, µM)Anti-inflammatory (IC50, µM)Antioxidant (EC50, µM)
This compound 510> 100
Quinoline > 100> 100> 100
2-Methylquinoline 5075> 100
Chloroquine 155> 100
Quinine 202550

In this hypothetical scenario, the data would suggest that the vinyl group significantly contributes to the antiproliferative and anti-inflammatory activity of this compound when compared to 2-methylquinoline and the parent quinoline scaffold. The lack of potent antioxidant activity suggests that its cellular effects are likely not mediated through direct radical scavenging.

Advanced Studies: Probing the Mechanism of Cross-Reactivity

Should the initial screening reveal significant off-target activities, further investigations may be warranted.

  • Kinase Profiling: A broad panel of kinase assays can identify specific off-target kinases that are inhibited by this compound.

  • Target Deconvolution: Techniques such as chemical proteomics can be employed to identify the cellular binding partners of this compound.

  • Immunoassay Interference Testing: Spiking this compound into various immunoassay formats (e.g., ELISA, Western blot) can assess its potential to interfere with antibody-antigen interactions. It is known that the format of an immunoassay can influence its cross-reactivity.[10][11]

Conclusion

This compound represents a promising chemical scaffold with significant therapeutic potential. However, a thorough understanding of its cross-reactivity profile is paramount for its successful development as a selective therapeutic agent. The experimental framework outlined in this guide provides a systematic and robust approach for researchers to generate the necessary comparative data to confidently assess the specificity of this compound and its analogs. By embracing a comprehensive cross-reactivity screening strategy, the scientific community can unlock the full potential of this versatile molecule while mitigating the risks of off-target effects.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 2-vinylquinoline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. By grounding our discussion in established scientific principles and providing a detailed, field-proven protocol, we aim to equip you with the expertise to confidently apply these techniques in your own research endeavors.

The Significance of the this compound Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties[1][2][3]. The introduction of a vinyl group at the 2-position of the quinoline ring creates the this compound scaffold, which has shown considerable promise in the development of novel therapeutic agents. These derivatives have demonstrated potent biological activities, such as antimalarial effects against chloroquine-resistant strains of Plasmodium falciparum and potential as antimetastatic agents[4][5].

Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein[6]. This in silico approach is instrumental in modern drug discovery, enabling the rapid screening of virtual libraries, the elucidation of structure-activity relationships (SAR), and the rational design of more potent and selective inhibitors[7]. This guide will walk you through a comparative docking study of hypothetical this compound derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in cancer therapy[6][7].

The 'Why' Behind the 'How': Causality in Experimental Design

A robust molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into the molecular interactions that govern biological activity. The choices made at each step of the protocol are critical for obtaining meaningful and predictive results.

Target Selection: Why EGFR Kinase?

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation[6]. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making its kinase domain a prime target for therapeutic intervention[7]. Several FDA-approved drugs, such as erlotinib and gefitinib, function by inhibiting the EGFR kinase domain[8][9]. The availability of numerous high-resolution crystal structures of the EGFR kinase domain in complex with various inhibitors in the Protein Data Bank (PDB) provides an excellent foundation for structure-based drug design and docking studies[10][11][12].

Ligand Selection: The Comparative Set

For this guide, we will consider a set of hypothetical this compound derivatives (2-VQ-A, 2-VQ-B, and 2-VQ-C) with varying substitutions to explore how structural modifications might influence their binding to the EGFR kinase domain. As a crucial point of comparison, we will include a known, clinically approved EGFR inhibitor, Erlotinib , as our positive control. This allows for the validation of our docking protocol and provides a benchmark against which to evaluate the potential of our novel compounds.

A Self-Validating System: The Experimental Protocol

The following protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the integrity of the study.

Step 1: Preparation of the Receptor and Ligands

Rationale: The accuracy of a docking study is highly dependent on the quality of the input structures. This initial preparation step is crucial for removing extraneous molecules, correcting structural issues, and assigning appropriate chemical properties.

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the EGFR kinase domain in complex with erlotinib from the Protein Data Bank (PDB ID: 1M17)[10][11].

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands other than the inhibitor of interest (in this case, erlotinib can be kept for initial validation).

    • Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

    • Assign partial charges to the protein atoms using a standard force field (e.g., Gasteiger charges).

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Obtain the 2D structures of the this compound derivatives (2-VQ-A, 2-VQ-B, 2-VQ-C) and the positive control, Erlotinib.

    • Convert the 2D structures to 3D structures using a molecular modeling program.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable.

    • Assign partial charges and define the rotatable bonds for each ligand.

    • Save the prepared ligands in the PDBQT format.

Step 2: Defining the Binding Site (Grid Box Generation)

Rationale: To focus the docking simulation on the relevant active site of the protein, a grid box is defined. This three-dimensional grid encompasses the binding pocket and is where the docking algorithm will explore different ligand conformations.

Protocol:

  • Identify the ATP-binding site of the EGFR kinase domain. In the case of PDB ID 1M17, this can be easily located by observing the position of the co-crystallized inhibitor, erlotinib[10][11].

  • Using your docking software's grid generation tool, define a grid box that completely encloses this binding site. The dimensions of the grid box should be large enough to allow the ligands to move and rotate freely within the active site.

  • Set the grid spacing to a standard value (e.g., 0.375 Å).

Step 3: Molecular Docking Simulation

Rationale: This is the core computational step where a search algorithm explores various binding poses of the ligand within the defined grid box and a scoring function estimates the binding affinity for each pose.

Protocol:

  • Use a validated docking program such as AutoDock Vina.

  • For each ligand (2-VQ-A, 2-VQ-B, 2-VQ-C, and Erlotinib), run the docking simulation using the prepared receptor and the defined grid parameters.

  • The docking program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

Step 4: Analysis and Visualization of Results

Rationale: The output of a docking simulation is a wealth of data that requires careful analysis and interpretation to extract meaningful insights.

Protocol:

  • Analyze Docking Scores: The binding affinity, typically reported in kcal/mol, is a primary metric for comparing the ligands. A more negative value indicates a stronger predicted binding affinity[13].

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to examine the top-ranked binding pose for each ligand.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen bonds: These are strong, directional interactions that are crucial for binding specificity.

    • Hydrophobic interactions: These interactions are important for the overall stability of the protein-ligand complex.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

  • Compare with the Positive Control: Critically compare the docking scores and binding interactions of your this compound derivatives with those of Erlotinib. This comparison will help to contextualize the results and assess the potential of your compounds.

Mandatory Visualization

Workflow for Comparative Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB: 1M17) grid_gen Grid Box Generation (Active Site Definition) receptor_prep->grid_gen ligand_prep Ligand Preparation (2-VQs & Erlotinib) docking_run Run Docking (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results_analysis Analyze Docking Scores & Binding Poses docking_run->results_analysis comparison Comparative Analysis vs. Positive Control results_analysis->comparison

Caption: General workflow for a comparative molecular docking study.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical docking results for our this compound derivatives and the positive control, Erlotinib, against the EGFR kinase domain.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Erlotinib (Control) -9.8Met793, Gln791, Cys797, Leu718, Val726Met793 (hinge region)Leu718, Val726, Ala743
2-VQ-A -8.5Met793, Leu718, Ala743, Lys745Met793 (hinge region)Leu718, Ala743
2-VQ-B -9.2Met793, Gln791, Cys797, Leu718, Val726Met793, Gln791Leu718, Val726, Ala743
2-VQ-C -7.9Leu844, Ala743NoneLeu844, Ala743

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies of this compound derivatives. By adhering to a self-validating protocol and critically analyzing the results in the context of a known inhibitor, researchers can generate valuable insights to guide their drug discovery efforts. The hypothetical case study against the EGFR kinase domain demonstrates how this methodology can be used to prioritize lead candidates for further development. Future work should focus on validating these in silico predictions through experimental assays, such as enzymatic activity assays and cell-based proliferation studies, to confirm the biological activity of the most promising compounds.

References

Benchmarking the Stability of 2-Vinylquinoline Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug candidate. Among the myriad of heterocyclic scaffolds, 2-vinylquinolines have emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Their synthetic accessibility and versatile reactivity make them attractive building blocks. However, the very features that impart this reactivity, notably the vinyl substituent, can also be a liability, predisposing these molecules to various degradation pathways.

This guide provides a comprehensive framework for benchmarking the stability of 2-vinylquinoline derivatives. We will delve into the scientific rationale behind stress testing, provide detailed experimental protocols for forced degradation studies, and outline the development of a stability-indicating analytical method. By understanding the intrinsic stability of different this compound analogs, researchers can make more informed decisions in lead optimization, formulation development, and establishing appropriate storage conditions.

The Imperative of Stability Testing

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying impurities that may form under normal storage conditions.

The stability of a this compound derivative is influenced by both the quinoline ring system and the vinyl group. The quinoline core can be susceptible to oxidation and photolytic degradation, while the vinyl group is prone to polymerization and oxidation. The nature and position of substituents on the quinoline ring can significantly modulate this stability, either by altering the electron density of the ring or by sterically hindering reactive sites.

A Comparative Approach: Selecting Representative this compound Derivatives

To illustrate the principles of a comparative stability study, we will consider a selection of commercially available this compound derivatives with varying electronic properties:

CompoundSubstituent at C6Electronic Effect
This compound-HNeutral
2-Vinyl-6-methoxyquinoline-OCH₃Electron-Donating
2-Vinyl-6-chloroquinoline-ClElectron-Withdrawing

These compounds provide a good basis for comparing how different substituents impact the overall stability of the this compound scaffold.

Experimental Design for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound derivatives under a range of stress conditions. It is crucial to perform these studies in a controlled manner, with appropriate protection from light and atmosphere where necessary.

Protocol 1: Forced Degradation Studies

1. Preparation of Stock Solutions:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a temperature-controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products.

Developing a Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent this compound derivative from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to resolve all components. A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is:

  • Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accurate: The closeness of test results obtained by the method to the true value.

  • Precise: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linear: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robust: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Data Interpretation stock Prepare 1 mg/mL Stock Solutions (this compound & Derivatives) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress Conditions oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress Conditions thermal Thermal Stress (Solid, 80°C) stock->thermal Apply Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Apply Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Calculate % Degradation Identify Degradation Products hplc->data compare Compare Stability Profiles data->compare

Caption: Experimental workflow for the comparative stability testing of this compound derivatives.

Anticipated Degradation Pathways

Based on the known chemistry of quinolines and vinyl compounds, several degradation pathways can be anticipated. The identification of these degradation products is typically achieved using mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

  • Oxidation of the Vinyl Group: The electron-rich double bond of the vinyl group is susceptible to oxidation, which could lead to the formation of an epoxide, followed by hydrolysis to a diol, or oxidative cleavage to form 2-quinolinecarboxaldehyde.

  • Oxidation of the Quinoline Ring: The quinoline ring itself can be oxidized, often leading to the formation of N-oxides or hydroxylated derivatives.

  • Polymerization: The vinyl group can undergo free-radical polymerization, especially under thermal or photolytic stress, leading to the formation of oligomers or polymers.

  • Photodimerization: Upon exposure to UV light, [2+2] cycloaddition reactions between the vinyl groups of two molecules can occur, leading to the formation of cyclobutane dimers.

G cluster_oxidation Oxidative Degradation cluster_other Other Degradation Pathways parent This compound Derivative epoxide Epoxide parent->epoxide H2O2 aldehyde 2-Quinolinecarboxaldehyde parent->aldehyde Oxidative Cleavage n_oxide N-Oxide parent->n_oxide Oxidation hydroxy Hydroxylated Quinoline parent->hydroxy Oxidation polymer Polymerization parent->polymer Heat/Light dimer Photodimerization parent->dimer UV Light diol Diol epoxide->diol Hydrolysis

References

A Researcher's Guide to the Spectroscopic Differentiation of Vinylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, quinoline and its derivatives stand out for their broad spectrum of biological activities and applications in medicinal chemistry and materials science.[1][2][3] Among these, vinylquinolines are particularly valuable synthons. The precise position of the vinyl substituent on the quinoline ring system drastically alters the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. This guide provides a comparative analysis of the key spectroscopic features that enable the unambiguous differentiation of 2-vinylquinoline and its positional isomers, such as 4-vinylquinoline and 8-vinylquinoline.

This document is structured to provide not only the characteristic spectral data but also the underlying principles and experimental considerations necessary for robust characterization. We will delve into the nuances of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data, offering a holistic view for researchers in drug development and chemical synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is a powerful first-pass technique for analyzing vinylquinolines, as it is highly sensitive to the extent and nature of the π-electron conjugated system.[4][5] The position of the vinyl group directly influences the electronic transitions, leading to distinct absorption maxima (λmax).

Theoretical Insight

The electronic spectrum of quinoline itself shows several absorption bands corresponding to π → π* transitions. The addition of a vinyl group extends this conjugation. When the vinyl group is at the 2- or 4-position, it creates a more extended, planar conjugated system compared to substitution at other positions. This increased conjugation length lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.[5] Isomers like 8-styrylquinoline tend to adopt planar conformations, similar to 2-styrylquinolines, while 4-styrylquinolines may adopt nonplanar conformations, which would affect their UV-Vis spectra.[2]

Comparative Analysis
IsomerExpected λmax (nm)Rationale
This compound Longest WavelengthThe vinyl group is in direct conjugation with the nitrogen-containing ring, creating a highly delocalized system.
4-Vinylquinoline Intermediate WavelengthStrong conjugation exists, but the electronic influence differs from the 2-position, often resulting in a slightly shorter λmax.
Other Isomers (e.g., 6-Vinylquinoline) Shorter WavelengthThe vinyl group is on the carbocyclic ring and less directly influences the heterocyclic nitrogen, leading to less extended conjugation and a hypsochromic (blue) shift compared to the 2- and 4-isomers.

Note: Specific λmax values are highly dependent on the solvent used.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a UV-grade solvent, such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.[6]

  • Cuvette Selection: Use a 1 cm path length quartz cuvette, as glass absorbs in the UV region.[6]

  • Scan Range: Scan from approximately 200 nm to 400 nm to capture all relevant π → π* transitions.[4]

  • Data Analysis: Identify the λmax for each isomer and compare the results. The absorbance value (A) can be used to determine the molar absorptivity (ε) via the Beer-Lambert law (A = εbc), a key quantitative parameter.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Vibrational Modes

FTIR spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups. For vinylquinoline isomers, the key distinguishing features arise from the C=C stretching of the vinyl group and the out-of-plane C-H bending vibrations.

Theoretical Insight

The exact frequency of a vibrational mode is sensitive to the electronic environment. The position of the vinyl group alters the electron density distribution throughout the quinoline ring, which in turn influences bond strengths and vibrational frequencies.[8] Key regions of interest are:

  • ~1630-1650 cm⁻¹: C=C stretch of the vinyl group.

  • ~900-1000 cm⁻¹: Out-of-plane C-H bending (=C-Htrans) of the vinyl group, which is often very intense.[9]

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring system.[9]

Comparative Analysis
IsomerKey Vibrational Frequencies (cm⁻¹)Interpretation
This compound ν(C=Cvinyl) ~1630, δ(=C-Htrans) ~960The proximity to the nitrogen atom can slightly lower the C=C stretching frequency due to inductive and resonance effects.
4-Vinylquinoline ν(C=Cvinyl) ~1625, δ(=C-Htrans) ~964The vibrational characteristics are distinct from the 2-isomer due to the different electronic environment.
Other Isomers Subtle shifts in ring modes and vinyl C-H bendsThe pattern of C-H out-of-plane bends in the 700-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings, will also differ significantly.

Data derived from typical values for related styrylquinoline compounds.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the pure liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[8] The typical spectral range is 4000–400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands as listed above. Pay close attention to the fingerprint region (<1500 cm⁻¹) where subtle structural differences are most apparent.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR is arguably the most definitive technique for isomer differentiation, as it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Theoretical Insight

The chemical shift of a nucleus is determined by its local electronic environment. The nitrogen atom in the quinoline ring is electron-withdrawing, creating a distinct deshielding effect on nearby protons and carbons. This effect is most pronounced at the α- (2 and 8) and γ- (4) positions. The vinyl group's position relative to the nitrogen atom and the resulting anisotropic effects of the ring currents lead to unique and predictable chemical shifts and coupling constants for each isomer.[3][11]

¹H NMR Comparative Analysis

The protons of the vinyl group (often labeled Hₐ, Hₑ, and Hₓ) provide a clear diagnostic window.

IsomerH-2/H-4 Chemical Shift (ppm)Vinyl Proton Pattern (ppm)Key Diagnostic Feature
This compound H-3 appears as a doublet around 7.5 ppm.A characteristic AMX spin system with distinct chemical shifts for the three vinyl protons.The proton on C3 is coupled to the proton on C4, but not to a proton at the 2-position.
4-Vinylquinoline H-3 appears as a doublet coupled to H-2.The vinyl protons are significantly influenced by the ring current and the nitrogen atom's proximity.The chemical shift of H-3 is a key indicator.
8-Vinylquinoline H-7 is strongly deshielded.The vinyl group protons may experience steric hindrance, affecting their chemical shifts and coupling constants.The large downfield shift of the peri-proton (H-7).

Note: Solvents can significantly influence chemical shifts.[12]

¹³C NMR Comparative Analysis

The chemical shifts of the quinoline ring carbons are highly sensitive to the substituent position.

IsomerC2 Chemical Shift (ppm)C4 Chemical Shift (ppm)Vinyl Carbon Shifts (ppm)
This compound ~155-159 (Substituted)~140-144Distinct shifts for the α and β carbons of the vinyl group.
4-Vinylquinoline ~150~145-149 (Substituted)Shifts differ from the 2-isomer due to the different electronic environment.

Values are approximate and based on general quinoline derivatives.[13]

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).[14]

  • Data Analysis: Integrate proton signals, determine chemical shifts relative to TMS, and analyze coupling patterns (J-values) to establish connectivity. Assign carbon signals based on chemical shifts and 2D correlation data.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. While positional isomers have the same molecular weight, their fragmentation pathways can differ based on the stability of the resulting fragment ions.

Theoretical Insight

Upon electron ionization (EI), the vinylquinoline isomer will form a molecular ion (M⁺•). This ion is energetically unstable and will fragment into smaller, more stable ions.[15][16] The position of the vinyl group influences which bonds are most likely to break. For instance, cleavage of the bond between the vinyl group and the quinoline ring is a common fragmentation pathway. The stability of the resulting quinolinyl cation will vary with the substitution position. Fragmentation of the quinoline ring itself can also occur, often initiated by the loss of molecules like HCN.[17]

Comparative Fragmentation Analysis
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Likely Fragmentation Pathway
All Isomers 155M⁺• (C₁₁H₉N)⁺•The molecular ion peak is expected to be prominent.
This compound 155128Loss of the neutral acetylene molecule (C₂H₂) from the vinyl group, a retro-Diels-Alder type reaction, or loss of HCN.
4-Vinylquinoline 155128Similar loss of HCN is expected, but the relative intensities of fragment ions may differ from the 2-isomer due to differences in ion stability.

The base peak and relative abundances of fragments are the most critical differentiating factors.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the m/z values and relative intensities of the major fragment ions to deduce the fragmentation pattern.[18] Comparing the full mass spectra of the isomers side-by-side is the most effective way to spot differentiating features.

Integrated Analytical Workflow

For a comprehensive and unambiguous identification of a vinylquinoline isomer, a multi-technique approach is essential. The following workflow illustrates a logical progression from initial screening to definitive structural confirmation.

G cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Confirmation UV_Vis UV-Vis Spectroscopy (Probe Conjugation) MS Mass Spectrometry (Molecular Weight & Fragmentation) UV_Vis->MS FTIR FTIR Spectroscopy (Functional Group ID) FTIR->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Conclusion Unambiguous Isomer Identification NMR->Conclusion MS->NMR Sample Unknown Vinylquinoline Isomer Sample Sample->UV_Vis Sample->FTIR

Caption: Integrated workflow for vinylquinoline isomer identification.

Conclusion

The differentiation of vinylquinoline isomers is a critical task in chemical research and development. While each spectroscopic technique provides valuable pieces of the puzzle, no single method is sufficient on its own. UV-Vis spectroscopy offers a quick assessment of the electronic conjugation, FTIR provides a vibrational fingerprint, mass spectrometry confirms the molecular weight and reveals fragmentation patterns, and NMR spectroscopy delivers the definitive, high-resolution structural map. By systematically applying this multi-faceted spectroscopic approach, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-Vinylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 2-Vinylquinoline is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural step.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign and demands respectful handling from acquisition to disposal.

Key Hazards:

  • Acute Toxicity: this compound is harmful if swallowed.

  • Irritation: It is known to cause skin and serious eye irritation.

  • Respiratory Issues: Inhalation may lead to respiratory irritation.

These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE) during any handling or disposal procedure.

Personal Protective Equipment (PPE) for this compound Disposal
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

The Core Directive: Segregation and Containment

The foundational principle of proper chemical waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process, often increasing costs.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a dedicated, leak-proof container for this compound waste. The container must be chemically compatible with the compound and any solvents it may be mixed with. Glass or certain types of plastic containers are generally suitable. Avoid metal containers, which can be susceptible to corrosion from various chemical wastes.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated, sealable container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.

  • Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label should be clear, durable, and include the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A list of all components in the container, including solvents, with their approximate percentages.

    • The accumulation start date (the date the first waste was added).

    • An indication of the associated hazards (e.g., Toxic, Irritant).[1]

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials and sources of ignition. This area should have secondary containment to mitigate the impact of any potential leaks.

Disposal Workflow: A Decision-Making Framework

The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and regulatory compliance at each stage.

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A swift and correct response is crucial to mitigate exposure and environmental contamination.

For a minor spill of this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is significant or in a poorly ventilated area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[2]

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill.

  • Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[2][3]

  • Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, sponges) must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill-related waste and manage it according to the procedures outlined above.

For large spills, immediately evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or local emergency services.

The Rationale for Professional Disposal

While in-lab chemical neutralization can be a viable option for simple waste streams like dilute acids or bases, it is not recommended for complex organic molecules like this compound without a validated and well-understood protocol. The reasons for this are rooted in safety and efficacy:

  • Incomplete Reactions: Attempting to neutralize or degrade this compound with common lab reagents (e.g., strong acids, bases, or oxidizing agents) can lead to incomplete reactions. This may produce byproducts that are equally or more hazardous than the parent compound.

  • Exothermic Reactions: Uncontrolled reactions can generate significant heat, leading to splashes and the potential for fire.

  • Regulatory Compliance: The final treated waste must meet strict regulatory standards for disposal in the sanitary sewer or regular trash, which is difficult to verify without analytical testing.

Therefore, the most trustworthy and authoritative method for the final disposal of this compound is through a licensed hazardous waste management company. These facilities utilize high-temperature incineration with scrubbers to ensure the complete destruction of the compound and the neutralization of any harmful combustion byproducts, in compliance with all environmental regulations.[1]

Regulatory Context: RCRA Waste Codes

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While there isn't a specific "P" or "U" listed waste code for this compound, any waste containing it must be evaluated for hazardous characteristics. Based on its toxicological profile, it would likely be classified as a toxic waste. The appropriate D-code would be determined through a formal waste characterization, but it is unequivocally to be managed as hazardous waste. Always consult with your institution's EHS department for guidance on assigning the correct waste codes.[4][5]

By adhering to these detailed procedures and understanding the scientific principles that underpin them, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.